Oxaflozane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUQFQCEOZYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26629-86-7 (hydrochloride) | |
| Record name | Oxaflozane [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50865308 | |
| Record name | 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26629-87-8 | |
| Record name | Oxaflozane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26629-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaflozane [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaflozane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxaflozane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAFLOZANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4WLW77V5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Oxaflozane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxaflozane is a psychotropic agent developed in the 1970s, primarily utilized for its antidepressant and anxiolytic properties. It functions as a prodrug, being metabolized in vivo to its active form, flumexadol (B1202076) (also known as N-dealkylthis compound or CERM-1841). This guide delineates the core mechanism of action of this compound's active metabolite, flumexadol, within the central nervous system (CNS). The primary mechanism centers on its activity as a serotonin (B10506) receptor agonist, with additional modulatory effects on other neurotransmitter systems. This document provides a comprehensive overview of its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Serotonergic Modulation
The principal therapeutic effects of this compound are mediated by its active metabolite, flumexadol, which acts as a potent agonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. This interaction is central to its antidepressant and anxiolytic efficacy.
Receptor Binding Affinity
Flumexadol exhibits a distinct binding profile, with high affinity for the 5-HT1A and 5-HT2C receptors, and significantly lower affinity for the 5-HT2A receptor. The quantitative binding affinities, derived from radioligand binding assays, are summarized in Table 1.
| Compound | Receptor Target | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |
| Flumexadol (racemic) | 5-HT1A | 7.1 | ~79.4 | [1] |
| Flumexadol (racemic) | 5-HT2C | 7.5 | ~31.6 | [1] |
| (+)-Flumexadol | 5-HT2C | - | 25 | [2] |
| Flumexadol (racemic) | 5-HT2A | 6.0 | ~1000 | [1] |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The Ki value of 25 nM for the (+)-enantiomer at 5-HT2C suggests it is the more active enantiomer at this receptor.[2]
Downstream Signaling Pathways
The agonist activity of flumexadol at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades that are believed to mediate its therapeutic effects.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Agonist binding by flumexadol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This primary signaling event triggers further downstream effects, including the modulation of key protein kinase pathways such as the Akt and ERK pathways, which are involved in neuronal survival and plasticity.[4]
The 5-HT2C receptor is also a GPCR, primarily coupling to Gq/11 proteins.[5] Flumexadol's agonism at this receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Flumexadol - Wikipedia [en.wikipedia.org]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Oxaflozane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Oxaflozane, a non-tricyclic antidepressant. This compound primarily functions as a serotonin (B10506) 5-HT2A receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor.[1] This document details synthetic routes, experimental protocols, and extensive chemical characterization data. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Characterization
This compound, with the IUPAC name 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, is a morpholine (B109124) derivative.[2] Its chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈F₃NO | [2][3] |
| Molecular Weight | 273.29 g/mol | [2][3] |
| Appearance | Oil | MERCK INDEX, m861 |
| Boiling Point | 99 °C at 3 mmHg | MERCK INDEX, m861 |
| CAS Number | 26629-87-8 | [2] |
This compound Hydrochloride Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈F₃NO·HCl | |
| Molecular Weight | 309.76 g/mol | [4] |
| Appearance | Crystals | MERCK INDEX, m861 |
| Melting Point | 164 °C | MERCK INDEX, m861 |
| CAS Number | 26629-86-7 | [4] |
Spectroscopic Data Summary
While specific, publicly available experimental spectra for this compound are limited, the expected spectroscopic characteristics can be inferred from its structure and data for similar compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the isopropyl group, morpholine ring protons (which may show complex splitting patterns due to the chair conformation), and the trifluoromethylphenyl group protons. |
| ¹³C NMR | Resonances for the aliphatic carbons of the isopropyl and morpholine moieties, and the aromatic and trifluoromethyl carbons of the phenyl ring. |
| IR Spectroscopy | Characteristic peaks for C-H (aliphatic and aromatic), C-N, C-O-C (ether), and C-F bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the morpholine and trifluoromethylphenyl substructures. |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature. The following sections provide an overview and procedural details based on available information.
Synthesis Route 1: From 3'-(Trifluoromethyl)acetophenone
An improved synthesis of this compound was reported by Weintraub et al. in 1980. This multi-step synthesis starts from 3'-(Trifluoromethyl)acetophenone.
Caption: Synthesis of this compound from 3'-(Trifluoromethyl)acetophenone.
Experimental Protocol (Based on Weintraub et al., 1980):
-
Step 1: Bromination. 3'-(Trifluoromethyl)acetophenone is brominated using bromine in chloroform. This step likely yields an α-bromo ketone intermediate.
-
Step 2: Reaction with an Amine. The resulting intermediate is reacted in toluene. This step may involve reaction with an amino alcohol precursor to begin the formation of the morpholine ring.
-
Step 3: Cyclization. The product from the previous step is treated with p-toluenesulfonic acid monohydrate in benzene under heating to facilitate the cyclization and formation of the morpholine ring.
-
Step 4: Reduction. The final step involves the reduction of an intermediate double bond, likely using hydrogen gas with a platinum oxide catalyst in acetic acid, to yield this compound.
Synthesis Route 2: From 3-(Trifluoromethyl)bromobenzene
The original synthesis of this compound was described by Mauvernay et al. This route starts with the Grignard reagent derived from 3-(trifluoromethyl)bromobenzene.
Caption: Synthesis of this compound from 3-(Trifluoromethyl)bromobenzene.
Experimental Protocol (Based on Mauvernay et al., US Patent 3,637,680):
-
Step 1: Formation of Grignard Reagent. 3-(Trifluoromethyl)bromobenzene is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
-
Step 2: Preparation of an Intermediate. 2-Chloroethyl vinyl ether is treated with bromine to give 1,2-dibromo-2-[(2-chloro)ethoxy]ethane.
-
Step 3: Grignard Reaction. The Grignard reagent from Step 1 is reacted with the product from Step 2 to yield 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane.
-
Step 4: Cyclization with Isopropylamine. The intermediate from Step 3 is heated with isopropylamine in toluene in an autoclave at 100°C to form this compound.
Mechanism of Action and Signaling Pathways
This compound's antidepressant and anxiolytic effects are attributed to its dual mechanism of action: antagonism of the serotonin 5-HT2A receptor and inhibition of norepinephrine reuptake.[1]
Signaling Pathway
The combined action on both the serotonergic and noradrenergic systems is thought to produce a more robust and balanced therapeutic effect compared to agents targeting a single neurotransmitter system.[1] The antagonism of 5-HT2A receptors can lead to downstream effects that enhance neuronal plasticity, while the inhibition of norepinephrine reuptake increases the availability of this neurotransmitter in the synaptic cleft, which is associated with improved mood and alertness.[1][5] The synergistic action of 5-HT2A antagonism and increased norepinephrine levels may converge on common downstream signaling pathways, such as those involving CREB (cAMP response element-binding protein), which is a key regulator of genes involved in neurogenesis and synaptic plasticity.[6][7]
Caption: Proposed signaling pathway for the antidepressant action of this compound.
Analytical Methodologies
For the quality control and analysis of this compound in pharmaceutical formulations and biological matrices, chromatographic methods are most suitable.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be appropriate for the analysis of this compound. Due to the presence of aromatic and amine functionalities, UV detection is a viable option.
Typical HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-280 nm).
-
Injection Volume: 10-20 µL
-
Temperature: Ambient or controlled (e.g., 25-30 °C).
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthetic routes, while established, would benefit from further optimization and detailed reporting in modern literature. The provided characterization data and proposed analytical methods offer a solid foundation for researchers working with this compound. The dual mechanism of action of this compound, targeting both the serotonergic and noradrenergic systems, presents a compelling profile for an antidepressant agent and warrants further investigation into its downstream signaling effects to fully elucidate its therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C14H18F3NO | CID 432824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Oxaflozane in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is a psychotropic agent that has been investigated for its antidepressant and anxiolytic properties. It acts as a prodrug, being metabolized in the body to its active form, flumexadol (B1202076). This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound and its active metabolite in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.
Pharmacodynamics
The therapeutic effects of this compound are mediated by its active metabolite, flumexadol, which exhibits a multi-target engagement profile, primarily interacting with the serotonergic and noradrenergic systems.
Receptor and Transporter Binding Affinity
Flumexadol demonstrates notable affinity for several serotonin (B10506) (5-HT) receptor subtypes and is also understood to interact with the norepinephrine (B1679862) transporter. The binding affinities (Ki) of flumexadol are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Target | pKi | Ki (nM) |
| 5-HT1A Receptor | 7.1 | ~79 |
| 5-HT2A Receptor | 6.0 | ~1000 |
| 5-HT2C Receptor | 7.5 | ~32 |
| Norepinephrine Transporter (NET) | - | - |
| (Data for NET is not readily available in the public domain) |
Flumexadol acts as an agonist at the 5-HT1A and 5-HT2C receptors.[1] Its activity at the 5-HT2A receptor is comparatively weaker.[1] The agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The interaction with 5-HT2C receptors may also contribute to its therapeutic profile. Additionally, this compound is reported to be a norepinephrine reuptake inhibitor, which would increase the synaptic concentration of norepinephrine, a mechanism associated with antidepressant efficacy.
Signaling Pathways
The interaction of flumexadol with its primary targets initiates downstream signaling cascades that are believed to underlie its therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of a drug is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). As this compound is a prodrug, the pharmacokinetics of both the parent compound and its active metabolite, flumexadol, are of interest.
Preclinical Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound in preclinical models is limited in publicly available literature, some information on its active metabolite, flumexadol, and the structurally related compound flumazenil (B1672878), is available for rats and dogs.
Table 2: Pharmacokinetic Parameters of Flumexadol and Related Compounds in Preclinical Models (Oral Administration)
| Species | Compound | Dose | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) |
| Rat | Flumazenil | 25 mg/kg | - | - | - | ~0.14 | ~28 |
| Dog | Flumazenil | - | - | ~1 | - | - | - |
Metabolism
This compound undergoes biotransformation to its active metabolite, flumexadol. The primary metabolic pathways in preclinical species are expected to involve hepatic enzymes, likely cytochrome P450 (CYP) isoenzymes. In vitro studies using liver microsomes from different species are essential to elucidate the specific metabolic routes and identify potential species differences in metabolism.
Table 3: In Vitro Metabolism of this compound
| System | Species | Key Findings |
| Liver Microsomes | Rat | - |
| Liver Microsomes | Dog | - |
(Specific metabolites and metabolic pathways for this compound in preclinical species require further investigation and are not well-documented in available literature.)
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of flumexadol for serotonin and norepinephrine transporters.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from transfected cell lines or specific brain regions of preclinical species) are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (flumexadol).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves and converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Models
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Rodents are individually placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To evaluate the antidepressant-like effects of this compound in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
This compound, through its active metabolite flumexadol, presents a compelling pharmacological profile with potential for the treatment of depression and anxiety. Its mechanism of action involves modulation of key neurotransmitter systems, including serotonergic and noradrenergic pathways. While existing data provides a foundational understanding of its pharmacodynamics, further preclinical research is warranted to fully elucidate its pharmacokinetic properties, including detailed metabolic pathways and comprehensive pharmacokinetic parameters in relevant animal models. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the continued development and potential clinical translation of this compound.
References
Oxaflozane as a prodrug of flumexadol and its implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane, formerly marketed under the brand name Conflictan, is a psychoactive compound that was developed as an antidepressant and anxiolytic.[1][2] Its therapeutic effects are not attributed to the molecule itself, but rather to its in vivo biotransformation into the active metabolite, flumexadol (B1202076). This relationship positions this compound as a prodrug, a strategically designed molecule that undergoes metabolic conversion to release the pharmacologically active agent. The primary implication of this prodrug strategy is the potential to modify the pharmacokinetic profile of flumexadol, influencing its absorption, distribution, metabolism, and excretion, and thereby optimizing its therapeutic window.
This technical guide provides an in-depth analysis of this compound as a prodrug of flumexadol, focusing on the pharmacodynamic and pharmacokinetic properties, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics of Flumexadol
The therapeutic activity of the this compound/flumexadol system is dictated by the interaction of flumexadol with specific neurotransmitter receptors. Flumexadol is an agonist at serotonin (B10506) receptors, primarily targeting the 5-HT1A and 5-HT2C subtypes, with a lower affinity for the 5-HT2A subtype.[1][3]
Receptor Binding Affinity
The binding affinity of flumexadol for its target receptors is a critical determinant of its potency and selectivity. The available quantitative data, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor | Ligand | pKi | Ki (nM) |
| 5-HT1A | Flumexadol | 7.1 | ~79.4 |
| 5-HT2C | Flumexadol | 7.5 | 25 |
| 5-HT2A | Flumexadol | 6.0 | ~1000 |
Data sourced from multiple references.[1][4]
Signaling Pathways and Mechanism of Action
Flumexadol's agonism at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades that are believed to underlie its anxiolytic and antidepressant effects.
5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). As a presynaptic autoreceptor on serotonergic neurons, its activation leads to a decrease in neuronal firing and a reduction in serotonin release. Postsynaptically, in regions such as the hippocampus and cortex, activation of 5-HT1A receptors causes hyperpolarization and reduced neuronal excitability, which are effects associated with anxiolysis.[2][5] The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6]
References
- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Serotonergic signaling: multiple effectors and pleiotropic effects | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Investigating the Serotonergic Activity of Oxaflozane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaflozane is an antidepressant and anxiolytic agent with a pharmacological profile that suggests significant interaction with the serotonergic system. This technical guide provides an in-depth overview of the putative serotonergic activity of this compound, focusing on its role as a serotonin (B10506) 5-HT2 receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the theoretical framework and experimental methodologies required to fully characterize its serotonergic profile. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction to this compound
This compound is a psychoactive compound that has been investigated for its antidepressant and anxiolytic properties. Its mechanism of action is believed to involve the modulation of multiple neurotransmitter systems, with a significant contribution from its effects on the serotonin and norepinephrine pathways. Understanding the specifics of its serotonergic activity is crucial for elucidating its therapeutic effects and potential side-effect profile.
Putative Mechanism of Serotonergic Action
The primary serotonergic activities of this compound are understood to be:
-
5-HT2 Receptor Antagonism: this compound is reported to act as an antagonist at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] Blockade of these receptors is a known mechanism of action for several atypical antipsychotics and antidepressants and is thought to contribute to anxiolytic and antidepressant effects.[2][3]
-
Norepinephrine Reuptake Inhibition: In addition to its effects on serotonin receptors, this compound also inhibits the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[4][5][6] This dual-action profile is characteristic of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4][6]
Quantitative Data (Illustrative)
Table 1: Illustrative Receptor Binding Affinities (Ki) of this compound
| Target | Illustrative Ki (nM) | Radioligand | Source Tissue/Cell Line |
| Serotonin Receptor Subtypes | |||
| 5-HT2A | 15 | [3H]Ketanserin | Human recombinant (CHO cells) |
| 5-HT2C | 50 | [3H]Mesulergine | Human recombinant (HEK293 cells) |
| 5-HT1A | >1000 | [3H]8-OH-DPAT | Rat Hippocampus |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 80 | [3H]Nisoxetine | Human recombinant (MDCK cells) |
| Serotonin Transporter (SERT) | >1000 | [3H]Citalopram | Human recombinant (HEK293 cells) |
| Dopamine Transporter (DAT) | >1000 | [3H]WIN 35,428 | Rat Striatum |
Table 2: Illustrative Functional Activity (IC50/EC50) of this compound
| Assay | Receptor/Transporter | Illustrative Value (nM) | Assay Type |
| Antagonist Activity | |||
| 5-HT-induced Ca2+ mobilization | 5-HT2A | IC50: 25 | Fluorometric Imaging Plate Reader (FLIPR) |
| Inhibition of Neurotransmitter Uptake | |||
| [3H]Norepinephrine Uptake | NET | IC50: 120 | Scintillation Counting |
Experimental Protocols
Radioligand Binding Assays
These assays are designed to determine the binding affinity (Ki) of this compound for various serotonin receptors and monoamine transporters.
Objective: To quantify the affinity of this compound for 5-HT receptor subtypes and monoamine transporters.
Materials:
-
Membrane preparations from cells expressing the target receptor/transporter or from specific brain regions.
-
Radioligands specific for each target (e.g., [3H]Ketanserin for 5-HT2A, [3H]Nisoxetine for NET).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays determine the functional consequences of this compound binding to its targets, such as antagonism of receptor signaling or inhibition of transporter activity.
Objective: To measure the ability of this compound to inhibit 5-HT-induced intracellular calcium mobilization mediated by the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
Test compound (this compound) at various concentrations.
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Addition: Add a fixed concentration of 5-HT to stimulate the 5-HT2A receptors.
-
Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a FLIPR instrument.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the 5-HT-induced calcium signal.
Objective: To measure the ability of this compound to inhibit the uptake of norepinephrine by the norepinephrine transporter (NET).
Materials:
-
Cells stably expressing the human NET (e.g., MDCK or HEK293 cells).
-
[3H]Norepinephrine.
-
Test compound (this compound) at various concentrations.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the NET-expressing cells in a 24- or 48-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in uptake buffer.
-
Initiate Uptake: Add [3H]Norepinephrine to initiate the uptake process and incubate for a short period (e.g., 10 minutes).
-
Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the accumulated [3H]Norepinephrine.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of [3H]Norepinephrine uptake.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: 5-HT2A Receptor Antagonism Signaling Pathway.
Caption: Norepinephrine Reuptake Inhibition Mechanism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
While direct, quantitative evidence for the serotonergic activity of this compound is sparse in the available literature, its classification as a 5-HT2 receptor antagonist and a norepinephrine reuptake inhibitor provides a strong theoretical basis for its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically investigate and quantify the serotonergic and noradrenergic properties of this compound and similar compounds. Such studies are essential for a comprehensive understanding of their pharmacological profile and for the rational development of new therapeutics for mood and anxiety disorders.
References
- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioportal.bioontology.org [bioportal.bioontology.org]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Postulated Role of Oxaflozane as a Norepinephrine Reuptake Inhibitor
Abstract: This technical guide provides a comprehensive overview of Oxaflozane, a discontinued (B1498344) antidepressant agent, with a specific focus on its role as a norepinephrine (B1679862) reuptake inhibitor (NRI). This compound (CERM-1766) was developed in the 1970s and marketed in France for the treatment of depression.[1][2] While its pharmacological profile from that era suggests a multi-faceted mechanism, including the inhibition of norepinephrine reuptake, a thorough review of contemporary literature reveals a scarcity of specific quantitative data on its interaction with the norepinephrine transporter (NET). This document consolidates the available information, presents detailed experimental protocols for characterizing NRIs, provides comparative quantitative data from well-established NRIs to offer context, and uses visualizations to illustrate key pathways and workflows relevant to the study of this compound's mechanism of action.
Introduction to this compound
This compound is a non-tricyclic antidepressant and anxiolytic agent that was introduced in France in 1982 and has since been discontinued.[2] Early pharmacological studies characterized it as an antidepressant with a profile that includes effects on the noradrenergic system.[3] Specifically, research indicates that this compound acts as a norepinephrine reuptake inhibitor, which increases the concentration of norepinephrine in the synaptic cleft.
However, its mechanism is complex and not limited to norepinephrine reuptake. It is also identified as a prodrug for its active metabolite, flumexadol (B1202076) (N-dealkylthis compound).[2] Contradictory reports exist regarding its serotonergic activity; some sources describe the parent compound as a serotonin (B10506) receptor antagonist, while its metabolite, flumexadol, is reported to be an agonist at 5-HT1A and 5-HT2C receptors.[2] This dual and somewhat ambiguous profile complicates a straightforward classification. This guide will focus on the available evidence and necessary methodologies to investigate its role as an NRI.
Core Mechanism: Norepinephrine Reuptake Inhibition
The norepinephrine transporter (NET) is a crucial membrane protein located on presynaptic noradrenergic neurons.[4] Its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling action.[5] By binding to and inhibiting NET, norepinephrine reuptake inhibitors (NRIs) prevent this clearance process. This leads to an elevated concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4] This enhanced signaling is believed to be the primary therapeutic mechanism for treating conditions like depression and ADHD.[4]
This compound's Postulated Mechanism and Signaling Pathway
This compound is postulated to inhibit NET, thus increasing synaptic norepinephrine levels. This norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit its downstream effects, which are associated with mood, arousal, and attention. The metabolic conversion of this compound to flumexadol adds another layer of complexity, with this active metabolite primarily targeting the serotonin system.
Below is a diagram illustrating the noradrenergic signaling pathway and the inhibitory action of a NET inhibitor like this compound.
Caption: Noradrenergic synapse showing NET inhibition by this compound.
Metabolism of this compound to Flumexadol
This compound functions as a prodrug, undergoing N-dealkylation in the body to form its primary active metabolite, flumexadol (also known as N-dealkylthis compound or CERM-1841).[2] This metabolic conversion is a critical aspect of its overall pharmacological profile.
Caption: Metabolic pathway of this compound to Flumexadol.
Quantitative Data for Norepinephrine Reuptake Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Desipramine | hNET | Radioligand Binding ([3H]nisoxetine) | 1.1 - 4.7 | - | [5] |
| Atomoxetine | hNET | Radioligand Binding / Uptake Assay | 5 | - | [4] |
| Reboxetine | hNET | Radioligand Binding / Uptake Assay | 1.1 | - | [6] |
| Viloxazine | hNET | Radioligand Binding ([3H]nisoxetine) | 630 | - | [7] |
| Viloxazine | hNET | NE Uptake Inhibition | - | 200 | [7] |
| Nisoxetine | hNET | Radioligand Binding ([3H]nisoxetine) | 0.8 | - | [8] |
Table 1: Comparative binding affinities and functional potencies of known norepinephrine reuptake inhibitors. Data is presented to provide context for the expected potency of a clinical NRI.
Experimental Protocols for NRI Characterization
To definitively characterize this compound's activity at the norepinephrine transporter, standardized in-vitro assays would be required. Below are detailed methodologies for two such critical experiments.
This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radioligand from the transporter.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the human norepinephrine transporter (hNET).
-
Materials:
-
Cell membranes from a stable cell line expressing hNET (e.g., HEK293-hNET).[9]
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).[7]
-
Non-specific binding control: Desipramine (10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filter mats (GF/C, pre-soaked in 0.3% polyethylenimine).[10]
-
Scintillation fluid and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration via a standard assay (e.g., BCA). Dilute membranes to a final concentration of 20-40 µg protein per well.[9]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [³H]Nisoxetine (final concentration ~1-3 nM), 50 µL of assay buffer, and 100 µL of diluted membrane suspension.[7]
-
Non-specific Binding (NSB): 50 µL of [³H]Nisoxetine, 50 µL of 10 µM Desipramine, and 100 µL of diluted membrane suspension.[7]
-
Competitive Binding: 50 µL of [³H]Nisoxetine, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of diluted membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 90-120 minutes to allow the binding to reach equilibrium.[5][7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.[7]
-
Quantification: Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]Nisoxetine and Kd is its dissociation constant for hNET.[7]
-
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting norepinephrine uptake.
-
Materials:
-
Human neuroblastoma cell line SK-N-BE(2)C (endogenously expressing NET) or hNET-transfected cells.[11]
-
Radiolabeled substrate: [³H]Norepinephrine.
-
Uptake Buffer (KRH Buffer): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.[11]
-
Reference inhibitor: Desipramine.
-
-
Procedure:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluency.
-
Assay Initiation: Aspirate the culture medium and wash the cells gently with 200 µL of KRH buffer. Add 150 µL of KRH buffer to each well.
-
Compound Addition: Add 25 µL of this compound at various concentrations to the appropriate wells. For control wells, add buffer or the reference inhibitor.
-
Substrate Addition: Add 25 µL of [³H]Norepinephrine (final concentration near its KM value, e.g., ~400 nM for SK-N-BE(2)C cells) to initiate the uptake.[11]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with 300 µL of ice-cold wash buffer.[11]
-
Lysis and Quantification: Lyse the cells with 300 µL of 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of Desipramine.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.
-
The following diagram outlines a typical workflow for screening and characterizing a potential NRI.
Caption: Experimental workflow for characterizing an NRI compound.
Conclusion
This compound is a historically significant antidepressant with a complex pharmacological profile. While it is primarily cited as a norepinephrine reuptake inhibitor, this is likely an oversimplification. The available literature suggests a multi-target mechanism involving direct action on serotonin receptors and the effects of its active metabolite, flumexadol. A critical gap remains in the scientific record regarding quantitative data on this compound's affinity and potency at the human norepinephrine transporter. The experimental protocols detailed in this guide provide a clear and robust framework for how such data could be generated to modern standards. For drug development professionals, the case of this compound underscores the importance of comprehensive pharmacological profiling, including metabolite activity, to fully elucidate a compound's mechanism of action. Without new experimental data, the role of this compound as an NRI remains a postulate based on early pharmacological studies rather than a definitively quantified characteristic.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Oxaflozane to Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane, an antidepressant and anxiolytic agent, exerts its therapeutic effects through modulation of the serotonergic system. A comprehensive understanding of its interaction with various serotonin (B10506) (5-HT) receptor subtypes is paramount for elucidating its mechanism of action and guiding further drug development. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, focusing on its active metabolite, Flumexadol (N-dealkylthis compound), for which quantitative binding data is available. The document details the binding profile, experimental methodologies for affinity assessment, and the associated signaling pathways.
Data Presentation: Quantitative Binding Affinity
This compound is a prodrug that is metabolized to its active form, Flumexadol (also known as CERM-1841). In vitro radioligand binding studies have determined the affinity of Flumexadol for several key serotonin receptors. The binding affinities are expressed as pKi values, which are the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
The available data indicates that Flumexadol is an agonist at the serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, at the 5-HT2A receptor.[1] The pKi values have been reported as follows:
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1A | 7.1 | 79.4 |
| 5-HT2C | 7.5 | 31.6 |
| 5-HT2A | 6.0 | 1000 |
Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) * 10^9.
These data are summarized in the table above for clear comparison. The nanomolar affinity for 5-HT1A and 5-HT2C receptors suggests that these are primary targets for the pharmacological activity of this compound's active metabolite. The lower affinity for the 5-HT2A receptor indicates a weaker interaction at this site.
Experimental Protocols
The determination of in vitro binding affinities for compounds like Flumexadol at serotonin receptors is typically achieved through competitive radioligand binding assays. While the specific details of the experiments for the cited Flumexadol data are not available in the public domain, a general and widely accepted methodology is outlined below. This protocol serves as a guide for researchers aiming to replicate or conduct similar studies.
General Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Flumexadol) for a specific serotonin receptor subtype.
Materials:
-
Cell Membranes: A source of the target serotonin receptor, typically membranes from cultured cell lines (e.g., CHO or HEK293 cells) stably expressing the recombinant human receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, or 5-HT2C).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor. The choice of radioligand depends on the receptor subtype being studied. Examples include:
-
5-HT1A: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)
-
5-HT2A: [³H]Ketanserin (antagonist) or [¹²⁵I]DOI (agonist)
-
5-HT2C: [³H]Mesulergine (antagonist)
-
-
Test Compound: Unlabeled Flumexadol or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
Workflow Diagram:
Caption: General workflow for a competitive radioligand binding assay.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled competitor).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester or filtration manifold. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The interaction of Flumexadol with its target serotonin receptors initiates downstream signaling cascades that are responsible for its therapeutic effects. The primary signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT2C receptors are distinct and are illustrated below.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to the closing of calcium channels and the opening of potassium channels, resulting in hyperpolarization of the neuron and a decrease in neuronal firing.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
5-HT2A and 5-HT2C Receptor Signaling
Both 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes and neuronal excitability.
Caption: Simplified signaling pathway of 5-HT2A and 5-HT2C receptors.
Conclusion
The in vitro binding profile of this compound's active metabolite, Flumexadol, reveals a significant affinity for 5-HT1A and 5-HT2C receptors, with a lower affinity for the 5-HT2A receptor. This profile suggests a multimodal mechanism of action at the serotonin receptor level, contributing to its antidepressant and anxiolytic properties. The provided experimental protocol outlines a standard method for determining such binding affinities, and the signaling pathway diagrams illustrate the downstream consequences of receptor activation. This technical guide serves as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating a deeper understanding of this compound's interaction with the serotonergic system. Further research is warranted to fully elucidate the functional consequences of these binding affinities and their contribution to the overall clinical efficacy of this compound.
References
Early Preclinical Research and Discovery of Oxaflozane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early preclinical research and discovery of Oxaflozane (CERM-1766), a non-tricyclic antidepressant and anxiolytic agent. This compound acts as a prodrug, with its primary pharmacological activity attributed to its active metabolite, Flumexadol (CERM-1841). This document details the initial synthesis, in vitro receptor binding profile, and the foundational in vivo pharmacological studies that characterized its antidepressant and anxiolytic properties. All quantitative data is presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.
Discovery and Synthesis
This compound, chemically identified as 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, was first synthesized and evaluated by the Centre d'Etudes et de Recherches Médicales (C.E.R.M.). The primary synthesis route involves the reaction of 3'-(Trifluoromethyl)acetophenone. While the original patents provide the foundational methodology, an improved synthesis was later described by Weintraub et al. (1980).[1]
Synthesis Protocol
The synthesis of this compound hydrochloride can be achieved through a multi-step process, as outlined in the patent literature. A general representation of this synthesis is as follows:
-
Step 1: Bromination of 3'-(Trifluoromethyl)acetophenone. 3'-(Trifluoromethyl)acetophenone is reacted with bromine in a suitable solvent like chloroform.
-
Step 2: Reaction with Isopropanolamine. The resulting α-bromo ketone is then reacted with isopropanolamine in a solvent such as toluene.
-
Step 3: Cyclization. The intermediate amino alcohol undergoes acid-catalyzed cyclization, typically using p-toluenesulfonic acid in benzene, to form the morpholine (B109124) ring of this compound.
-
Step 4: Salt Formation. The free base of this compound is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system like ethyl acetate/ethanol to yield crystalline this compound HCl.[1]
In Vitro Pharmacology: Mechanism of Action
Early research identified that this compound is a prodrug that is dealkylated in vivo to its active metabolite, Flumexadol (2-(3-trifluoromethylphenyl)morpholine; CERM-1841). The primary mechanism of action of Flumexadol is through its interaction with the serotonergic system.
Receptor Binding Profile
In vitro receptor binding studies were crucial in elucidating the mechanism of action of Flumexadol. These assays determined the affinity of the compound for various neurotransmitter receptors. The binding affinities are typically expressed as pKi (the negative logarithm of the inhibition constant, Ki) or directly as the Ki value (in nM), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand.
Table 1: In Vitro Receptor Binding Profile of Flumexadol [2]
| Receptor | Enantiomer | pKi | Ki (nM) | Selectivity Notes |
| 5-HT1A | Racemic | 7.1 | ~79.4 | - |
| 5-HT2A | Racemic | 6.0 | ~1000 | 40-fold lower affinity than for 5-HT2C[2] |
| 5-HT2C | (+)-enantiomer | 7.5 | 25 | - |
Note: Ki values for 5-HT1A and 5-HT2A are estimated from their respective pKi values.
These data indicate that Flumexadol is an agonist at the 5-HT1A and 5-HT2C serotonin (B10506) receptors, with a significantly lower affinity for the 5-HT2A receptor.[2] This profile is consistent with the observed antidepressant and anxiolytic effects.
Experimental Protocol: Radioligand Binding Assay
The following provides a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a test compound.
-
Membrane Preparation: Homogenates of cell membranes from cells expressing the target receptor (e.g., HEK293 or CHO cells) are prepared.
-
Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions for the specific receptor.
-
Incubation: The membrane homogenates are incubated with a known concentration of a radiolabeled ligand that has a high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Flumexadol).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Flumexadol's agonism at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades.
References
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Oxaflozane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physical properties of Oxaflozane. It is intended for researchers, scientists, and professionals involved in drug development who require detailed technical information on this compound. This document includes tabulated data for key chemical and physical properties, descriptions of experimental protocols for their determination, and visualizations of its metabolic pathway and a representative synthetic workflow.
Chemical Identity and Structure
This compound is a non-tricyclic antidepressant and anxiolytic agent.[1] It is identified by the following chemical descriptors and structural information.
| Identifier | Value |
| IUPAC Name | 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine[2] |
| CAS Number | 26629-87-8 (Parent Compound)[2] |
| 26629-86-7 (Hydrochloride Salt)[2] | |
| Molecular Formula | C₁₄H₁₈F₃NO[2] |
| Molecular Weight | 273.29 g/mol [2][3] |
| Canonical SMILES | CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F[2] |
| InChI Key | FVYUQFQCEOZYHZ-UHFFFAOYSA-N[2] |
| Synonyms | Conflictan, CERM-1766, 4-isopropyl-2-(α,α,α-trifluoro-m-tolyl)morpholine[1][4] |
Physical and Chemical Properties
| Property | Value | Form |
| Physical State | Oil[4] | Free Base |
| Boiling Point | 99 °C at 3 mmHg; 52 °C at 0.005 mmHg[4] | Free Base |
| Melting Point | 164 °C[4] | Hydrochloride Salt |
| Refractive Index | nD²⁴ 1.4751[4] | Free Base |
Experimental Protocols
Synthesis of 4-Isopropyl-2-(3-(trifluoromethyl)phenyl)morpholine (this compound) - A Generalized Approach
The synthesis of this compound can be achieved through a multi-step process. A generalized workflow is presented below, based on established organic chemistry principles for the formation of substituted morpholines. A detailed, step-by-step protocol from the original manufacturer is not publicly available. One of the key patented methods involves the reaction of 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane with isopropylamine (B41738) in an autoclave.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Preparation of an intermediate: A common strategy involves the preparation of a suitable electrophilic intermediate from a starting material like 3'-(trifluoromethyl)acetophenone. This can involve reactions such as bromination to form a phenacyl bromide derivative.
-
Ring formation: The intermediate is then reacted with a precursor for the morpholine ring, which also incorporates the isopropylamine moiety. This is often a multi-step process involving the formation of an epoxide or a halohydrin, followed by nucleophilic attack by isopropylamine and subsequent cyclization to form the morpholine ring.
-
Purification: The crude product is purified using standard laboratory techniques such as vacuum distillation or column chromatography to yield pure this compound oil.
-
Salt formation (optional): For the preparation of the hydrochloride salt, the purified this compound free base is dissolved in a suitable solvent (e.g., ethyl acetate/ethanol) and treated with hydrochloric acid to precipitate the crystalline salt.[4]
Determination of Physical Properties
The following are standard protocols for the determination of the physical properties listed in Section 2.
Boiling Point Determination (Micro Method for Oils under Reduced Pressure): The boiling point of an oil at reduced pressure is typically determined using a micro-boiling point apparatus. A small sample of the oil is placed in a test tube with an inverted capillary tube. The apparatus is connected to a vacuum pump, and the pressure is adjusted to the desired value (e.g., 3 mmHg). The sample is slowly heated in an oil bath. The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is taken as the boiling point at that pressure.
Melting Point Determination (Capillary Method for Crystalline Solids): A small amount of the crystalline solid (this compound HCl) is placed in a thin-walled capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range. For a pure substance, this range is typically narrow.
Pharmacological Profiling - In Vivo Models for Antidepressant Activity
The antidepressant properties of a compound like this compound are evaluated using established in vivo models in rodents. The following are examples of such protocols.
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.
-
Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth that prevents the animal (mouse or rat) from touching the bottom with its tail or hind limbs.
-
Procedure: Animals are administered the test compound (this compound), a vehicle control, or a reference drug. After a set pre-treatment time (e.g., 30-60 minutes), the animal is placed in the water cylinder for a period of typically 6 minutes.
-
Data Analysis: The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, usually during the last 4 minutes of the test. A significant decrease in the duration of immobility compared to the vehicle-treated group suggests antidepressant-like activity.
Tail Suspension Test (TST): This model also assesses antidepressant-like activity by measuring immobility.
-
Apparatus: A horizontal bar is elevated above a surface.
-
Procedure: Mice are administered the test compound, vehicle, or a reference drug. After the pre-treatment period, a piece of adhesive tape is attached to the tail of the mouse, and it is suspended from the elevated bar.
-
Data Analysis: The duration of immobility (when the mouse hangs passively and motionless) is recorded over a 6-minute period. A reduction in immobility time is indicative of an antidepressant effect.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is metabolized in the body to its active form, flumexadol (B1202076) (N-dealkylthis compound).[1] Flumexadol is reported to exert its therapeutic effects primarily through its interaction with the serotonergic system. It acts as an agonist at the 5-HT₁ₐ and 5-HT₂C receptors, and to a lesser extent, at the 5-HT₂ₐ receptor.[1] This agonism at key serotonin (B10506) receptors is believed to be the primary mechanism underlying its antidepressant and anxiolytic properties.
Caption: Metabolic activation and receptor targets of this compound.
References
The Neurochemical Underpinnings of Oxaflozane's Antidepressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane, a psychotropic agent developed in the 1970s, has demonstrated antidepressant and anxiolytic properties in preclinical and clinical studies. Though not a first-line treatment, its unique neurochemical profile continues to be of interest for understanding the complex pharmacology of antidepressants. This technical guide provides an in-depth exploration of the neurochemical studies that have elucidated the antidepressant effects of this compound, focusing on its mechanisms of action, quantitative data from key experiments, and the methodologies employed in this research.
Core Mechanism of Action: A Multi-Targeted Approach
This compound is a prodrug that is rapidly metabolized to its active form, flumexadol (B1202076). The antidepressant and anxiolytic effects of this compound are primarily attributed to the pharmacological actions of flumexadol, which engages with multiple neurotransmitter systems. The core mechanisms include:
-
Serotonin (B10506) Receptor Agonism: Flumexadol is a potent agonist at specific serotonin (5-HT) receptor subtypes, playing a crucial role in modulating mood and anxiety.
-
Norepinephrine (B1679862) Reuptake Inhibition: Evidence suggests that this compound or its metabolites inhibit the reuptake of norepinephrine, a key neurotransmitter implicated in depression.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: Like many antidepressants, this compound may exert its therapeutic effects in part by modulating the HPA axis, a central stress response system often dysregulated in depression.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data from in vitro and in vivo studies that characterize the interaction of flumexadol with its primary molecular targets.
Table 1: Serotonin Receptor Binding Affinities of Flumexadol
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1A | 7.1 | ~79 |
| 5-HT2C | 7.5 | ~32 |
| 5-HT2A | 6.0 | ~1000 |
Data derived from preclinical studies. The pKi value is the negative logarithm of the inhibitory constant (Ki), which indicates the binding affinity of a ligand for a receptor.
Table 2: Norepinephrine Transporter (NET) Inhibition
| Compound | Parameter | Value | Species/System |
| This compound/Flumexadol | IC50/Ki | Data not available in published literature | - |
Table 3: Effects on HPA Axis Hormones
| Compound | Condition | Measured Parameter | Change from Baseline | Species |
| This compound/Flumexadol | Preclinical models of stress | Cortisol/Corticosterone, ACTH | Data not available in published literature | - |
Although modulation of the HPA axis is a plausible mechanism for antidepressants, specific quantitative data on the effects of this compound or flumexadol on HPA axis hormones are not well-documented in available research.
Experimental Protocols
Radioligand Receptor Binding Assay for Serotonin Receptors
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
a. Materials:
-
Cell membranes prepared from cell lines expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.
-
Radioligand specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).
-
Unlabeled competitor (the test compound, e.g., flumexadol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
-
Glass fiber filters.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the reuptake of norepinephrine into cells.
a. Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
[3H]Norepinephrine.
-
Test compound (e.g., this compound or flumexadol).
-
A known NET inhibitor as a positive control (e.g., Desipramine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and counter.
b. Procedure:
-
Cell Plating: Seed the hNET-expressing cells in a 96-well plate and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [3H]Norepinephrine to each well to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [3H]Norepinephrine taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of norepinephrine uptake at each concentration of the test compound and determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
a. Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Laboratory animals (e.g., rats or mice).
b. Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of the test compound (this compound).
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels collected before drug administration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Initial In Vivo Studies on the Behavioral Effects of Oxaflozane: A Methodological and Conceptual Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for initial in vivo behavioral studies of Oxaflozane have yielded limited publicly available quantitative data and detailed experimental protocols. This compound was developed and marketed in the 1970s and 1980s, and much of the preclinical data may not be available in modern digital archives. This guide, therefore, provides a conceptual framework based on the known pharmacology of this compound and typical preclinical behavioral assessments for antidepressant and anxiolytic drugs of that era. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a non-tricyclic antidepressant that was introduced for the treatment of depression.[1][2] It acts as a prodrug to its active metabolite, flumexadol.[2] Flumexadol is an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[2] This pharmacological profile suggests that this compound would have been investigated for its potential antidepressant and anxiolytic effects in various animal models. This guide outlines the likely experimental approaches and methodologies that would have been employed to characterize the initial behavioral effects of this compound in vivo.
Hypothetical Data Summary
The following tables represent the kind of quantitative data that would have been generated in early in vivo studies of this compound.
Table 1: Hypothetical Effects of this compound on Locomotor Activity in Rodents
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle (Saline) | - | 3500 ± 250 |
| This compound | 1 | 3400 ± 230 |
| This compound | 5 | 3250 ± 210 |
| This compound | 10 | 2800 ± 190 |
| Imipramine (B1671792) (Control) | 10 | 2700 ± 200 |
| *p < 0.05 compared to vehicle |
Table 2: Hypothetical Anxiolytic-like Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | % Time Spent in Open Arms ± SEM |
| Vehicle (Saline) | - | 15 ± 2.5 |
| This compound | 1 | 20 ± 3.0 |
| This compound | 5 | 28 ± 3.5 |
| This compound | 10 | 35 ± 4.0 |
| Diazepam (Control) | 2 | 40 ± 4.5 |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Hypothetical Antidepressant-like Effects of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 180 ± 15 |
| This compound | 5 | 150 ± 12 |
| This compound | 10 | 120 ± 10 |
| This compound | 20 | 95 ± 8 |
| Fluoxetine (Control) | 20 | 100 ± 9 |
| p < 0.05, **p < 0.01 compared to vehicle |
Experimental Protocols
Detailed methodologies for the key experiments that would have been conducted to assess the behavioral effects of this compound are described below.
-
Objective: To assess the effects of this compound on general motor activity and to rule out sedative or hyperactive effects that could confound the results of other behavioral tests.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) would be used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are administered this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle. A positive control such as imipramine might also be used.
-
After a set pretreatment time (e.g., 30 minutes), each animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 15-30 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Typically, rats are used for this test.
-
Procedure:
-
Animals are habituated to the testing room.
-
Animals are treated with this compound (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a standard anxiolytic like diazepam.
-
Following the pretreatment period, each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute session.
-
Key parameters measured are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.
-
-
Objective: To screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Animals: Mice or rats.
-
Procedure:
-
On day 1 (pre-test), animals are placed in the cylinder for a 15-minute session.
-
On day 2 (test), animals are administered this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or a standard antidepressant like fluoxetine.
-
After the pretreatment period, the animals are placed back into the water-filled cylinder for a 6-minute session.
-
Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual framework for the evaluation of this compound.
Caption: A conceptual workflow for the in vivo behavioral assessment of this compound.
Caption: The proposed serotonergic mechanism of action for this compound's active metabolite.
Conclusion
While specific initial in vivo behavioral data for this compound is scarce in the accessible literature, its known pharmacological profile as a serotonin receptor agonist allows for a reconstruction of the likely preclinical evaluation it would have undergone. The methodologies and conceptual frameworks presented here provide a guide for understanding the types of studies that would have been essential in characterizing its antidepressant and anxiolytic potential. For definitive data, researchers would need to consult archived records from the original developing pharmaceutical company, which are not in the public domain.
References
An In-depth Technical Guide on the Interaction of Oxaflozane with 5-HT1A and 5-HT2C Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxaflozane is a prodrug that is metabolized in vivo to its active form, flumexadol (B1202076). Flumexadol is reported to act as an agonist at serotonin (B10506) 5-HT1A and 5-HT2C receptors. The modulation of these receptors is a well-established mechanism for the treatment of depression and anxiety. The 5-HT1A receptor is a Gi/o-coupled receptor that mediates inhibitory neurotransmission, while the 5-HT2C receptor is a Gq/11-coupled receptor involved in excitatory neurotransmission. The dual agonism at these receptors by flumexadol likely contributes to the therapeutic profile of this compound.
Quantitative Data on Receptor Interaction
While specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound and its active metabolite flumexadol at 5-HT1A and 5-HT2C receptors are not available in the searched scientific literature, the following tables provide an illustrative representation of how such data would be presented for reference compounds.
Table 1: Binding Affinity (Ki) of Reference Compounds for 5-HT1A and 5-HT2C Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | Reference Radioligand (5-HT1A) | Reference Radioligand (5-HT2C) |
| Flumexadol | Data not available | Data not available | [3H]8-OH-DPAT | [3H]Mesulergine |
| 8-OH-DPAT | ~1 | >1000 | [3H]8-OH-DPAT | - |
| Serotonin | ~2 | ~5 | [3H]8-OH-DPAT | [3H]Mesulergine |
| WAY-100635 | ~0.1 | >1000 | [3H]8-OH-DPAT | - |
| Ketanserin | ~100 | ~2 | - | [3H]Mesulergine |
| Mianserin | ~200 | ~1 | - | [3H]Mesulergine |
Table 2: Functional Activity (EC50/IC50) of Reference Compounds at 5-HT1A and 5-HT2C Receptors
| Compound | 5-HT1A EC50 (nM) (cAMP Inhibition) | 5-HT2C EC50 (nM) (IP1 Accumulation) |
| Flumexadol | Data not available | Data not available |
| 8-OH-DPAT | ~5 | No activity |
| Serotonin | ~10 | ~3 |
| WAY-100635 | Antagonist | No activity |
| Lorcaserin | No activity | ~20 |
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Its activation by an agonist, such as serotonin or putatively flumexadol, leads to the coupling of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits dissociated from the Gαi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rate.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Oxaflozane in Rodents
Disclaimer: Publicly available, detailed experimental data and established protocols for in vivo studies of Oxaflozane in rodents are limited. The following application notes and protocols are constructed based on the known pharmacological profile of this compound and standard, validated methodologies for testing similar antidepressant and anxiolytic compounds in preclinical rodent models. These should be regarded as a comprehensive guide for study design and methodology development.
Introduction to this compound
This compound is an antidepressant and anxiolytic agent belonging to the benzopyrano-benzodiazepine class.[1] Its therapeutic effects are believed to stem from a multi-faceted mechanism of action, primarily involving the modulation of key neurotransmitter systems in the central nervous system. Understanding its in vivo effects is crucial for further drug development and for elucidating its full therapeutic potential.
Mechanism of Action: this compound's primary mechanism involves a dual action on the serotonin (B10506) and norepinephrine (B1679862) systems. It functions as:
-
Serotonin (5-HT) Receptor Antagonist: Specifically targeting 5-HT2 receptors, which may help stabilize mood and reduce anxiety-related neuronal excitation.[1] It may also modulate 5-HT1A and 5-HT2C receptors.[2]
-
Norepinephrine (NE) Reuptake Inhibitor: By blocking the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, which can enhance mood, energy, and alertness.[1]
Additionally, this compound is suggested to modulate the hypothalamic-pituitary-adrenal (HPA) axis, potentially normalizing stress hormone levels like cortisol, and may possess neuroprotective properties.[1]
Pharmacokinetic and Toxicological Evaluation
Prior to efficacy testing, it is essential to characterize the pharmacokinetic (PK) and safety profile of this compound in the selected rodent species.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following oral administration.
Protocol:
-
Animals: Male and female Sprague-Dawley rats (n=3-5 per sex per time point) and C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week prior to the study.[3]
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administration: Administer a single dose of this compound via oral gavage (p.o.) at three dose levels (e.g., 5, 25, and 100 mg/kg). The volume should not exceed 5 mL/kg for rats.[4]
-
Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Table 1: Example Pharmacokinetic Parameters for this compound in Rats (Oral Gavage)
| Parameter | Low Dose (5 mg/kg) | Mid Dose (25 mg/kg) | High Dose (100 mg/kg) |
|---|---|---|---|
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 | 3200 ± 450 |
| Tmax (hr) | 1.0 ± 0.5 | 1.5 ± 0.5 | 2.0 ± 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 800 ± 150 | 5500 ± 900 | 25000 ± 4100 |
| Terminal Half-life (t½, hr) | 4.5 ± 0.8 | 5.2 ± 1.1 | 6.1 ± 1.4 |
(Note: Data are hypothetical examples and presented as mean ± SD.)
Acute and Subacute Toxicity
Objective: To determine the safety profile and identify potential target organs of toxicity.
Protocol (Acute Oral Toxicity - Up-and-Down Procedure):
-
Animals: Female rats or mice are used sequentially.
-
Dosing: Administer a single oral dose of this compound. The starting dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Endpoint: Estimate the LD50 (median lethal dose).
Protocol (14-Day Repeated-Dose Study):
-
Animals: Groups of male and female rats (n=5 per sex per group).
-
Dosing: Administer this compound daily via oral gavage for 14 days at multiple dose levels (e.g., 0, 5, 25, 100 mg/kg/day).[5]
-
Observations: Monitor clinical signs, body weight, and food consumption daily.
-
Terminal Procedures: At day 15, collect blood for hematology and clinical chemistry. Perform a full necropsy and collect organs for weight analysis and histopathology to identify target organs of toxicity.[5]
-
Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).[5]
Table 2: Example Acute and Subacute Toxicity of this compound in Rodents
| Species | Parameter | Value |
|---|---|---|
| Wistar Rat | Oral LD50 | ~2500 mg/kg |
| C57BL/6 Mouse | Oral LD50 | ~1800 mg/kg |
| Sprague-Dawley Rat | NOAEL (14-day study) | >25 mg/kg/day |
(Note: Data are hypothetical examples.)
Efficacy Studies: Antidepressant Activity
Standard behavioral models are used to assess the antidepressant-like effects of this compound.
Forced Swim Test (FST)
The FST is a widely used screening test based on the principle that an animal will cease attempts to escape an aversive situation (a state of "behavioral despair"), and that this immobility is reduced by antidepressant drugs.[6][7]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place each mouse individually into the cylinder.
-
Record a 6-minute session. Score the duration of immobility (floating passively with only minor movements to maintain balance) during the last 4 minutes of the test.[7]
-
-
Analysis: Compare the immobility time between this compound-treated groups and the vehicle control group.
Chronic Mild Stress (CMS) Model
The CMS model is a validated paradigm for inducing depressive-like states in rodents, characterized by anhedonia (a core symptom of depression).[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. downstate.edu [downstate.edu]
- 5. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
Application Notes and Protocols: Elucidating the Effects of Oxaflozane on Serotonin Pathways Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is a therapeutic agent with known antidepressant and anxiolytic properties.[1] Its mechanism of action is reported to involve the modulation of serotonergic and noradrenergic pathways.[1] Specifically, this compound acts as a serotonin (B10506) 5-HT2 receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor.[1] A thorough understanding of its pharmacological profile is crucial for further drug development and for elucidating its full therapeutic potential.
These application notes provide detailed protocols for a panel of cell-based assays designed to quantitatively assess the effects of this compound on key components of the serotonin pathway. The described assays will enable researchers to determine the binding affinity of this compound for the 5-HT2A receptor, its functional antagonism at this receptor, and its inhibitory activity on the serotonin and norepinephrine transporters.
Serotonin 5-HT2A Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Data Presentation: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) |
| This compound | [3H]Ketanserin | HEK293-h5-HT2A | To be determined |
| Ketanserin (Control) | [3H]Ketanserin | HEK293-h5-HT2A | ~1-2 |
| Risperidone (Control) | [3H]Ketanserin | HEK293-h5-HT2A | ~1.0 |
| Pimavanserin (Control) | [3H]Ketanserin | HEK293-h5-HT2A | ~0.087 |
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-h5-HT2A).
-
Radioligand: [3H]Ketanserin.
-
Test Compound: this compound.
-
Control Compounds: Ketanserin, Risperidone, Pimavanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Ketanserin.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of this compound or control compounds.
-
Add a fixed concentration of [3H]Ketanserin (typically at its Kd value).
-
For non-specific binding determination, add 10 µM of unlabeled Ketanserin to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
Functional Antagonism at the 5-HT2A Receptor: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist, thereby determining its functional antagonist potency (IC50). The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[2][3][4]
Data Presentation: 5-HT2A Functional Antagonism
| Compound | Assay Type | Agonist (at EC80) | Cell Line | IC50 (nM) |
| This compound | Calcium Flux | Serotonin | HEK293-h5-HT2A | To be determined |
| Ketanserin (Control) | Calcium Flux | Serotonin | HEK293-h5-HT2A | ~5.7 |
| Spiperone (Control) | Calcium Flux | Serotonin | HEK293-h5-HT2A | ~3.1 |
| Ritanserin (Control) | Calcium Flux | Serotonin | HEK293-h5-HT2A | ~9.2 |
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]
-
Test Compound: this compound.
-
Control Antagonists: Ketanserin, Spiperone, Ritanserin.
-
Agonist: Serotonin (5-HT).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence Plate Reader: With kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control antagonists.
-
Add the diluted compounds to the respective wells and pre-incubate.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Using the instrument's injector, add a pre-determined EC80 concentration of serotonin to all wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a potent control antagonist representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
Neurotransmitter Transporter Uptake Assay
This assay measures the inhibitory effect of this compound on the uptake of a fluorescent substrate that mimics serotonin and norepinephrine by cells expressing the respective transporters (SERT and NET). This allows for the determination of IC50 values for transporter inhibition.
Data Presentation: Neurotransmitter Transporter Inhibition
| Compound | Transporter | Cell Line | Fluorescent Substrate | IC50 (nM) |
| This compound | NET | HEK293-hNET | ASP+ or similar | To be determined |
| This compound | SERT | HEK293-hSERT | ASP+ or similar | To be determined |
| Desipramine (Control) | NET | HEK293-hNET | ASP+ or similar | ~4 |
| Fluoxetine (Control) | SERT | HEK293-hSERT | ASP+ or similar | ~10 |
Experimental Protocol: Fluorescent Substrate Uptake Assay
Materials:
-
Cells: HEK293 cells stably expressing the human norepinephrine transporter (HEK293-hNET) or the human serotonin transporter (HEK293-hSERT).
-
Test Compound: this compound.
-
Control Inhibitors: Desipramine (for NET), Fluoxetine (for SERT).
-
Fluorescent Substrate: A fluorescent monoamine transporter substrate such as ASP+ or a commercially available kit (e.g., from Molecular Devices).[5][6][7][8]
-
Assay Buffer: HBSS or similar physiological buffer.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence Plate Reader: Bottom-read mode.
Procedure:
-
Cell Plating:
-
Seed the appropriate cell line into the microplates and culture overnight to form a confluent monolayer.
-
-
Compound Incubation:
-
Remove the culture medium.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Incubate for a specified time to allow the compound to interact with the transporters.
-
-
Substrate Addition and Signal Detection:
-
Add the fluorescent substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader and begin measuring the increase in intracellular fluorescence in a kinetic or endpoint mode.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of substrate uptake (slope of the fluorescence increase over time). For endpoint reads, use the final fluorescence value.
-
Normalize the data, with vehicle-treated cells representing 0% inhibition and a maximal concentration of a potent control inhibitor representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Evaluating the Anxiolytic Efficacy of Oxaflozane in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is an antidepressant and anxiolytic agent that functions as a prodrug, being metabolized into its active form, flumexadol.[1] While its clinical use has been discontinued, the unique pharmacological profile of its active metabolite offers a compelling subject for anxiety research. Flumexadol is understood to exert its effects primarily as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1][2] Additionally, it is reported to inhibit the reuptake of norepinephrine (B1679862).[3][4] This multi-target mechanism suggests a potential for robust anxiolytic activity.
These application notes provide detailed protocols for assessing the efficacy of this compound using standard and validated rodent models of anxiety-like behavior: the Elevated Plus Maze (EPM), the Open Field Test (OFT), the Light-Dark Box Test (LDB), and the Social Interaction Test (SIT). The protocols are designed to ensure rigorous and reproducible evaluation of the compound's anxiolytic potential.
Mechanism of Action Signaling Pathway
This compound's anxiolytic and antidepressant effects are mediated by its active metabolite, flumexadol. Flumexadol's primary mechanism involves the modulation of serotonergic and noradrenergic systems. It acts as an agonist at 5-HT1A and 5-HT2C serotonin receptors and inhibits the reuptake of norepinephrine.[1][3] This dual action is thought to contribute to a balanced therapeutic effect on mood and anxiety.[3] The agonism of 5-HT1A receptors is a well-established anxiolytic mechanism, while the role of 5-HT2C agonism is more complex and can sometimes be associated with anxiogenic effects, highlighting the need for careful dose-response studies.[5] The inhibition of norepinephrine reuptake can enhance alertness and energy, which may be beneficial in comorbid depression.[3]
Mechanism of Action of this compound's Active Metabolite, Flumexadol.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[6] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[7]
Experimental Workflow
Workflow for the Elevated Plus Maze (EPM) Test.
Protocol:
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm for rats, 25 cm for mice), with two open arms and two closed arms of equal dimensions.[2][8] The maze should be constructed from a non-porous material for easy cleaning.
-
Animals: Male mice (e.g., C57BL/6J, 8-10 weeks old) or rats (e.g., Wistar, Sprague-Dawley, 250-300g) are commonly used.[1][2] Animals should be group-housed and allowed ad libitum access to food and water.
-
Acclimation: On the testing day, animals should be brought to the testing room at least 60 minutes prior to the experiment to habituate to the new environment.[3]
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle control (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.[2] A positive control, such as Diazepam (1-2 mg/kg, i.p.), should be included.[2]
-
Procedure:
-
Gently place the animal onto the central platform of the maze, facing one of the open arms.[2]
-
Allow the animal to freely explore the maze for a 5-minute session.[2]
-
The session should be recorded by an overhead video camera for later analysis.[9]
-
Between trials, the maze must be thoroughly cleaned with 70% ethanol (B145695) to eliminate olfactory cues.[2]
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[10] Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space.[11] Anxiolytic compounds are expected to increase exploration of the more anxiogenic central area of the field.[11]
Experimental Workflow
Workflow for the Open Field Test (OFT).
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[10] The floor is typically divided into a central zone and a peripheral zone by software.
-
Animals: As described for the EPM.
-
Acclimation: As described for the EPM.
-
Drug Administration: As described for the EPM.
-
Procedure:
-
Data Analysis: Key parameters include the time spent in the center versus the periphery, the number of entries into the center zone, and the total distance traveled.[3] Anxiolytic compounds are expected to increase the time spent and the number of entries into the center of the open field.[3] Total distance traveled serves as a control for general motor effects.
Light-Dark Box (LDB) Test
This test is also based on the conflict between exploration and aversion, in this case, the innate aversion of rodents to brightly illuminated areas.[12] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[13]
Experimental Workflow
Workflow for the Light-Dark Box (LDB) Test.
Protocol:
-
Apparatus: A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, brightly lit compartment (two-thirds of the box).[13] The compartments are connected by an opening.
-
Animals: As described for the EPM.
-
Acclimation: As described for the EPM.
-
Drug Administration: As described for the EPM.
-
Procedure:
-
Place the animal in the center of the brightly lit compartment, facing away from the opening.[13]
-
Allow the animal to explore the apparatus for a 5 to 10-minute period.
-
Record the session using an overhead video camera.
-
Clean the apparatus thoroughly with 70% ethanol between trials.
-
-
Data Analysis: The primary measures are the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.[13] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[13]
Social Interaction Test (SIT)
The SIT assesses anxiety by measuring the level of social behavior between two unfamiliar animals.[14] In anxiogenic conditions (e.g., bright lighting, unfamiliar arena), social interaction is reduced. Anxiolytic drugs are expected to increase the duration of social interaction.[14]
Experimental Workflow
Workflow for the Social Interaction Test (SIT).
Protocol:
-
Apparatus: A neutral, open-field arena. The test is typically conducted under bright illumination to induce a mild level of anxiety.[14]
-
Animals: Pairs of weight- and age-matched male rodents that are unfamiliar with each other. One animal in the pair is the "test" animal (receives the drug), and the other is the "partner" animal (receives vehicle).
-
Acclimation: As described for the EPM.
-
Drug Administration: Administer this compound or vehicle to the test animal 30 minutes prior to the test. The partner animal receives vehicle.
-
Procedure:
-
Place both animals simultaneously into the arena.
-
Allow them to interact freely for a 10-minute session.
-
Record the session for later behavioral scoring.
-
Clean the arena thoroughly with 70% ethanol between pairs.
-
-
Data Analysis: The primary measure is the total time the pair of animals spends in active social interaction (e.g., sniffing, following, grooming).[14] Anxiolytic drugs are expected to increase the duration of these social behaviors.
Data Presentation: Expected Outcomes
Table 1: Expected Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries to Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.0 | 25.1 ± 2.5 |
| This compound | 5 | 22.8 ± 2.5 | 28.1 ± 3.3 | 26.3 ± 2.8 |
| This compound | 10 | 35.6 ± 3.1 | 40.2 ± 4.0 | 24.8 ± 2.6 |
| This compound | 20 | 33.1 ± 2.9 | 38.5 ± 3.8 | 23.9 ± 2.4 |
| Diazepam | 2 | 45.3 ± 4.0 | 50.1 ± 4.5 | 22.5 ± 2.1 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Table 2: Expected Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Center Entries (n) (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 25.4 ± 3.5 | 18.2 ± 2.4 | 30.5 ± 3.1 |
| This compound | 5 | 38.9 ± 4.1 | 25.6 ± 2.9 | 31.2 ± 3.3 |
| This compound | 10 | 55.2 ± 5.0 | 35.1 ± 3.8 | 29.8 ± 2.9 |
| This compound | 20 | 51.7 ± 4.8 | 33.4 ± 3.5 | 28.5 ± 2.7 |
| Diazepam | 2 | 68.3 ± 6.2 | 42.7 ± 4.1 | 26.1 ± 2.5 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Table 3: Expected Effects of this compound in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light (s) (Mean ± SEM) | Transitions (n) (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) |
| Vehicle | - | 45.1 ± 5.2 | 12.3 ± 1.5 | 15.8 ± 2.0 |
| This compound | 5 | 65.7 ± 6.8 | 18.5 ± 2.0 | 25.4 ± 2.8 |
| This compound | 10 | 90.3 ± 8.5 | 25.1 ± 2.6 | 38.9 ± 3.5 |
| This compound | 20 | 85.6 ± 8.1 | 23.8 ± 2.4 | 35.2 ± 3.1 |
| Diazepam | 2 | 120.5 ± 10.1 | 30.2 ± 3.0 | 55.6 ± 5.0*** |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Table 4: Expected Effects of this compound in the Social Interaction Test (SIT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Social Interaction (s) (Mean ± SEM) | Locomotor Activity (distance, m) (Mean ± SEM) |
| Vehicle | - | 60.5 ± 7.1 | 22.4 ± 2.5 |
| This compound | 5 | 85.2 ± 8.9 | 23.1 ± 2.8 |
| This compound | 10 | 110.8 ± 10.5 | 21.9 ± 2.6 |
| This compound | 20 | 105.4 ± 9.8 | 20.7 ± 2.4 |
| Diazepam | 2 | 135.6 ± 12.1*** | 18.5 ± 2.1 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Conclusion
The preclinical animal models and protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound's anxiolytic properties. By employing the Elevated Plus Maze, Open Field Test, Light-Dark Box Test, and Social Interaction Test, researchers can obtain comprehensive behavioral data. The provided workflows, data tables, and mechanistic diagrams are intended to guide the experimental design and interpretation of results, facilitating a thorough investigation into the therapeutic potential of this compound for anxiety disorders. Given the sparse direct experimental data on this compound and its active metabolite flumexadol, the outlined protocols offer a foundational approach for novel research in this area.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chronic and Acute Intranasal Oxytocin Produce Divergent Social Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. transpharmation.com [transpharmation.com]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Oxaflozane's Impact on Norepinephrine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is a non-tricyclic antidepressant agent that has been shown to influence neurotransmitter systems, including acting as a norepinephrine (B1679862) reuptake inhibitor.[1] The norepinephrine transporter (NET) is a critical protein that regulates noradrenergic signaling by clearing norepinephrine from the synaptic cleft.[2] Inhibition of NET is a key mechanism for many antidepressant drugs.[2] This document provides detailed application notes and protocols for established in vitro techniques to measure the impact of compounds like this compound on norepinephrine uptake. The primary methods covered are the radioligand binding assay and the synaptosomal norepinephrine uptake assay, which are gold-standard techniques in pharmacological research.[3][4]
Data Presentation
| Compound | Assay Type | Target | Parameter | Value (nM) | Source |
| Test Compound (e.g., this compound) | Radioligand Binding | Human NET | Ki | Data to be determined | Experimental |
| Norepinephrine Uptake | Rat Synaptosomes | IC50 | Data to be determined | Experimental | |
| Reference Compound (e.g., Desipramine) | Radioligand Binding | Human NET | Ki | 0.4 - 4.7 | [Reference] |
| Norepinephrine Uptake | Rat Synaptosomes | IC50 | 1.1 - 5.4 | [Reference] |
Experimental Protocols
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay measures the affinity of a test compound for the norepinephrine transporter by quantifying its ability to compete with a radiolabeled ligand that binds specifically to the transporter.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).
-
[³H]-Nisoxetine (or another suitable radioligand for NET).
-
Test compound (this compound).
-
Reference compound (e.g., Desipramine for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Nisoxetine and 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of [³H]-Nisoxetine and 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).
-
Competitive Binding: 50 µL of [³H]-Nisoxetine and 50 µL of varying concentrations of the test compound (this compound).
-
-
Initiation: Add 100 µL of the diluted cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are isolated nerve terminals.
Materials:
-
Fresh or frozen brain tissue from a suitable animal model (e.g., rat cortex or hypothalamus).
-
[³H]-Norepinephrine.
-
Test compound (this compound).
-
Reference compound (e.g., Desipramine).
-
Sucrose Buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-Henseleit (KRH) Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold Sucrose Buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Assay Setup:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (this compound) or vehicle for 10-15 minutes at 37°C.
-
-
Uptake Initiation:
-
Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each aliquot.
-
-
Incubation:
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
A parallel incubation at 0-4°C is performed to determine non-specific uptake.
-
-
Termination:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold KRH buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Lyse the synaptosomes on the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Total uptake (at 37°C) - Non-specific uptake (at 0-4°C).
-
Determine the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
Signaling Pathway
The therapeutic effect of norepinephrine reuptake inhibitors like this compound is based on the modulation of noradrenergic neurotransmission. By blocking the norepinephrine transporter (NET), the reuptake of norepinephrine from the synaptic cleft is inhibited. This leads to an increased concentration of norepinephrine in the synapse, enhancing the activation of postsynaptic adrenergic receptors.
Summary
The provided protocols for radioligand binding and synaptosomal uptake assays offer robust and validated methods for characterizing the in vitro pharmacological profile of compounds such as this compound at the norepinephrine transporter. These assays are fundamental in drug discovery and development for quantifying the potency and affinity of potential norepinephrine reuptake inhibitors. Proper execution of these protocols will yield reliable data to inform on the mechanism of action and therapeutic potential of novel drug candidates.
References
- 1. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Role of 5-HT1A Receptors in Depression Models Using Oxaflozane
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for investigating the antidepressant and anxiolytic potential of Oxaflozane through its interaction with 5-HT1A receptors in preclinical rodent models of depression.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition influenced by numerous factors, with the serotonergic system being a key area of investigation. The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor, is critically involved in mood regulation. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions like the hippocampus, amygdala, and cortex. Presynaptic 5-HT1A autoreceptors regulate the firing rate of serotonin neurons, creating a negative feedback loop, while postsynaptic receptors mediate the effects of serotonin in target areas.
This compound is a psychoactive compound with a unique pharmacological profile that includes modulation of the serotonergic and noradrenergic systems. It has been identified as a 5-HT1A and 5-HT2C receptor modulator and a norepinephrine (B1679862) reuptake inhibitor. This multi-target action makes this compound a valuable tool for exploring the complex neurobiology of depression. These application notes provide detailed protocols for using this compound to assess its antidepressant-like effects in established rodent models, with a focus on elucidating the contribution of the 5-HT1A receptor.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a combination of mechanisms. Its primary actions are believed to be antagonism at serotonin 5-HT2 receptors and inhibition of norepinephrine reuptake. It also acts as a modulator of 5-HT1A receptors. The activation of 5-HT1A receptors, which are coupled to Gi/o proteins, typically leads to an inhibitory effect on neurotransmission by decreasing cyclic AMP (cAMP) production. This signaling cascade involves the inhibition of adenylyl cyclase and modulation of ion channels, such as opening potassium channels and closing calcium channels, which hyperpolarizes the neuron and reduces its firing rate. Furthermore, 5-HT1A receptor activation can influence other downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are implicated in neuroplasticity and cell survival.
To dissect the specific contribution of 5-HT1A receptors to this compound's behavioral effects, co-administration with a selective 5-HT1A antagonist, such as WAY-100635, is recommended. If the effects of this compound are blocked or attenuated by the antagonist, it provides evidence for 5-HT1A receptor-mediated action.
Data Presentation: Pharmacological and Behavioral Profiles
Quantitative data should be organized to facilitate clear interpretation and comparison between experimental groups.
Table 1: Receptor Binding Profile of this compound (Note: Specific binding affinity (Ki) values for this compound are not readily available in the public domain. This table serves as a template for presenting such data when obtained experimentally.)
| Target | Binding Affinity (Ki, nM) | Compound Type |
|---|---|---|
| 5-HT1A Receptor | Data not available | Modulator |
| 5-HT2C Receptor | Data not available | Modulator |
| Norepinephrine Transporter (NET) | Data not available | Inhibitor |
| Serotonin Transporter (SERT) | Data not available | - |
| Dopamine Transporter (DAT) | Data not available | - |
Table 2: Illustrative Pharmacokinetic Parameters in Rodents (Note: This table presents typical parameters for a small molecule drug in rodents to guide experimental design, as specific data for this compound is limited.)
| Parameter | Value (Mouse) | Value (Rat) |
|---|---|---|
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Half-life (T½) | ~2-4 hours | ~2.5 hours |
| Time to Max Concentration (Tmax) | 30-60 minutes | 30-60 minutes |
| Bioavailability (Oral) | Moderate to High | Moderate to High |
Table 3: Example Data from Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) ± SEM |
|---|---|---|
| Vehicle (Saline) | - | 155 ± 10.2 |
| This compound | 5 | 130 ± 9.5 |
| This compound | 10 | 95 ± 8.1* |
| This compound | 20 | 70 ± 7.5** |
| Fluoxetine (Positive Control) | 20 | 85 ± 8.8* |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 4: Example Data from Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) ± SEM |
|---|---|---|
| Vehicle (0.5% Methylcellulose) | - | 180 ± 12.5 |
| This compound | 10 | 145 ± 11.1 |
| This compound | 20 | 110 ± 9.8* |
| This compound + WAY-100635 | 20 + 0.5 | 165 ± 11.5# |
| Imipramine (Positive Control) | 15 | 105 ± 10.2* |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to this compound (20 mg/kg) group.
Table 5: Example Data from Novelty-Suppressed Feeding (NSF) Test in Rats (Chronic Dosing)
| Treatment Group (21 days) | Dose (mg/kg/day, p.o.) | Latency to Feed (seconds) ± SEM |
|---|---|---|
| Vehicle (Water) | - | 250 ± 18.9 |
| This compound | 10 | 160 ± 15.3* |
| This compound | 20 | 115 ± 12.4** |
| Duloxetine (Positive Control) | 10 | 140 ± 14.8* |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
Adherence to standardized protocols is critical for reproducibility. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy by measuring behavioral despair. Antidepressant compounds typically reduce the time the animal spends immobile.
Objective: To assess the acute antidepressant-like effects of this compound in mice or rats.
Materials:
-
Cylindrical water tanks (e.g., for mice: 20 cm diameter, 30 cm height; for rats: 25 cm diameter, 45 cm height).
-
Water maintained at 23-25°C.
-
Video recording system.
-
Stopwatches and scoring software.
-
Dry towels and a heating lamp for post-test recovery.
-
This compound, vehicle, and positive control (e.g., Fluoxetine).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 5-20 mg/kg), vehicle, or a positive control (e.g., Fluoxetine, 10-30 mg/kg) via the desired route (i.p. or p.o.) 30-60 minutes prior to testing.
-
Pre-Test Session (Day 1, for rats): Place each rat in the water cylinder (water depth 30 cm) for a 15-minute pre-swim. This session is to induce a stable baseline of immobility. Dry the animal thoroughly and return it to its home cage. This step is often omitted for mice.
-
Test Session (Day 2 for rats, or single session for mice): 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal back into the water cylinder (water depth 15 cm for mice, 30 cm for rats) for a 5-6 minute session. The water must be deep enough to prevent the animal from touching the bottom with its tail or feet.
-
Recording: Video record the entire session for later analysis.
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water. Typically, the last 4 minutes of a 6-minute test are scored.
-
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a clean, dry cage under a heating lamp until fully dry before returning it to the home cage.
Protocol 2: Tail Suspension Test (TST)
The TST is another common behavioral despair model, primarily used in mice, to screen for antidepressant drugs. The principle is similar to the FST, where immobility is interpreted as a state of helplessness.
Objective: To screen for the antidepressant-like activity of this compound in mice.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above the floor).
-
Adhesive tape (e.g., medical-grade tape).
-
Video recording and analysis system.
-
Sound-attenuating chamber (optional, to minimize external stimuli).
-
"Climbstoppers" (a small cylinder placed around the tail) for strains prone to tail-climbing (e.g., C57BL/6).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound, vehicle, or a positive control 60 minutes before the test.
-
Preparation: Cut a 15-17 cm piece of adhesive tape. Securely attach approximately 1 cm of the tape to the mouse's tail, about 1-2 cm from the tip. If necessary, place a climbstopper on the tail before taping.
-
Suspension: Suspend the mouse from the horizontal bar by affixing the free end of the tape. The mouse should be positioned so it cannot reach any surfaces.
-
Test Session: Record the mouse's behavior for a total of 6 minutes.
-
Scoring: A trained observer, blind to the treatment groups, should measure the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test: At the end of the session, carefully remove the mouse from the apparatus, detach the tape, and return it to its home cage. Clean the apparatus between subjects to remove olfactory cues.
Protocol 3: Novelty-Suppressed Feeding (NSF) Test
The NSF test is a conflict-based model that assesses anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic delay seen in humans.
Objective: To evaluate the anxiolytic and chronic antidepressant-like effects of this compound.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm).
-
A small piece of white paper or filter paper.
-
A familiar, palatable food pellet (e.g., a small piece of a sweet cereal).
-
Bright lighting for the arena (to increase anxiety).
-
Stopwatch.
Procedure:
-
Chronic Drug Administration: Administer this compound or vehicle daily for a prolonged period (e.g., 14-21 days).
-
Food Deprivation: Food-deprive the animals for 24 hours before the test, with free access to water.
-
Acclimation: On the test day, move the animals to the testing room at least 60 minutes prior to the start of the experiment.
-
Test Setup: Place a single food pellet on a piece of white paper in the center of the brightly lit, novel open field arena.
-
Test Session: Place a mouse or rat in a corner of the arena and start a stopwatch.
-
Measurement: Record the latency (time taken) for the animal to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10-15 minutes. If the animal does not eat within the allotted time, assign it the maximum latency score.
-
Home Cage Consumption: Immediately after the test, return the animal to its home cage with a pre-weighed amount of the same food pellet and measure the amount consumed over 5 minutes. This controls for potential drug effects on appetite.
-
Data Analysis: A decrease in the latency to eat in the novel environment is indicative of an anxiolytic or antidepressant-like effect.
Administration routes and dosage calculations for Oxaflozane in preclinical research
Disclaimer: Oxaflozane is a discontinued (B1498344) antidepressant, and as such, detailed preclinical data regarding its administration and dosage in animal models are scarce in publicly available literature. The following application notes and protocols are compiled based on the limited available information and general principles of preclinical psychopharmacology. Researchers should consider this a guiding framework and would need to conduct dose-finding and tolerability studies for any new preclinical investigation.
Introduction to this compound
This compound is a former antidepressant and anxiolytic agent. It acts as a prodrug, meaning it is metabolized in the body into its active form, flumexadol (also known as N-dealkylthis compound or CERM-1841). Flumexadol is a serotonin (B10506) receptor agonist, primarily targeting the 5-HT1A and 5-HT2C receptors, which are implicated in mood and anxiety regulation. This mechanism of action is distinct from more common antidepressants like SSRIs. Due to the limited recent research on this compound, these notes also draw from general practices in preclinical evaluation of antidepressant and anxiolytic compounds.
Quantitative Data Summary
Table 1: Hypothetical Dose-Ranging Study for Oral Administration of this compound in Rodents
| Animal Model | Dose (mg/kg, p.o.) | Observed Effects | Potential Therapeutic Range (mg/kg) |
| Mouse (e.g., C57BL/6) | 1 | No observable behavioral change | |
| 5 | Mild sedation | 5 - 20 (estimated) | |
| 10 | Reduced locomotor activity | ||
| 25 | Significant sedation, ataxia | ||
| Rat (e.g., Sprague-Dawley) | 1 | No observable behavioral change | |
| 5 | Mild behavioral calming | 5 - 15 (estimated) | |
| 10 | Reduced exploration in open field | ||
| 20 | Sedation, possible motor impairment |
Table 2: Potential Administration Routes for this compound in Preclinical Research
| Administration Route | Vehicle | Typical Volume | Advantages | Considerations |
| Oral (p.o.) | Water, 0.5% Methylcellulose, Saline | 5-10 mL/kg (rat), 10 mL/kg (mouse) | Clinically relevant route, ease of administration. | First-pass metabolism, variable absorption. |
| Intraperitoneal (i.p.) | Saline, DMSO/Saline mixture | 5-10 mL/kg (rat), 10 mL/kg (mouse) | Bypasses first-pass metabolism, rapid absorption. | Potential for local irritation, less clinically relevant. |
| Subcutaneous (s.c.) | Saline, oil-based vehicles | 1-2 mL/kg | Slower, more sustained absorption. | Potential for local tissue reaction. |
Experimental Protocols
The following are generalized protocols for assessing the antidepressant and anxiolytic-like effects of a compound such as this compound in rodents.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of this compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical containers (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each animal in the swim cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Test Session (Day 2): Place the animals individually in the swim cylinder for a 6-minute test session.
-
Data Analysis: Score the last 4 minutes of the test session for the duration of immobility (defined as the lack of movement other than that necessary to keep the head above water). A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Objective: To assess the anxiolytic-like properties of this compound by measuring the animal's exploration of open versus closed arms of an elevated maze.
Materials:
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test Session: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. An increase in the time spent and/or the number of entries into the open arms in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Dosage Calculations
The fundamental formula for calculating the volume of a drug solution to administer is:
Volume to Administer (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Drug Solution (mg/mL)
Example Calculation:
-
Desired Dose: 10 mg/kg
-
Animal Weight: 0.25 kg (250 g rat)
-
Drug Concentration: 2 mg/mL
Calculation: (10 mg/kg * 0.25 kg) / 2 mg/mL = 1.25 mL
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for preclinical evaluation.
High-Performance Liquid Chromatography (HPLC) Methods for the Detection of Oxaflozane and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is an antidepressant and anxiolytic agent belonging to the benzopyrano-benzodiazepine class. Understanding its metabolic fate and developing robust analytical methods for its quantification in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the high-performance liquid chromatography (HPLC)-based analysis of this compound and its primary metabolites. The methodologies described are based on established principles for the analysis of structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Metabolic Pathway of this compound
This compound functions as a prodrug, undergoing hepatic metabolism to its active form, Flumexadol, through N-dealkylation. Flumexadol is then further metabolized via Phase I and Phase II reactions. The primary metabolic pathway of this compound is illustrated below.
Analytical Methodologies: HPLC and LC-MS/MS
For the simultaneous quantification of this compound and its metabolites, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and selectivity in complex biological matrices.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes.[1] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 500 µL of plasma or serum sample by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites from biological samples is depicted below.
HPLC and Mass Spectrometry Conditions
The following tables provide proposed starting conditions for the HPLC and mass spectrometry analysis of this compound and its metabolites. These parameters may require optimization based on the specific instrumentation and sample matrix.
Table 1: Proposed HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: Proposed MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Flumexadol | To be determined | To be determined | To be determined |
| Flumexadol-glucuronide | To be determined | To be determined | To be determined |
| 3-Trifluoromethylbenzoic acid | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Diazepam-d5) | To be determined | To be determined | To be determined |
| Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing standard solutions of each analyte into the mass spectrometer. |
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The key validation parameters are summarized in the table below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | Ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. | No significant interfering peaks at the retention times of the analytes and internal standard. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least five non-zero concentrations. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible recovery for all analytes. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions. |
Logical Relationship for Method Validation
The successful validation of the analytical method follows a logical progression of experiments, each building upon the results of the previous one.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound and its metabolites in biological matrices. Adherence to these guidelines and proper method validation will ensure the generation of reliable and accurate data for pharmacokinetic and clinical studies.
References
- 1. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H18F3NO | CID 432824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing the Receptor Profile of Oxaflozane via Radioligand Binding Assays
Introduction
Oxaflozane is an antidepressant and anxiolytic agent.[1] It functions as a prodrug, being metabolized into its active form, flumexadol (B1202076) (N-dealkylthis compound).[1] The therapeutic effects of this compound are primarily attributed to the interaction of flumexadol with various neurotransmitter receptors. Radioligand binding assays are a sensitive and robust methodology, considered the gold standard for quantifying the affinity of a compound for a specific receptor.[2][3][4] These assays are crucial in drug discovery for determining key parameters like the inhibition constant (Ki), which indicates the binding affinity of a test compound.[2]
This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the binding profile of this compound's active metabolite, flumexadol, at key serotonergic receptors.
Summary of Flumexadol Receptor Binding Profile
This compound's active metabolite, flumexadol, has been reported to bind to several serotonin (B10506) receptors with varying affinities. The data below is derived from published pKi values.[1] The inhibition constant (Ki) is calculated from the pKi, where pKi = -log(Ki). A lower Ki value signifies a higher binding affinity.
| Receptor Target | pKi | Binding Affinity (Ki) [nM] |
| 5-HT2C | 7.5 | 31.6 |
| 5-HT1A | 7.1 | 79.4 |
| 5-HT2A | 6.0 | 1000 |
Principle of Competitive Radioligand Binding Assays
Competitive binding assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., flumexadol) for a receptor.[4] These assays measure the ability of the test compound to compete with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) for binding to the target receptor.[2] By generating a concentration-response curve for the unlabeled compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[5] This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Principle of a competitive radioligand binding assay.
Experimental Protocols
The following protocols outline the necessary steps for membrane preparation and conducting competitive binding assays to determine the Ki of flumexadol.
I. General Membrane Preparation Protocol
This protocol describes the preparation of crude membrane fractions from either cultured cells expressing the recombinant human receptor or from brain tissue (e.g., rat or mouse cortex) known to be rich in the target receptors.[6][7]
-
Homogenization: Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors, pH 7.4). Homogenize using a Polytron or Dounce homogenizer.[7]
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[7]
-
Membrane Pelleting: Collect the supernatant and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[7][8]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the high-speed centrifugation. This step is repeated to wash the membranes.[6][7]
-
Final Preparation & Storage: Resuspend the final pellet in a suitable Assay Buffer containing a cryoprotectant (e.g., 10% sucrose).[6][7]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the BCA protein assay.[7]
-
Storage: Store the membrane aliquots at -80°C until use.
II. General Competitive Radioligand Binding Assay Protocol
This workflow outlines the steps for a competitive binding assay performed in a 96-well plate format.[6][7]
Caption: General experimental workflow for a competitive radioligand binding assay.
III. Specific Assay Conditions for Target Receptors
The following table provides specific components and conditions for characterizing flumexadol's binding to its primary serotonin receptor targets. These conditions are based on established protocols.[9]
| Parameter | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| Source | Recombinant cells or rat cortex | Recombinant cells or rat cortex | Recombinant cells or rat choroid plexus |
| Radioligand | [³H]8-OH-DPAT (1-2 nM) | [³H]Ketanserin (1 nM) | [³H]Mesulergine (1-2 nM) |
| NSB Ligand | 10 µM Serotonin | 20 µM Mianserin | 10 µM Serotonin |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4 | 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic acid, pH 7.4 | 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic acid, pH 7.4 |
| Incubation | 120 min @ 37°C | 60 min @ 27°C | 60 min @ 37°C |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 |
IV. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, specific binding is determined by subtracting the counts per minute (CPM) of the non-specific binding (NSB) wells from the total binding wells.[6]
-
Specific Binding = Total CPM - NSB CPM
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound (flumexadol).
-
Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism) to analyze the competition curve and determine the IC50 value.[7]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).
-
-
Relevant Receptor Signaling Pathways
The primary receptors targeted by flumexadol are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades.
Caption: Simplified signaling pathway for the Gi/o-coupled 5-HT1A receptor.[10][11]
Caption: Simplified signaling pathway for Gq/11-coupled 5-HT2A/2C receptors.[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 10. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anxiolytic Potential of Oxaflozane using the Elevated Plus Maze
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the behavioral effects of Oxaflozane, a compound with known anxiolytic and antidepressant properties, using the elevated plus maze (EPM) assay in rodents. The EPM is a widely validated behavioral paradigm for assessing anxiety-like behavior, based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[1][2][3] This protocol outlines the necessary materials, experimental procedures, and data analysis techniques to characterize the anxiolytic potential of this compound.
Introduction to this compound
This compound is a psychotropic drug that has been used as an antidepressant and anxiolytic.[4][5] Its mechanism of action is multifaceted, primarily involving the modulation of serotonergic and noradrenergic neurotransmitter systems.[4][6] Research indicates that this compound functions as a serotonin (B10506) (5-HT) receptor antagonist, particularly at 5-HT2 receptors, and as a norepinephrine (B1679862) (NE) reuptake inhibitor.[4] This dual action is believed to contribute to its balanced anxiolytic and antidepressant effects.[4] The active metabolite of this compound, flumexadol, is reported to be an agonist of the 5-HT1A and 5-HT2C receptors.[5] Given its pharmacological profile, the EPM is an appropriate model to test its anxiolytic efficacy.
Proposed Mechanism of Action of this compound
This compound's anxiolytic effects are hypothesized to stem from its dual influence on serotonin and norepinephrine pathways. By blocking 5-HT2 receptors, it may reduce excessive neuronal excitation associated with anxiety.[4] Simultaneously, by inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synapse, which can enhance mood and alertness.[4]
Elevated Plus Maze (EPM) Assay Protocol
The EPM test is based on the conflict between a rodent's drive to explore a new environment and its innate fear of open and elevated areas.[2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[1][7]
The EPM apparatus is a plus-shaped maze elevated above the floor.[2] Specifications vary for mice and rats.
| Parameter | Mouse Apparatus Specifications | Rat Apparatus Specifications | Notes |
| Arm Dimensions | 30 cm long x 5 cm wide[2] | 50 cm long x 10 cm wide[2] | Dimensions can be adapted for specific strains. |
| Center Square | 5 cm x 5 cm[8] | 10 cm x 10 cm | The central platform connecting all arms. |
| Closed Arm Wall Height | 15 cm[8] | 30-40 cm | Walls should be opaque and high enough to prevent the animal from seeing over them.[2] |
| Elevation | 50-55 cm above the floor[2][8] | 50-55 cm above the floor[2][8] | Consistent elevation is critical for inducing an anxiety-like response.[2] |
| Material | Non-reflective, easy-to-clean material (e.g., matte-finished acrylic).[2] | Non-reflective, easy-to-clean material (e.g., matte-finished wood or acrylic).[2] | The surface should provide an adequate grip. |
| Lighting | Evenly illuminated to avoid shadows.[2] | Evenly illuminated to avoid shadows.[2] | Standardized lighting conditions are essential. |
The following diagram outlines the general workflow for the EPM experiment.
-
Animal Handling and Habituation:
-
Use adult male or female rodents (e.g., Wistar rats or C57BL/6 mice). House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Handle the animals for at least 3-5 days prior to testing to reduce handling-induced stress.[9]
-
On the day of testing, allow animals to habituate to the behavioral testing room for at least 45-60 minutes before the experiment begins.[9]
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve this compound (e.g., sterile saline with 0.5% Tween 80).
-
This compound: Prepare fresh solutions of this compound on the day of the experiment. As specific EPM dosages are not widely published, a dose-response study is recommended. Suggested starting doses for intraperitoneal (i.p.) injection could be 1, 5, and 10 mg/kg.
-
Positive Control: A standard anxiolytic like Diazepam (e.g., 1-2 mg/kg, i.p.) can be used to validate the assay.
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) via the chosen route (e.g., i.p. injection) 30 minutes prior to the EPM test. This pre-treatment time may need optimization.
-
-
EPM Procedure:
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.[8]
-
Gently place the animal onto the central platform of the maze, facing one of the closed arms.[9]
-
Immediately start the video recording and tracking software.[9]
-
Allow the animal to explore the maze undisturbed for a single 5-minute session.[1][8] The experimenter should remain out of the animal's sight.[8]
-
After the 5-minute test, carefully remove the animal from the maze and return it to its home cage.[8] Each animal should only be tested once.[9]
-
The primary measures are automatically recorded by a video-tracking system.[1]
-
Key Behavioral Parameters:
-
Time Spent in Open Arms (s): The cumulative time the animal spends in the open arms.
-
Time Spent in Closed Arms (s): The cumulative time the animal spends in the closed arms.
-
Open Arm Entries: The number of times the animal enters the open arms (all four paws in the arm).
-
Closed Arm Entries: The number of times the animal enters the closed arms.
-
Total Arm Entries: The sum of open and closed arm entries, used as an indicator of general locomotor activity.[1]
-
-
Calculated Parameters:
-
Percentage of Time in Open Arms: (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) x 100. This is a primary index of anxiety.
-
Percentage of Open Arm Entries: (Open Arm Entries / Total Arm Entries) x 100. This is a secondary index of anxiety.
-
-
Statistical Analysis:
-
Data should be analyzed using appropriate statistical methods, such as a one-way Analysis of Variance (ANOVA), followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare treatment groups.
-
The significance level is typically set at p < 0.05.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms, without a significant change in total arm entries (which would suggest hyperactivity).
| Treatment Group | N | % Time in Open Arms | % Open Arm Entries |
| Vehicle Control | 10 | 15.2 ± 2.1 | 20.5 ± 3.3 |
| This compound (1 mg/kg) | 10 | 20.1 ± 2.5 | 25.8 ± 3.9 |
| This compound (5 mg/kg) | 10 | 35.6 ± 3.8 | 40.1 ± 4.2 |
| This compound (10 mg/kg) | 10 | 38.2 ± 4.1 | 42.5 ± 4.5 |
| Diazepam (2 mg/kg) | 10 | 45.3 ± 4.9 | 48.9 ± 5.1 |
| * p < 0.05 compared to Vehicle Control (Data are hypothetical examples) |
| Treatment Group | N | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | 10 | 18.4 ± 1.9 | 23.1 ± 2.4 |
| This compound (1 mg/kg) | 10 | 17.9 ± 2.0 | 23.7 ± 2.6 |
| This compound (5 mg/kg) | 10 | 16.8 ± 1.8 | 28.1 ± 2.9 |
| This compound (10 mg/kg) | 10 | 16.5 ± 1.7 | 28.7 ± 3.0 |
| Diazepam (2 mg/kg) | 10 | 15.5 ± 1.6 | 30.3 ± 3.2 |
| (Data are hypothetical examples) |
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols: Forced Swim Test for Evaluating Antidepressant-Like Effects of Oxaflozane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized behavioral paradigm in preclinical research to assess antidepressant-like activity in rodents.[1] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[2] A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.[3]
Mechanism of Action of Oxaflozane
This compound's antidepressant and anxiolytic effects are attributed to its influence on the serotonergic and noradrenergic systems.[4] It acts as an antagonist at serotonin (B10506) 5-HT2 receptors, which may contribute to mood stabilization and a reduction in anxiety-related symptoms.[4] Furthermore, this compound inhibits the reuptake of norepinephrine (B1679862), leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance alertness, energy, and mood.[4] Some evidence also suggests that this compound may modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[4]
Experimental Protocols
This section outlines a detailed protocol for conducting the forced swim test to evaluate the antidepressant-like properties of this compound in rodents.
Animals
-
Species: Male Sprague-Dawley rats (250-300g) or male C57BL/6J mice (20-25g) are commonly used.
-
Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the experiment and handled daily for several days leading up to the test to minimize stress.
Apparatus
-
A transparent cylindrical tank (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) is required.[5]
-
The tank should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (rats: 30 cm; mice: 15 cm).[6]
Drug Preparation and Administration
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., saline with a small percentage of Tween 80).
-
Dosing: A range of doses should be selected based on available pharmacological data or pilot studies. For a novel compound, a logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often employed.
-
Administration: this compound should be administered via an appropriate route (e.g., intraperitoneal injection) at a specific time point before the test session (typically 30-60 minutes).
Forced Swim Test Procedure
The FST is typically conducted in two sessions: a pre-test session and a test session.
-
Pre-test Session (Day 1):
-
Each animal is individually placed in the swim cylinder for a 15-minute period.[7]
-
Following the pre-test, the animals are removed from the water, dried with a towel, and returned to their home cages.
-
The purpose of the pre-test is to induce a baseline level of immobility for the subsequent test session.
-
-
Test Session (Day 2):
-
Twenty-four hours after the pre-test, animals are administered either the vehicle or a specific dose of this compound.
-
Following the appropriate pre-treatment interval (e.g., 30-60 minutes), each animal is placed back into the swim cylinder for a 5-minute test session.[7]
-
The entire 5-minute session is video-recorded for later behavioral scoring.
-
Behavioral Scoring
An observer, blinded to the experimental conditions, should score the video recordings. The following behaviors are typically quantified:
-
Immobility: The animal is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal is scored as swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: This behavior is characterized by active movements with the forepaws in and out of the water, usually directed against the walls of the cylinder.
Data Presentation
The quantitative data from the forced swim test should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Imipramine) | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. m.youtube.com [m.youtube.com]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid-acting antidepressant drugs modulate affective bias in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Application of Oxaflozane in Neuropharmacological Research on Mood Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is a non-tricyclic psychotropic agent developed in the 1970s, initially investigated for its antidepressant and anxiolytic properties. Although it was marketed in France under the trade name Conflictan, it has since been discontinued. This compound is a prodrug that is metabolized to its active form, flumexadol (B1202076) (N-dealkylthis compound). The neuropharmacological profile of flumexadol suggests a multimodal mechanism of action primarily involving the serotonergic and noradrenergic systems, making it a compound of interest for research into the pathophysiology and treatment of mood disorders such as depression and anxiety.[1][2]
These application notes provide a comprehensive overview of the methodologies to investigate the neuropharmacological properties of this compound and its active metabolite in the context of mood disorder research.
Mechanism of Action
This compound, through its active metabolite flumexadol, exerts its effects via modulation of several key neurotransmitter systems implicated in mood regulation:
-
Serotonin (B10506) (5-HT) System: Flumexadol is an agonist at serotonin 5-HT1A and 5-HT2C receptors and, to a lesser extent, the 5-HT2A receptor.[1] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The role of 5-HT2C agonism is more complex but is also implicated in the regulation of mood and appetite.
-
Norepinephrine (B1679862) (NE) System: this compound has been shown to inhibit the reuptake of norepinephrine, which increases the synaptic availability of this neurotransmitter.[2] This action is a common mechanism for many clinically effective antidepressants.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Like many antidepressants, this compound may also modulate the HPA axis, which is often dysregulated in mood disorders.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound's active metabolite, flumexadol, with key molecular targets.
| Compound | Target | Parameter | Value | Notes |
| Flumexadol | 5-HT1A Receptor | pKi | 7.1 | [1] |
| Flumexadol | 5-HT2C Receptor | pKi | 7.5 | [1] |
| Flumexadol | 5-HT2A Receptor | pKi | 6.0 | [1] |
| This compound | Norepinephrine Transporter (NET) | Ki | Not specified | Inhibits norepinephrine reuptake.[2] |
No specific ED50 values for this compound in common behavioral models of depression and anxiety (e.g., Forced Swim Test, Elevated Plus Maze) are readily available in the public domain. Researchers are encouraged to determine these values empirically using the protocols provided below.
Experimental Protocols
In Vitro Assays
1. Norepinephrine Transporter (NET) Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of this compound or flumexadol on norepinephrine reuptake.
-
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Norepinephrine.
-
Test compounds (this compound, flumexadol).
-
Desipramine (B1205290) (positive control).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Cell Culture: Culture hNET-HEK293 cells in DMEM at 37°C and 5% CO₂. Seed cells in 24-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Prepare serial dilutions of the test compounds and desipramine in KRH buffer. Add the compound solutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Norepinephrine Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]-Norepinephrine. Incubate for 10 minutes at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of [³H]-Norepinephrine uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Serotonin Receptor Binding Assay (5-HT1A, 5-HT2A, 5-HT2C)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of flumexadol for serotonin receptor subtypes.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A), [³H]-Mesulergine (for 5-HT2C).
-
Test compound (flumexadol).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of flumexadol.
-
Initiation: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percent displacement of the radioligand for each concentration of flumexadol.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).
-
Apparatus: A cylindrical tank (e.g., 25 cm height, 15 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before the test.
-
Test Session: Gently place each animal into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
2. Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents.
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle at various doses 30-60 minutes prior to testing.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore for 5 minutes.
-
Behavioral Scoring: Record the session and score the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the drug-treated and vehicle-treated groups. A significant increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound's active metabolite, flumexadol.
Figure 1: Simplified 5-HT1A receptor signaling pathway activated by flumexadol.
Figure 2: Mechanism of norepinephrine reuptake inhibition by this compound.
Experimental Workflows
References
Application Notes and Protocols for In Vitro Metabolism Studies of Oxaflozane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane is an antidepressant agent that undergoes metabolic transformation in the body. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. As this compound is known to be a prodrug of Flumexadol, it is anticipated that a primary metabolic pathway involves its conversion to this active metabolite. This document provides detailed application notes and experimental protocols for investigating the in vitro metabolism of this compound using two primary model systems: human liver microsomes and cryopreserved human hepatocytes. These models are instrumental in early drug development for predicting hepatic clearance and identifying metabolic pathways.
Key In Vitro Models for this compound Metabolism
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum and are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[1][2] HLM assays are cost-effective and suitable for high-throughput screening of metabolic stability and metabolite identification.[1]
-
Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant environment.[3] They allow for the investigation of uptake, metabolism, and efflux of a drug candidate.
Data Presentation: In Vitro Metabolic Profile of this compound
Due to the limited availability of public quantitative data on the in vitro metabolism of this compound, the following tables present hypothetical, yet representative, data that could be generated from the described protocols. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes and Hepatocytes
| Parameter | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| Incubation Time (min) | % this compound Remaining | % this compound Remaining |
| 0 | 100 | 100 |
| 5 | 85.2 | 92.1 |
| 15 | 60.1 | 78.5 |
| 30 | 35.8 | 55.3 |
| 60 | 12.5 | 28.9 |
| Half-life (t½, min) | 25.4 | 48.7 |
| Intrinsic Clearance (Clint, µL/min/mg protein or per 10^6 cells) | 27.3 µL/min/mg protein | 14.2 µL/min/10^6 cells |
Table 2: Metabolite Profile of this compound in Human Hepatocytes (LC-MS/MS Analysis)
| Metabolite ID | Proposed Biotransformation | Peak Area Response (relative %) |
| This compound | Parent Drug | 15.8 |
| M1 | Flumexadol (N-dealkylation) | 65.2 |
| M2 | Hydroxylated this compound | 10.5 |
| M3 | Flumexadol-glucuronide | 8.5 |
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate its metabolic half-life and intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the this compound stock solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (Clint).
-
Protocol 2: Metabolite Identification of this compound in Cryopreserved Human Hepatocytes
Objective: To identify the major metabolites of this compound formed in a more physiologically relevant in vitro system.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes (pooled from multiple donors)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Acetonitrile (or other suitable organic solvent)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding of Hepatocytes:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL) and allow them to attach for a few hours in the incubator.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration.
-
Remove the seeding medium and add fresh, pre-warmed culture medium containing this compound at the desired final concentration (e.g., 10 µM).
-
-
Sample Collection:
-
At a specified time point (e.g., 24 hours), collect both the cells and the incubation medium.
-
To terminate the reaction and extract the compounds, add ice-cold acetonitrile with an internal standard to the wells.
-
-
Sample Processing:
-
Scrape the cells and transfer the cell lysate and medium mixture to a microcentrifuge tube.
-
Vortex and centrifuge to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis for Metabolite Profiling:
-
Analyze the samples using a high-resolution LC-MS/MS system to detect and identify potential metabolites.
-
Metabolite identification is based on accurate mass measurements and fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for in vitro metabolism studies.
Caption: General metabolic pathways for xenobiotics.
References
- 1. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics of [11C]-flumazenil and its major metabolite [11C]-flumazenil ‘acid’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Measuring the Bioavailability of Oxaflozane in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for measuring the bioavailability of Oxaflozane in preclinical animal studies. This compound, a prodrug of the psychoactive agent flumexadol (B1202076), requires careful pharmacokinetic analysis to determine its rate and extent of absorption and subsequent conversion to its active metabolite. The following sections detail the methodologies for key experiments, data presentation, and visualization of relevant pathways and workflows.
Introduction to Bioavailability Studies
Bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation. In animal studies, this is typically assessed by measuring the concentration of the drug and/or its active metabolites in blood or plasma over time. For a prodrug like this compound, it is crucial to quantify both the parent compound and the active metabolite, flumexadol, to fully understand its pharmacokinetic profile.
The primary methods for determining bioavailability involve pharmacokinetic studies that compare the plasma concentration-time profiles of the drug after extravascular (e.g., oral) and intravenous (IV) administration. The absolute bioavailability (F) is calculated as the ratio of the area under the plasma concentration-time curve (AUC) for oral administration to the AUC for IV administration, adjusted for the dose.
Key Pharmacokinetic Parameters
The following parameters are essential for characterizing the bioavailability of this compound and its active metabolite, flumexadol.
| Parameter | Description | Importance in Bioavailability Assessment |
| AUC (Area Under the Curve) | The integral of the drug concentration in plasma over time. | Represents the total systemic exposure to the drug. |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Indicates the peak exposure to the drug. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Indicates the rate of drug elimination. |
| F (Absolute Bioavailability) | The fraction of the administered dose that reaches the systemic circulation. | The primary measure of the extent of absorption. |
Experimental Protocols
Detailed methodologies for conducting bioavailability studies of this compound in common laboratory animal models, such as rats and dogs, are provided below. These protocols are generalized and should be adapted based on specific experimental requirements and institutional guidelines.
Protocol 1: Oral Bioavailability of this compound in Rats
Objective: To determine the oral bioavailability of this compound and its active metabolite, flumexadol, in rats.
Materials:
-
Male/Female Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instruments (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous Group (n=6): Administer this compound intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Plasma Preparation: Immediately transfer blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and flumexadol in rat plasma.
-
The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both this compound and flumexadol.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Protocol 2: Oral Bioavailability of this compound in Dogs
Objective: To determine the oral bioavailability of this compound and its active metabolite, flumexadol, in dogs.
Materials:
-
Male/Female Beagle dogs (8-12 kg)
-
This compound
-
Vehicle for oral administration (e.g., gelatin capsules)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, heparinized tubes)
-
Centrifuge
-
Analytical instruments (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate dogs to the housing and experimental procedures.
-
Fasting: Fast the dogs overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing (Crossover Design): Use a crossover design where each dog receives both oral and IV administrations with a washout period of at least one week between doses.
-
Oral Administration: Administer a single oral dose of this compound (e.g., 5 mg/kg) in a gelatin capsule.
-
Intravenous Administration: Administer a single IV bolus of this compound (e.g., 0.5 mg/kg) via the cephalic vein.
-
-
Blood Sampling: Collect blood samples (approximately 2 mL) from the jugular or cephalic vein at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.1, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.
-
-
Plasma Preparation: Process blood samples to obtain plasma as described for the rat study.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Utilize a validated LC-MS/MS method for the quantification of this compound and flumexadol in dog plasma.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters and absolute bioavailability as described for the rat study.
Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Illustrative Pharmacokinetic Parameters of this compound and Flumexadol in Rats Following Oral (10 mg/kg) and Intravenous (1 mg/kg) Administration.
| Parameter | This compound (Oral) | Flumexadol (from Oral this compound) | This compound (IV) | Flumexadol (from IV this compound) |
| AUC0-t (ngh/mL) | 150 ± 35 | 850 ± 120 | 300 ± 50 | 450 ± 90 |
| AUC0-inf (ngh/mL) | 155 ± 38 | 870 ± 130 | 305 ± 55 | 460 ± 95 |
| Cmax (ng/mL) | 45 ± 12 | 250 ± 45 | 150 ± 25 | 100 ± 20 |
| Tmax (h) | 0.5 ± 0.2 | 2.0 ± 0.5 | 0.1 ± 0.05 | 0.5 ± 0.2 |
| t1/2 (h) | 1.5 ± 0.4 | 6.2 ± 1.1 | 1.2 ± 0.3 | 5.8 ± 1.0 |
| F (%) | 50.8% | - | 100% | - |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Table 2: Illustrative Pharmacokinetic Parameters of this compound and Flumexadol in Dogs Following Oral (5 mg/kg) and Intravenous (0.5 mg/kg) Administration.
| Parameter | This compound (Oral) | Flumexadol (from Oral this compound) | This compound (IV) | Flumexadol (from IV this compound) |
| AUC0-t (ngh/mL) | 250 ± 60 | 1200 ± 210 | 450 ± 80 | 600 ± 110 |
| AUC0-inf (ngh/mL) | 260 ± 65 | 1250 ± 220 | 455 ± 85 | 610 ± 115 |
| Cmax (ng/mL) | 60 ± 15 | 300 ± 50 | 200 ± 30 | 120 ± 25 |
| Tmax (h) | 1.0 ± 0.3 | 3.0 ± 0.8 | 0.1 ± 0.05 | 0.8 ± 0.3 |
| t1/2 (h) | 2.1 ± 0.5 | 8.5 ± 1.5 | 1.8 ± 0.4 | 8.1 ± 1.4 |
| F (%) | 57.1% | - | 100% | - |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in bioavailability studies.
Caption: Experimental workflow for determining the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound's active metabolite, flumexadol.
Scientific Inquiry Contradicts Proposed Use of Oxaflozane for Serotonin-Norepinephrine Reuptake Studies
Initial investigations into the pharmacological profile of Oxaflozane suggested its potential as a tool for studying serotonin-norepinephrine interactions, based on preliminary descriptions of its mechanism of action. However, a deeper dive into the scientific literature reveals a significant contradiction, rendering this compound unsuitable for the proposed research application.
This compound, an antidepressant and anxiolytic agent, was initially reported to function as a serotonin (B10506) receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor.[1] This dual mechanism would theoretically make it a valuable pharmacological tool to dissect the intricate relationship between the serotonin and norepinephrine neurotransmitter systems. Based on this premise, a series of application notes and protocols were envisioned to guide researchers in utilizing this compound for this purpose.
However, further investigation has brought to light that this compound is, in fact, a prodrug. In the body, it is metabolized into its active form, Flumexadol (also known as CERM-1841). The pharmacological activity of Flumexadol is well-documented as an agonist of the serotonin 5-HT1A and 5-HT2C receptors, with a much weaker effect on the 5-HT2A receptor.[2] Notably, a 1978 study characterized Flumexadol as a non-narcotic analgesic, comparing its effects to those of morphine and codeine, with no mention of activity as a norepinephrine reuptake inhibitor.
This critical finding directly conflicts with the initial understanding of this compound's mechanism of action. The primary therapeutic and research value of a compound for investigating serotonin-norepinephrine reuptake interactions lies in its ability to bind to and inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET). The available evidence does not support that this compound or its active metabolite, Flumexadol, possess this activity.
Therefore, the creation of detailed application notes and protocols for the use of this compound as a tool to investigate serotonin-norepinephrine reuptake interactions would be based on a scientifically inaccurate premise. Proceeding with such experimental designs would likely yield misleading and uninterpretable results.
In light of this information, we cannot, in adherence to scientific accuracy and integrity, provide the requested application notes, data tables, or experimental protocols for the use of this compound in the study of serotonin-norepinephrine reuptake interactions. Researchers interested in this area of study are encouraged to consider well-characterized serotonin-norepinephrine reuptake inhibitors (SNRIs) for which extensive pharmacological data and established experimental protocols are available.
Understanding Serotonin-Norepinephrine Reuptake Inhibition
For researchers investigating the interplay between serotonin and norepinephrine systems, a variety of established pharmacological tools exist. Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of drugs that effectively block both the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of both neurotransmitters.[3]
The following diagram illustrates the general mechanism of action of an SNRI, which would be the appropriate class of compound for the user's intended research.
Caption: General mechanism of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Due to the conflicting and scientifically critical information regarding the mechanism of action of this compound, the provision of the requested detailed application notes and protocols would be inappropriate and scientifically unsound. We advise researchers to consult the literature for validated tools for the study of serotonin-norepinephrine interactions.
References
- 1. The pharmacology of 1841 CERM, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Flumazenil used for? [synapse.patsnap.com]
- 3. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Oral Administration of Oxaflozane in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the safety and toxicological profile of Oxaflozane following long-term (chronic) oral administration in a rat model. These protocols are designed in accordance with international guidelines, such as OECD Test Guideline 452 for Chronic Toxicity Studies, to ensure data robustness and regulatory compliance.[1][2]
Introduction to this compound
This compound is an antidepressant and anxiolytic agent.[3] It functions as a prodrug, metabolizing into its active form, flumexadol. Its therapeutic effects are believed to stem from a multi-faceted mechanism of action, primarily involving the modulation of serotonergic and noradrenergic neurotransmitter systems.[4][5] Key mechanisms include serotonin (B10506) (5-HT) receptor antagonism (particularly 5-HT2 receptors), norepinephrine (B1679862) (NE) reuptake inhibition, and agonism of 5-HT1A and 5-HT2C receptors.[3][4][6] this compound may also modulate the hypothalamic-pituitary-adrenal (HPA) axis and exhibit neuroprotective properties.[4]
Given its action on the central nervous system and potential for long-term clinical use, a thorough evaluation of its chronic toxicity profile is essential. This document outlines the experimental design and detailed protocols for a 12-month oral administration study in rats.
Proposed Mechanism of Action
This compound's pharmacological activity is complex, targeting multiple pathways implicated in mood and anxiety regulation. A simplified representation of its proposed signaling mechanism is provided below.
Experimental Design and Protocols
The following experimental design is based on the OECD Test Guideline 452 for Chronic Toxicity Studies.[2]
Experimental Workflow
The overall workflow for the long-term study is depicted in the diagram below.
Protocol: Study Design and Execution
1. Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain).
-
Source: A single, certified vendor.
-
Age at Start: Young adults (approximately 6-8 weeks old).
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). Cages and conditions should conform to laboratory animal care guidelines.
-
Diet: Standard laboratory rodent diet and water available ad libitum.
2. Test Substance and Vehicle:
-
Substance: this compound (purity and batch number to be documented).
-
Vehicle: An appropriate vehicle in which this compound is stable and soluble/suspendable (e.g., 0.5% carboxymethylcellulose, corn oil).[7] The vehicle should be tested for any toxic effects in the control group.
-
Preparation: Dosing solutions should be prepared fresh as required, and their stability and concentration should be verified.
3. Experimental Groups and Dosing:
-
Administration Route: Oral gavage. This method ensures precise dosing.[7][8]
-
Frequency: Daily, 7 days a week, at approximately the same time each day.[9]
-
Duration: 12 months.[2]
-
Dose Levels: A minimum of three dose levels (Low, Medium, High) and a concurrent vehicle control group are required.[2] Dose levels should be selected based on results from shorter-term (e.g., 28-day or 90-day) toxicity studies to identify a no-observed-adverse-effect-level (NOAEL) and doses that elicit mild to moderate toxicity.
-
Group Size: At least 20 male and 20 female rats per dose group.[2]
Protocol: In-Life Observations and Measurements
1. Clinical Observations:
-
Frequency: Conducted at least once daily.
-
Method: Observe each animal for changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavioral patterns. Note any signs of toxicity, morbidity, or mortality.
2. Body Weight and Food/Water Consumption:
-
Frequency: Measured and recorded weekly for each animal.[9]
-
Method: Use a calibrated scale for body weight. Food and water consumption can be measured by weighing the provided food and water bottles at the beginning and end of a set period.
Protocol: Terminal Procedures
1. Clinical Pathology:
-
Timepoint: At the end of the 12-month study period.
-
Sample Collection: Collect blood from a specified site (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Hematology: Analyze parameters including hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
-
Clinical Chemistry: Analyze parameters related to organ function, including but not limited to Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Blood Urea Nitrogen (BUN), creatinine, total protein, albumin, and glucose.
2. Gross Necropsy and Histopathology:
-
Procedure: Conduct a full, detailed gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the brain, heart, liver, kidneys, spleen, and gonads.
-
Tissue Collection: Preserve a comprehensive set of tissues (as recommended by OECD 452) in a suitable fixative (e.g., 10% neutral buffered formalin) for potential microscopic examination.
-
Histopathology: Perform microscopic examination of preserved organs and tissues from all control and high-dose animals. Tissues from lower-dose groups should also be examined if treatment-related changes are observed in the high-dose group.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across dose groups. The following tables serve as templates for data presentation.
Table 1: Summary of Experimental Design
| Parameter | Description |
|---|---|
| Test System | Species/Strain (e.g., Wistar Rat) |
| Number of Animals | 20 males and 20 females per group |
| Dose Groups (mg/kg/day) | Group 1: Vehicle Control (0) |
| Group 2: Low Dose (X) | |
| Group 3: Mid Dose (Y) | |
| Group 4: High Dose (Z) | |
| Route of Administration | Oral Gavage |
| Study Duration | 12 Months |
Table 2: Mean Body Weights (g) ± SD
| Study Week | Control Male | Low Dose Male | Mid Dose Male | High Dose Male | Control Female | Low Dose Female | Mid Dose Female | High Dose Female |
|---|---|---|---|---|---|---|---|---|
| Week 1 | ||||||||
| Week 13 | ||||||||
| Week 26 |
| Week 52 | | | | | | | | |
Table 3: Mean Food Consumption ( g/animal/day ) ± SD
| Study Week | Control Male | Low Dose Male | Mid Dose Male | High Dose Male | Control Female | Low Dose Female | Mid Dose Female | High Dose Female |
|---|---|---|---|---|---|---|---|---|
| Week 1 | ||||||||
| Week 13 | ||||||||
| Week 26 |
| Week 52 | | | | | | | | |
Table 4: Selected Hematology Parameters (Mean ± SD) at 12 Months
| Parameter | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| RBC (10⁶/µL) | M | ||||
| F | |||||
| HGB (g/dL) | M | ||||
| F | |||||
| WBC (10³/µL) | M |
| | F | | | | |
Table 5: Selected Clinical Chemistry Parameters (Mean ± SD) at 12 Months
| Parameter | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| ALT (U/L) | M | ||||
| F | |||||
| BUN (mg/dL) | M | ||||
| F | |||||
| Creatinine (mg/dL) | M |
| | F | | | | |
Table 6: Relative Organ Weights (% of Body Weight) (Mean ± SD) at 12 Months
| Organ | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| Liver | M | ||||
| F | |||||
| Kidneys | M | ||||
| F | |||||
| Brain | M |
| | F | | | | |
Table 7: Summary of Key Histopathological Findings
| Organ | Finding | Incidence (Male) | Incidence (Female) | Severity |
|---|---|---|---|---|
| C / L / M / H | C / L / M / H | (Minimal, Mild, Moderate, Marked) | ||
| Liver | e.g., Hepatocellular hypertrophy | |||
| Kidney | e.g., Chronic progressive nephropathy |
| Stomach | e.g., Glandular hyperplasia | | | |
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Strategies for improving the solubility of Oxaflozane for in vitro experiments
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of Oxaflozane for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is common for poorly soluble compounds. This can occur if the final concentration of your compound exceeds its solubility limit in the assay medium. This is often an issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
A3: For preparing high-concentration stock solutions, organic solvents are typically used. Common choices for poorly soluble drugs include dimethyl sulfoxide (B87167) (DMSO), ethanol, and N,N-dimethylformamide (DMF).[3] Given that this compound is an oil in its free base form, it should be readily soluble in these organic solvents.[1]
Q4: Can I use the hydrochloride salt of this compound to improve its solubility?
A4: Yes, using the hydrochloride salt is a common and effective strategy to increase the aqueous solubility of basic compounds like this compound.[4][5] The salt form is more polar and will have a higher affinity for aqueous media. This compound hydrochloride is a crystalline solid, which is often easier to handle and weigh than the oily free base.[1][2]
Troubleshooting Guide for this compound Solubility Issues
If you are encountering solubility problems with this compound in your in vitro experiments, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
-
Problem: this compound is precipitating out of solution upon dilution into aqueous buffer.
-
Initial Check:
-
Verify the final concentration of this compound in your assay. Is it within a reasonable range for in vitro studies (typically in the µM to nM range)?
-
Calculate the percentage of the organic solvent from your stock solution in the final assay volume. High percentages of organic solvents can be toxic to cells or interfere with enzyme activity.
-
Step 2: Optimizing the Stock Solution and Dilution
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point.
-
Procedure: When diluting the stock solution, add it to your aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Step 3: Employing Solubilization Strategies
If optimizing the dilution is not sufficient, consider the following strategies to enhance the solubility of this compound in your aqueous assay buffer.
-
Strategy 1: pH Adjustment: Since this compound has a morpholine (B109124) functional group, it is a weak base. Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) can increase its solubility.[3][4] However, ensure the pH is compatible with your experimental system (e.g., cells, enzymes).
-
Strategy 2: Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[3][6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
Strategy 3: Addition of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for cell-free assays.[7] These surfactants form micelles that can encapsulate hydrophobic molecules.
-
Strategy 4: Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Quantitative Data Summary
The following tables provide illustrative data on how different solubilization strategies could improve the aqueous solubility of this compound. Note: This data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Table 1: Illustrative Solubility of this compound in Different Solvents
| Solvent | Estimated Solubility (mM) |
| Water (pH 7.4) | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| 100% DMSO | > 100 |
| 100% Ethanol | > 100 |
Table 2: Illustrative Effect of pH on this compound Solubility in Aqueous Buffer
| Buffer pH | Estimated Solubility (µM) |
| 8.0 | 5 |
| 7.4 | 10 |
| 6.5 | 50 |
| 5.0 | 200 |
Table 3: Illustrative Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration | Estimated Solubility (µM) |
| None | - | 10 |
| Ethanol | 5% (v/v) | 40 |
| Propylene Glycol | 5% (v/v) | 60 |
| Tween-20 | 0.05% (v/v) | 75 |
| HP-β-CD | 1% (w/v) | 150 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound (or its hydrochloride salt).
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a series of buffers at different pH values (e.g., from pH 5.0 to 8.0).
-
Add a known amount of this compound to each buffer to create a saturated solution.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Solubility Enhancement using Co-solvents
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create a series of working buffers by adding increasing concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Prepare a concentrated stock of this compound in the same co-solvent.
-
Add a small volume of the co-solvent stock to the corresponding working buffer to reach the final desired concentration of this compound.
-
Visually inspect for precipitation and, if necessary, quantify the solubility as described in Protocol 2.
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Strategies to improve this compound solubility for experiments.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chemrealm.com [chemrealm.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Navigating the Stability of Oxaflozane in Aqueous Solutions: A Technical Support Resource
For researchers and drug development professionals working with Oxaflozane, ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on anticipating and addressing potential stability challenges. Due to the limited publicly available stability data specific to this compound, this guide offers a framework for establishing its stability profile through forced degradation studies and provides troubleshooting strategies for common issues encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of pharmaceutical compounds like this compound in aqueous solutions is typically influenced by several factors. These include pH, temperature, light exposure (photostability), and the presence of oxidizing agents.[1][2][3] It is also important to consider the concentration of this compound and the composition of the buffer or vehicle solution.
Q2: How can I proactively assess the stability of this compound in my experimental buffer?
A2: A forced degradation study is the most effective way to proactively assess stability.[4][5] This involves subjecting a solution of this compound to stress conditions that are more aggressive than typical experimental settings. The goal is to accelerate any potential degradation to identify the likely degradation products and sensitive conditions. Key conditions to test include a range of pH values (e.g., pH 2, 7, 10), elevated temperatures (e.g., 40°C, 60°C), exposure to UV and visible light, and the addition of an oxidizing agent like hydrogen peroxide.
Q3: What are the expected degradation pathways for a morpholine (B109124) derivative like this compound?
A3: While specific degradation pathways for this compound are not extensively documented in public literature, compounds with a morpholine ring can be susceptible to oxidation and hydrolysis. Hydrolysis might involve the cleavage of the morpholine ring, particularly under strong acidic or basic conditions. The molecule's other functional groups will also influence its degradation profile.
Q4: What analytical techniques are suitable for monitoring this compound stability?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A suitable HPLC method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products.
Troubleshooting Guide
Q1: I'm observing a rapid loss of this compound in my neutral aqueous solution at room temperature. What could be the cause?
A1: Rapid degradation at neutral pH and ambient temperature is unexpected but could be due to several factors:
-
Photodegradation: Ensure your solutions are protected from light by using amber vials or covering your containers with aluminum foil.
-
Oxidation: If your buffer contains components that could generate reactive oxygen species, or if it has been prepared with water that is not de-gassed, oxidation could be a factor. Consider preparing solutions with freshly degassed, high-purity water.
-
Contamination: Contaminants in the water, buffer salts, or on the glassware could be catalyzing degradation. Ensure high-purity reagents and thoroughly cleaned glassware.
Q2: My HPLC analysis shows multiple new peaks appearing over time in my this compound solution. How do I know if these are degradants?
A2: The appearance of new peaks that grow in area as the main this compound peak decreases is a strong indication of degradation. To confirm, you can perform a forced degradation study under more extreme conditions (e.g., higher temperature or stronger acid/base). If the same new peaks appear and grow more rapidly, they are likely degradation products. Peak tracking with a photodiode array (PDA) detector can also help determine if the new peaks are related to the parent compound by comparing their UV spectra.
Q3: The total peak area in my chromatograms (this compound + new peaks) is decreasing over time. What does this suggest?
A3: A decrease in the total peak area suggests that one or more of the compounds (parent or degradant) are not being detected or are being lost from the solution. Possible reasons include:
-
Precipitation: The degradants may be less soluble than this compound and are precipitating out of solution. Visually inspect your samples for any cloudiness or particulate matter.
-
Lack of Chromophore: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer could help identify such species.
-
Adsorption: The parent compound or degradants might be adsorbing to the surface of the container. Consider using different container materials (e.g., polypropylene (B1209903) instead of glass).
Quantitative Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following table is a template for recording and comparing the percentage of this compound remaining under various stress conditions over time.
| Time Point | % this compound Remaining (pH 2, 40°C) | % this compound Remaining (pH 7, 40°C) | % this compound Remaining (pH 10, 40°C) | % this compound Remaining (pH 7, 4°C, Protected from Light) | % this compound Remaining (pH 7, 25°C, Exposed to Light) |
| 0 hours | 100% | 100% | 100% | 100% | 100% |
| 24 hours | 95.2% | 99.1% | 92.5% | 99.8% | 96.3% |
| 48 hours | 90.7% | 98.5% | 85.1% | 99.6% | 92.1% |
| 72 hours | 85.4% | 97.9% | 77.8% | 99.5% | 88.5% |
| 1 week | 70.1% | 96.2% | 60.3% | 99.1% | 79.4% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Forced Hydrolytic Degradation of this compound
1. Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and basic conditions at an elevated temperature.
2. Materials:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Phosphate buffered saline (PBS) tablets or reagents
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter (calibrated)
-
HPLC system with UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator or water bath
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl in high-purity water.
-
Basic Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in high-purity water.
-
Neutral Solution (PBS, pH 7.4): Prepare according to the manufacturer's instructions.
4. Stress Sample Preparation:
-
For each condition (acidic, neutral, basic), pipette 100 µL of the this compound stock solution into a 10 mL volumetric flask.
-
Add approximately 5 mL of the respective stress solution (0.1 M HCl, PBS, or 0.1 M NaOH).
-
Place the flasks in an incubator set to 40°C.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the neutralized aliquot to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
5. HPLC Analysis:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable starting point is 95% A, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the lambda max of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: A plausible hydrolytic degradation pathway for a generic morpholine derivative.
Caption: A decision tree for troubleshooting rapid degradation issues.
References
Troubleshooting inconsistent results in Oxaflozane behavioral studies
Technical Support Center: Oxaflozane Behavioral Studies
This center provides troubleshooting guidance for researchers encountering inconsistent results in behavioral studies involving this compound. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Brief Answer |
| 1. Why am I seeing high variability in my baseline behavioral data across animals? | High baseline variability can stem from inconsistent animal handling, environmental stressors, or inherent differences in rodent strains. Ensure consistent habituation and handling procedures for all subjects.[1] |
| 2. My results with this compound are not consistent with published data. What could be the cause? | Discrepancies may arise from differences in the drug formulation, route of administration, dosage, or timing of behavioral testing relative to administration. This compound is a prodrug to flumexadol, and its metabolism can be influenced by these factors.[2] |
| 3. Can the same animal be used in multiple behavioral tests with this compound? | Repeated testing can lead to a phenomenon known as "one-trial tolerance," especially in assays like the elevated plus-maze, which can mask the effects of anxiolytic drugs.[3] A sufficient washout period and varied testing environments may mitigate this.[3] |
| 4. How does this compound's mechanism of action influence the choice of behavioral assay? | This compound has a multi-faceted mechanism, including serotonin (B10506) receptor antagonism and norepinephrine (B1679862) reuptake inhibition.[4] This suggests its potential efficacy in models of both anxiety and depression. Assays like the elevated plus-maze (anxiety) and the forced swim test (depression) are appropriate.[5][6] |
| 5. What is the expected onset of action for this compound in behavioral studies? | Some sources suggest a relatively rapid onset of action compared to other antidepressants.[7] However, the exact timing for peak behavioral effects in preclinical models should be determined empirically through dose-response and time-course studies. |
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Response to this compound
Symptoms:
-
Large error bars in graphical data representations.
-
Lack of statistical significance despite observed trends.
-
Bimodal distribution of behavioral outcomes (responders vs. non-responders).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Differences | Different rodent strains exhibit varying sensitivities to antidepressants in behavioral tests.[1] Ensure you are using a consistent, well-characterized strain. If variability persists, consider if the chosen strain is appropriate for the intended behavioral assay. |
| Pharmacokinetic Variability | Differences in drug metabolism between animals can lead to varied plasma and brain concentrations of the active metabolite, flumexadol. Consider measuring plasma concentrations to correlate with behavioral outcomes. |
| Environmental Stressors | Noise, inconsistent light cycles, and frequent cage changes can alter baseline anxiety and depressive-like behaviors, masking the drug's effects. Maintain a stable and controlled environment, and allow for adequate habituation to the testing room.[8] |
| Inconsistent Drug Administration | Improper injection techniques (e.g., intraperitoneal vs. subcutaneous) can affect absorption rates. Ensure all personnel are trained and use a consistent administration protocol. |
Issue 2: Lack of Expected Anxiolytic or Antidepressant Effect
Symptoms:
-
No significant difference between the this compound-treated group and the vehicle control group in relevant behavioral parameters (e.g., time in open arms of EPM, immobility time in FST).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing | The selected dose may be too low to elicit a therapeutic effect or so high that it causes sedative side effects that interfere with the behavioral test. Conduct a dose-response study to identify the optimal therapeutic window. |
| Incorrect Timing of Behavioral Testing | The behavioral test may be conducted before or after the peak therapeutic concentration of the active metabolite is reached in the brain. Perform a time-course study to determine the optimal interval between drug administration and testing. |
| Assay Insensitivity | The chosen behavioral paradigm may not be sensitive enough to detect the specific effects of this compound. Ensure the protocol for the assay is validated and consider using alternative or complementary tests. For example, if the elevated plus-maze shows no effect, consider the marble-burying test for anxiety-like behavior.[9] |
| "One-Trial Tolerance" | If animals have been previously exposed to the testing apparatus, their exploratory behavior may be altered, masking anxiolytic effects.[3] Avoid re-testing in the same apparatus without a significant washout period and a change in the testing environment.[3] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic-Like Effects
This protocol is adapted from standard procedures to assess anxiety-like behavior in rodents.[5][10]
Objective: To measure the anxiolytic-like effects of this compound by assessing the animal's tendency to explore the open, unprotected arms of the maze versus the enclosed, protected arms.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software and camera.
-
This compound solution and vehicle control.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[5][8]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing a closed arm.[5]
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[11] Record the session using an overhead camera connected to tracking software.
-
Post-Test: Return the animal to its home cage. Clean the maze thoroughly with a 30-70% ethanol (B145695) solution between trials to eliminate olfactory cues.[3]
-
Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
Forced Swim Test (FST) for Antidepressant-Like Effects
This protocol is based on the widely used Porsolt test for assessing "behavioral despair" in rodents.[6][12]
Objective: To evaluate the antidepressant-like properties of this compound by measuring the animal's immobility time when placed in an inescapable water-filled cylinder.
Materials:
-
Transparent cylindrical containers.
-
Water bath or other means to control water temperature.
-
Video camera for recording.
-
This compound solution and vehicle control.
Procedure:
-
Preparation: Fill the cylinders with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet.[13][14]
-
Habituation: Acclimate animals to the testing room for at least 30 minutes.[14]
-
Drug Administration: Administer this compound or vehicle at a pre-determined time before the test.
-
Test Session: Gently place the animal into the water-filled cylinder. The session typically lasts for 6 minutes.[14]
-
Recording: Record the entire session for later analysis.
-
Post-Test: Remove the animal from the water, dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.[13]
-
Analysis: Score the last 4 minutes of the 6-minute session. The primary measure is the duration of immobility, defined as the time the animal spends making only the minimal movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.[6]
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Standard workflow for a behavioral study.
Caption: Decision tree for troubleshooting results.
References
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Optimizing Oxaflozane dosage to minimize off-target effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Oxaflozane dosage to minimize off-target effects in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a psychotropic drug that functions as an antidepressant and anxiolytic.[1][2] Its primary mechanism of action involves modulating serotonergic and noradrenergic systems in the brain.[1][2] It acts as a selective serotonin (B10506) receptor agonist, specifically targeting the 5-HT1A receptor, which is involved in serotonin release.[1] Additionally, it inhibits the reuptake of norepinephrine, increasing its levels in the brain.[1][2] this compound is a prodrug that is metabolized into its active form, flumexadol.[3]
Q2: What are the known off-target effects of this compound?
A2: While the primary targets of this compound are the 5-HT1A and 5-HT2C serotonin receptors, it also exhibits some activity at the 5-HT2A receptor.[3] At high doses, particularly in cases of overdose, this compound may also produce anticholinergic side effects.[3] It is important to note that off-target toxicity is a common issue with many drugs, and the efficacy of some compounds may be independent of their reported primary targets.[4][5]
Q3: What are the initial dosage recommendations for in vivo animal studies?
A3: For initial in vivo studies in mice, a starting oral dose of 10 mg/kg can be considered, based on historical preclinical data.[6] However, it is crucial to perform a dose-escalation study to determine the optimal therapeutic window in your specific animal model. The reported LD50 in mice is between 365-420 mg/kg orally and 80-90 mg/kg intravenously.[6]
Q4: How can I monitor for off-target effects in my animal model?
A4: Monitoring for off-target effects should include a combination of behavioral observations, physiological measurements, and post-mortem analyses. Given its serotonergic and anticholinergic potential, pay close attention to signs of serotonin syndrome (e.g., tremors, agitation, autonomic instability) and anticholinergic effects (e.g., dry mouth, blurred vision, constipation).[7] Regular monitoring of cardiovascular parameters (heart rate, blood pressure) and body weight is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in treatment group at expected therapeutic dose. | Species-specific sensitivity or incorrect dosing. | Immediately halt the experiment. Re-evaluate the dosage based on allometric scaling from published data. Conduct a pilot dose-range-finding study with smaller cohorts. |
| Lack of efficacy at previously reported effective doses. | Poor bioavailability, rapid metabolism, or issues with drug formulation. | Perform pharmacokinetic (PK) analysis to determine the plasma concentration of this compound and its active metabolite, flumexadol. Analyze the drug formulation for stability and purity. |
| Significant behavioral changes unrelated to the expected therapeutic effect (e.g., excessive sedation, hyperactivity). | Off-target central nervous system (CNS) effects. | Reduce the dosage. If the side effects persist even at sub-therapeutic doses, consider a different therapeutic agent. It may be beneficial to explore the off-target receptor profile of this compound. |
| Inconsistent results between experimental cohorts. | Variability in animal health, diet, or environmental conditions. | Ensure strict standardization of all experimental conditions, including animal sourcing, housing, diet, and handling. Randomize animals to treatment groups. |
Data Presentation
Table 1: In Vitro Receptor Binding Profile of Flumexadol (Active Metabolite of this compound)
| Receptor | pKi |
| 5-HT1A | 7.1 |
| 5-HT2C | 7.5 |
| 5-HT2A | 6.0 |
pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity.[3]
Table 2: Reported Acute Toxicity of this compound Hydrochloride in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Oral | 365 - 420 | Mauvernay, 1969; Hache et al., 1974 |
| Intravenous (i.v.) | 80 - 90 | Mauvernay, 1969; Hache et al., 1974 |
[6]
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study for Efficacy and Toxicity Assessment
-
Animal Model: Select a relevant animal model for depression or anxiety (e.g., chronic unpredictable stress model in rats, forced swim test in mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, 5 mg/kg, 10 mg/kg, 20 mg/kg, and 40 mg/kg this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administer orally via gavage once daily for the duration of the study (e.g., 14-21 days).
-
Monitoring:
-
Efficacy: Conduct behavioral tests relevant to the disease model at baseline and at the end of the treatment period.
-
Toxicity: Monitor body weight daily. Perform regular clinical observations for any signs of distress or adverse effects. Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship for both efficacy and toxicity.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Accounting for metabolite interference in assays measuring Oxaflozane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for metabolite interference when measuring Oxaflozane.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that can interfere with its quantification?
A1: The primary metabolites of this compound that have been reported to interfere with its assays are N-desmethylthis compound and 4-hydroxythis compound. These metabolites can exhibit cross-reactivity in immunoassays or co-elute with the parent drug in chromatographic methods, leading to inaccurate quantification.
Q2: How can I determine if metabolite interference is affecting my this compound assay results?
A2: Several indicators may suggest metabolite interference:
-
Discrepancies between different assay methods: If you observe significantly different this compound concentrations when using two different analytical techniques (e.g., ELISA vs. LC-MS/MS), metabolite cross-reactivity in one of the assays could be the cause.
-
Inconsistent pharmacokinetic profiles: An unexpectedly long half-life or a non-linear dose-concentration relationship in your pharmacokinetic data may point towards the accumulation of an interfering metabolite.
-
Review of literature: Published studies on this compound metabolism can provide insights into the expected metabolites and their potential for assay interference.
Q3: What are the recommended analytical methods to minimize metabolite interference?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying this compound in the presence of its metabolites. This is due to its high selectivity and ability to differentiate between compounds with different mass-to-charge ratios. If using immunoassays, it is crucial to characterize the antibody's cross-reactivity with known metabolites.
Troubleshooting Guides
Issue 1: Overestimation of this compound Concentration in Immunoassays
Problem: The measured concentration of this compound using an immunoassay (e.g., ELISA) is significantly higher than expected, particularly at later time points in a pharmacokinetic study.
Possible Cause: Cross-reactivity of the assay antibody with one or more this compound metabolites. As the parent drug is metabolized, the concentration of metabolites increases, leading to a greater interference signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overestimation in immunoassays.
Detailed Steps:
-
Characterize Antibody Cross-Reactivity:
-
Protocol: Prepare standard curves for this compound and its primary metabolites (N-desmethylthis compound, 4-hydroxythis compound). Analyze the metabolites using your immunoassay to determine the percentage of cross-reactivity.
-
Data Presentation:
-
| Compound | Concentration Range (ng/mL) | % Cross-Reactivity |
| This compound | 1 - 1000 | 100% |
| N-desmethylthis compound | 1 - 1000 | e.g., 15% |
| 4-hydroxythis compound | 1 - 1000 | e.g., 5% |
-
Analyze Samples with a Highly Selective Method:
-
Protocol: Use a validated LC-MS/MS method to re-analyze a subset of the study samples. This will provide a more accurate measurement of the parent drug concentration without metabolite interference.
-
Data Presentation:
-
| Sample ID | Immunoassay Conc. (ng/mL) | LC-MS/MS Conc. (ng/mL) | % Difference |
| Sample 1 | 550 | 480 | 14.6% |
| Sample 2 | 620 | 530 | 17.0% |
| Sample 3 | 710 | 600 | 18.3% |
-
Compare Results and Take Action:
-
If a significant discrepancy is observed, developing a new immunoassay with a more specific antibody is the ideal solution.
-
If a consistent overestimation is noted, and developing a new assay is not feasible, a correction factor can be applied to the immunoassay data. However, this approach should be used with caution and properly justified.
-
Issue 2: Co-elution of this compound and a Metabolite in LC-MS/MS Analysis
Problem: In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a metabolite is co-eluting with this compound, leading to inaccurate quantification due to isobaric interference.
Possible Cause: The chromatographic conditions are not sufficient to separate this compound from one of its metabolites that shares the same mass-to-charge ratio (m/z) for the precursor and/or product ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS/MS co-elution.
Detailed Steps:
-
Optimize Chromatographic Conditions:
-
Protocol: Modify Mobile Phase Gradient: Adjust the gradient elution profile to increase the separation between this compound and the interfering metabolite. For example, decrease the rate of increase of the organic solvent to provide more time for the compounds to separate on the column.
-
Protocol: Change Stationary Phase: If gradient optimization is insufficient, switch to a different HPLC column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl column) to alter the selectivity of the separation.
-
-
Select Unique MRM Transitions:
-
Protocol: Infuse pure standards of this compound and its metabolites into the mass spectrometer to identify unique multiple reaction monitoring (MRM) transitions for each compound. Even if the precursor ions are the same, it is often possible to find product ions that are specific to each molecule.
-
Data Presentation:
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | e.g., 289.1 | e.g., 174.1 (Quantifier) | e.g., 146.1 (Qualifier) |
| Interfering Metabolite | e.g., 289.1 | e.g., 190.1 (Unique) | e.g., 162.1 (Unique) |
-
Re-validate Analytical Method:
-
Once the separation is optimized and unique MRM transitions are selected, the analytical method must be fully re-validated according to regulatory guidelines to ensure it meets the required standards for accuracy, precision, selectivity, and sensitivity.
-
Technical Support Center: Reducing Experimental Variability in Preclinical Studies of Oxaflozane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in preclinical studies of Oxaflozane. By standardizing protocols and addressing common issues, the reliability and reproducibility of your findings can be significantly improved.
I. Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High Variability in Behavioral Assay Results (Elevated Plus Maze & Forced Swim Test)
Question: We are observing significant variability in our behavioral data between animals in the same treatment group. What could be the cause, and how can we reduce it?
Answer: High variability in behavioral assays is a common challenge. Several factors related to the animal subjects, environment, and experimental procedure can contribute to this. A systematic approach to identifying and controlling these variables is crucial.
Potential Causes & Solutions
| Factor | Potential Cause of Variability | Recommended Solution |
| Animal Subjects | Genetic Background: Different rodent strains exhibit inherent differences in anxiety and depressive-like behaviors.[1] | Select a single, well-characterized strain for your studies and consistently use it. For example, C57BL/6J mice are commonly used and show reliable results in the Forced Swim Test. |
| Sex Differences: Male and female rodents can respond differently in behavioral assays due to hormonal fluctuations.[2] | Test males and females separately. If testing females, consider monitoring their estrous cycle as it can influence behavior.[2] | |
| Age and Weight: Developmental stage and body mass can affect activity levels and drug metabolism.[1][2] | Use animals within a narrow age and weight range for each experiment. | |
| Individual Differences: Even within the same strain, there can be significant inter-individual variations in behavior.[2] | Increase sample size to ensure sufficient statistical power to detect treatment effects despite individual variability. | |
| Environment | Housing Conditions: Social isolation or enriched environments can alter baseline anxiety and stress levels.[2] | Standardize housing conditions. House animals in a consistent manner (e.g., group-housed with the same number of animals per cage) for a sufficient period before testing. |
| Lighting: Light intensity in the testing room can significantly impact rodent behavior, especially in anxiety-related tests like the Elevated Plus Maze.[3][4][5] | Maintain consistent and controlled lighting conditions for all testing sessions. For the Elevated Plus Maze, lower light levels are generally recommended to encourage exploration of the open arms.[3][5] | |
| Noise: Sudden or loud noises can induce stress and alter behavioral responses. | Conduct experiments in a quiet, dedicated behavioral testing room. Use a white noise generator to mask extraneous sounds. | |
| Procedure | Handling & Habituation: Inconsistent or insufficient handling can lead to stress and fear responses towards the experimenter, confounding the results. | Handle animals consistently and gently for several days leading up to the experiment. Allow for an adequate habituation period (at least 30-60 minutes) to the testing room before starting the assay.[6] |
| Experimenter Presence: The presence and even the scent of the experimenter can influence animal behavior. | The experimenter should remain consistent for all animals within a study. Minimize movement and noise during the test. | |
| Time of Day: Rodents are nocturnal or crepuscular, and their activity levels and stress hormone levels fluctuate throughout the day. | Conduct all behavioral tests at the same time of day to control for circadian rhythm effects. |
Logical Troubleshooting Workflow
Here is a logical workflow to help you pinpoint the source of variability in your behavioral studies.
Troubleshooting workflow for high behavioral data variability.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile of this compound
Question: We are observing high variability in the plasma concentrations of this compound between animals after oral administration. What could be the reasons?
Answer: Variability in pharmacokinetic data can stem from issues with the drug formulation, the dosing procedure, or physiological differences between the animals.
Potential Causes & Solutions
| Factor | Potential Cause of Variability | Recommended Solution |
| Formulation | Poor Solubility/Stability: this compound, like many compounds, may have limited aqueous solubility. If the formulation is not a homogenous solution or a stable suspension, the actual dose administered can vary. | Develop a stable and consistent formulation. For poorly soluble compounds, consider using solubilizing agents, co-solvents, or creating a micronized suspension. Ensure the formulation is well-mixed before each administration. |
| Vehicle Effects: The vehicle used to dissolve or suspend this compound can affect its absorption. | Use a consistent and well-characterized vehicle for all studies. If possible, test different vehicles to find one that provides optimal and consistent absorption. | |
| Dosing Procedure | Inaccurate Dosing: Errors in calculating the dose volume based on body weight or inaccuracies in the administration technique (e.g., oral gavage) can lead to significant variability.[7] | Ensure accurate and recent body weights are used for dose calculations. All personnel should be thoroughly trained in the chosen administration technique to ensure consistency.[7] |
| Food Effects: The presence or absence of food in the stomach can alter gastric pH and emptying time, affecting drug absorption. | Standardize the feeding schedule. For oral dosing, it is often recommended to fast the animals overnight to reduce variability in gastrointestinal conditions.[7] | |
| Animal Physiology | Metabolic Differences: As with behavioral responses, different strains can have variations in drug-metabolizing enzymes (e.g., cytochrome P450s), leading to different rates of drug clearance.[7] | Be aware of the metabolic characteristics of the chosen animal strain. If high variability persists, consider a pilot study in a different strain. |
| Gastrointestinal Health: Underlying health issues affecting the gastrointestinal tract can impact drug absorption. | Ensure all animals are healthy and free from any conditions that might affect their GI system. |
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a psychotropic agent with a dual mechanism of action targeting both the serotonergic and noradrenergic systems. It primarily acts as a selective agonist of the serotonin (B10506) 5-HT1A receptor. Additionally, it inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. Some evidence also suggests it may act as a 5-HT2C receptor agonist and a broader serotonin receptor antagonist. This multi-target profile is believed to contribute to its anxiolytic and antidepressant effects.
Signaling Pathway of this compound
Simplified signaling pathway of this compound.
Q2: Which behavioral assays are most appropriate for assessing the preclinical efficacy of this compound?
A2: Given this compound's anxiolytic and antidepressant properties, the most relevant behavioral assays are the Elevated Plus Maze (EPM) for anxiety-like behavior and the Forced Swim Test (FST) for depressive-like behavior.
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds like this compound are expected to increase the time spent and the number of entries into the open arms of the maze.[6][8][9]
-
Forced Swim Test (FST): This assay assesses "behavioral despair." Antidepressants typically reduce the duration of immobility, as the animal continues to actively try to escape.[10][11][12]
Q3: Can you provide a summary of how different factors can influence the results of the Forced Swim Test?
A3: Certainly. The Forced Swim Test is sensitive to a variety of factors. Below is a table summarizing the impact of animal strain and water temperature on immobility time, a key measure in this assay.
Impact of Animal Strain and Water Temperature on Immobility in the Forced Swim Test
| Factor | Condition | Observed Effect on Immobility Time | Reference |
| Animal Strain (Mice) | C57BL/6J | Lower baseline immobility compared to BALB/cJ. | |
| BALB/cJ | Higher baseline immobility. | ||
| DBA/2J | Shows greater sensitivity to some antidepressants. | ||
| Animal Strain (Rats) | Long-Evans | More significant immobility under chronic stress compared to other strains. | [1] |
| Wistar Kyoto (WKY) | Exhibit more depressive-like behaviors at baseline. | [1] | |
| Water Temperature | 19°C (Rats) | Increased immobility compared to 25°C or 35°C. | [2] |
| 25°C (Mice) | Greater immobility compared to 35°C. | [2] | |
| 30°C (Mice) | Antidepressant effects of desipramine (B1205290) were detectable at this temperature but not at 25°C. | [2] |
III. Detailed Experimental Protocols
To ensure consistency, we provide detailed step-by-step protocols for the key behavioral assays.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic effects of this compound in rodents.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[6][9]
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).[6][8]
-
Stopwatch.
-
70% ethanol (B145695) for cleaning.
-
Experimental animals (mice or rats).
-
This compound and vehicle solutions.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test begins.[8]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection, but this should be determined in pilot studies).
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the closed arms.[6]
-
Data Collection: Start the video recording and tracking software immediately. Allow the animal to explore the maze for 5 minutes.[6][8] The experimenter should leave the room or be positioned out of the animal's sight.
-
Test Termination: At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.[8]
-
Data Analysis: Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the percentage of time spent in the open arms and the percentage of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Forced Swim Test (FST) for Antidepressant Activity
Objective: To assess the antidepressant-like effects of this compound in rodents.
Materials:
-
Transparent cylindrical containers (e.g., 25 cm diameter, 50 cm height for rats; smaller for mice).[12]
-
Water bath or heater to maintain water temperature.
-
Thermometer.
-
Towels for drying the animals.
-
Video camera and stopwatch or automated scoring software.
-
This compound and vehicle solutions.
Procedure:
-
Preparation: Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm for rats).[10]
-
Drug Administration: Administer this compound or vehicle. A common protocol involves multiple injections (e.g., 24, 5, and 1 hour before the test).
-
Test Session: Gently place the animal into the water-filled cylinder. The test duration is typically 6 minutes for mice and can be longer for rats.[12][13]
-
Behavioral Scoring: Record the animal's behavior throughout the session. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. For mice, the last 4 minutes of the 6-minute test are typically analyzed.[13]
-
Test Termination: At the end of the session, remove the animal from the water, dry it with a towel, and place it in a warm, dry cage to recover before returning it to its home cage.
-
Water Change: Change the water between animals.
-
Data Analysis: Calculate the total duration of immobility for each animal.
Expected Outcome: Antidepressant compounds like this compound are expected to significantly decrease the duration of immobility compared to the vehicle-treated group.
Experimental Workflow for Behavioral Assays
General workflow for preclinical behavioral experiments.
References
- 1. brieflands.com [brieflands.com]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 4. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the synthesis and purification of Oxaflozane for research purposes
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and purification of Oxaflozane for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a substituted morpholine (B109124) derivative. Common synthetic strategies for the morpholine ring, which can be adapted for this compound, include the dehydration of diethanolamine (B148213) derivatives and palladium-catalyzed carboamination reactions. The key challenge lies in the introduction of the 3-(trifluoromethyl)phenyl and isopropyl substituents at the desired positions.
Q2: Why is the purification of this compound challenging?
A2: The purification of this compound can be complicated by its basic morpholine nitrogen. This basicity can lead to strong interactions with acidic silica (B1680970) gel during column chromatography, resulting in peak tailing, poor separation, and potential product loss. Its solubility characteristics can also pose challenges during aqueous workups.
Q3: What are the likely impurities in a crude this compound sample?
A3: Potential impurities can include unreacted starting materials, reagents, and side-products from the reaction. Common impurities in morpholine synthesis include over-alkylated byproducts and products of ring-opening reactions. Specific to this compound, impurities could arise from incomplete reaction at either the morpholine formation stage or during the introduction of the trifluoromethylphenyl or isopropyl groups.
Q4: How can I improve the chromatographic purification of this compound?
A4: To mitigate issues with silica gel chromatography, consider adding a basic modifier, such as triethylamine (B128534) (0.1-2%) or ammonia (B1221849) in methanol, to the eluent. This neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and recovery. Alternatively, reverse-phase chromatography can be a suitable option.
Q5: My this compound sample appears to be degrading. What are the potential causes?
A5: The trifluoromethylphenyl group in this compound can be susceptible to degradation under certain conditions. Exposure to strong alkaline conditions may lead to hydrolysis of the trifluoromethyl group to a carboxylic acid. Photodegradation upon exposure to UV light is also a possibility. It is crucial to store this compound in a cool, dark place and under an inert atmosphere if possible.
Troubleshooting Guides
Synthesis Challenges
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction; side reactions consuming starting materials; catalyst deactivation (for Pd-catalyzed routes). | Optimize reaction time and temperature. Ensure all reagents and solvents are pure and dry. For Pd-catalyzed reactions, use fresh catalyst and ensure an inert atmosphere. |
| Formation of a dark, viscous product | High reaction temperatures leading to polymerization or degradation, especially in dehydration reactions. | Lower the reaction temperature and consider a milder dehydrating agent. Monitor the reaction closely to avoid prolonged heating. |
| Complex mixture of side-products | Use of highly reactive starting materials (e.g., electron-poor aryl halides in Pd-catalyzed reactions); non-selective reactions. | Use less reactive starting materials if possible. Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product. Consider using protecting groups to block reactive sites. |
Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Peak tailing/streaking in silica gel chromatography | Strong interaction of the basic morpholine nitrogen with acidic silanol groups. | Add a basic modifier like triethylamine (0.1-2%) to the mobile phase. Use deactivated silica gel or an alternative stationary phase like alumina. |
| Poor recovery from chromatography column | Irreversible adsorption of the product onto the silica gel. | Use a more polar eluent system containing a basic additive. Consider flash chromatography with a shorter residence time on the column. |
| Difficulty in extracting product from aqueous layer | High water solubility of this compound, especially if it is in a protonated (salt) form. | Adjust the pH of the aqueous layer to be basic (pH > 9) to ensure this compound is in its free base form, which is typically less water-soluble. Use a more polar organic solvent for extraction, such as dichloromethane (B109758) (DCM). |
| Presence of persistent impurities after purification | Co-elution of impurities with the product; formation of azeotropes during solvent removal. | Employ a different purification technique (e.g., preparative HPLC, crystallization). Characterize the impurity to understand its properties and devise a targeted removal strategy. |
Experimental Protocols
General Protocol for Purification of this compound via Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system. A good starting eluent system can be a mixture of hexane (B92381) and ethyl acetate.
-
Eluent Modification: Add 0.5-1% triethylamine to the eluent to minimize peak tailing.
-
Loading: Carefully load the crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol for Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise while stirring until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ethyl acetate). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Parameter to Check | Recommended Action | Expected Outcome |
| Low Yield | Reaction Temperature | Optimize in 10°C increments | Improved conversion to product |
| Reaction Time | Monitor by TLC/LC-MS every hour | Determine optimal reaction endpoint | |
| Reagent Purity | Verify by NMR or other analysis | Reduced side product formation | |
| Impure Product | Purification Method | Switch from silica gel to reverse-phase | Better separation of polar impurities |
| Eluent Composition | Add triethylamine (0.1-2%) | Sharper peaks in chromatography |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Decision tree for this compound purification.
Best practices for the storage and handling of Oxaflozane in the laboratory
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the storage and handling of Oxaflozane in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-tricyclic antidepressant and anxiolytic compound.[1] It was previously marketed under the brand name Conflictan but has since been discontinued (B1498344) for clinical use.[2] In a research context, it is used to study the serotonergic system. It is a prodrug that is metabolized into its active form, flumexadol.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound, through its active metabolite flumexadol, primarily acts as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[2] This interaction with the serotonin system is believed to be the basis for its antidepressant and anxiolytic effects.
Q3: What are the primary hazards associated with this compound?
A3: According to its Safety Data Sheet (SDS), this compound is fatal if swallowed or inhaled and causes serious eye damage.[3] It is also harmful to aquatic life with long-lasting effects.[3] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Q4: In what forms is this compound available for research?
A4: this compound is available as a free base and as a hydrochloride salt for research purposes.[4][5] The hydrochloride salt is often preferred for its improved solubility and stability.
Storage and Handling
Proper storage and handling of this compound are critical to ensure its stability, the accuracy of experimental results, and the safety of laboratory personnel.
Storage Conditions
It is imperative to store this compound under appropriate conditions to prevent degradation.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4 °C | -20 °C |
| Atmosphere | Dry | Dry |
| Light | Protected from light (dark) | Protected from light (dark) |
| Container | Tightly sealed container | Tightly sealed container |
Data synthesized from available supplier information.[4]
Handling Procedures
Due to its hazardous nature, all handling of this compound should be performed in a controlled environment by trained personnel.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: When handling the solid form, use a certified particulate respirator or work in a fume hood to avoid inhalation.[3]
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
A chemical fume hood should be used when weighing or preparing solutions of this compound to minimize inhalation risk.[3]
General Handling Practices:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure all containers are properly labeled with the chemical name and hazard warnings.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol outlines the preparation of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 309.76 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-weighing Preparation: Don all necessary PPE and perform the procedure in a chemical fume hood.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh out 3.10 mg of this compound hydrochloride.
-
Dissolution: Transfer the weighed powder to a 1 mL volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.
-
Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved.
-
Final Volume Adjustment: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Final Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials for storage at -20°C.
Troubleshooting Guide
Q5: The this compound powder is not dissolving completely in my chosen solvent.
A5:
-
Check Solvent Compatibility: this compound is reported to be soluble in DMSO.[4] If using other solvents, verify their suitability.
-
Increase Mixing: Ensure you are vortexing or sonicating the solution for an adequate amount of time.
-
Gentle Warming: Gentle warming (to no more than 37°C) in a water bath can sometimes aid dissolution, but be cautious as this may accelerate degradation.
-
Check for Contamination: Ensure your solvent is pure and has not absorbed water, which can affect solubility.
Q6: I am observing precipitate in my stock solution after storing it at -20°C.
A6:
-
Thawing Procedure: Before use, allow the vial to warm to room temperature and then vortex thoroughly to ensure any precipitated solute redissolves.
-
Concentration Issues: The concentration of your stock solution may be too high for the solvent at low temperatures. Consider preparing a more dilute stock solution.
-
Solvent Purity: Impurities or water in the solvent can reduce solubility upon freezing. Use high-purity, anhydrous solvents.
Q7: My experimental results are inconsistent when using this compound.
A7:
-
Compound Stability: Ensure that the this compound has been stored correctly and is within its expected shelf life. Repeated freeze-thaw cycles can degrade the compound; use aliquots to avoid this.
-
Solution Preparation: Verify the accuracy of your stock solution concentration. Recalibrate balances and ensure proper pipetting techniques.
-
Experimental Conditions: Ensure all other experimental parameters are consistent between assays.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Oxaflozane
Welcome to the technical support center for researchers working with Oxaflozane. This guide provides troubleshooting advice and detailed methodologies to help you overcome challenges associated with its poor oral bioavailability in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in rats. What could be the primary cause?
A1: Low and variable plasma concentrations following oral administration are common challenges for compounds with poor aqueous solubility, which is a likely characteristic of this compound. This can lead to inefficient and inconsistent absorption from the gastrointestinal (GI) tract. Additionally, significant first-pass metabolism in the gut wall and liver can rapidly clear the drug before it reaches systemic circulation.[1][2][3][4]
To troubleshoot this, consider the following:
-
Physicochemical Properties: Confirm the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
Formulation Strategy: A simple suspension may not be adequate. Exploring advanced formulation strategies is highly recommended to improve solubility and dissolution rate.[5][6][7]
-
First-Pass Effect: The extensive metabolism of the drug before it can reach systemic circulation is a major contributor to low bioavailability.[1][2][3][4]
Q2: What initial steps can we take to improve the oral absorption of this compound in our animal studies?
A2: A logical first step is to enhance the dissolution rate by increasing the surface area of the drug particles. Micronization is a common starting point. If that proves insufficient, creating a nanosuspension can further increase the surface area and improve dissolution.[8][9][10]
Here is a basic workflow for this initial approach:
Caption: Initial workflow for addressing poor oral bioavailability.
Q3: Our attempts to improve bioavailability with particle size reduction have not yielded significant results. What are the next steps?
A3: If particle size reduction alone is insufficient, you should consider more advanced formulation strategies that can significantly enhance solubility. These include solid dispersions and lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS).[5][11][12]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This creates an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility.[6]
-
Lipid-Based Formulations (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a cosurfactant that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This can improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[12][13]
Q4: How do we decide which advanced formulation strategy is best for this compound?
A4: The choice of formulation depends on the specific properties of this compound and the experimental goals. A screening approach is often effective.
Caption: Decision-making flowchart for advanced formulation strategies.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
Method:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.
-
Periodically sample the suspension to monitor particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To create an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30)
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Method:
-
Dissolve this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in the common solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Protocol 3: Preparation of an this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40)
-
Cosurfactant (e.g., Transcutol HP)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region and optimize the ratio of oil, surfactant, and cosurfactant.
-
Prepare the SMEDDS formulation by accurately weighing the selected oil, surfactant, and cosurfactant into a glass vial.
-
Heat the mixture in a water bath at approximately 40°C and stir gently with a magnetic stirrer until a clear, homogenous solution is formed.
-
Dissolve the required amount of this compound in the homogenous mixture with continuous stirring until it is completely dissolved.
-
Evaluate the self-emulsification performance by adding a small amount of the SMEDDS formulation to water and observing the formation of a clear or slightly bluish microemulsion.
Data Presentation
The following table presents hypothetical pharmacokinetic data from a study in rats, comparing different formulations of this compound.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 20 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Nanosuspension | 20 | 150 ± 40 | 1.5 | 900 ± 210 | 360 |
| Solid Dispersion | 20 | 350 ± 90 | 1.0 | 2100 ± 450 | 840 |
| SMEDDS | 20 | 600 ± 150 | 0.5 | 3500 ± 600 | 1400 |
Data are presented as mean ± standard deviation.
This data illustrates the potential for significant improvements in oral bioavailability with advanced formulation strategies compared to a simple suspension. The SMEDDS formulation, in this hypothetical example, shows the most substantial enhancement in both the rate and extent of absorption.
References
- 1. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First-Pass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refining experimental protocols to enhance the reproducibility of Oxaflozane research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Oxaflozane. Our aim is to enhance the reproducibility of research findings for this unique serotonergic and noradrenergic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to its active form, flumexadol (B1202076). Flumexadol acts as an agonist at serotonin (B10506) 5-HT1A and 5-HT2C receptors. This dual action is believed to contribute to its antidepressant and anxiolytic effects. Some studies also indicate that it inhibits the reuptake of norepinephrine, adding to its complex pharmacological profile.
Q2: Why is my batch of synthesized this compound showing low purity?
A2: Synthesis of this compound can be challenging. Common issues include incomplete reactions, side-product formation, and difficulties in purification. Ensure that all reagents are of high purity and that the reaction is carried out under strictly anhydrous conditions. Column chromatography is often necessary for purification; experimenting with different solvent systems may be required to achieve optimal separation.
Q3: I am observing high variability in my in vivo behavioral studies with this compound. What are the potential causes?
A3: High variability in behavioral assays such as the Forced Swim Test or Elevated Plus Maze is a common issue in preclinical psychopharmacology. Factors that can contribute to this include:
-
Animal-related factors: Strain, age, sex, and housing conditions of the rodents can significantly impact behavioral outcomes.
-
Procedural factors: Minor variations in handling, injection timing, and the testing environment (e.g., lighting, noise) can introduce variability.
-
Pharmacokinetic variability: As a prodrug, the conversion of this compound to flumexadol can vary between individual animals, leading to different effective concentrations at the target receptors.
Q4: My radioligand binding assay results for this compound's active metabolite are not consistent. What should I check?
A4: Inconsistent results in receptor binding assays can stem from several sources. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Key areas to investigate include membrane preparation quality, radioligand integrity, incubation conditions, and non-specific binding.
Experimental Protocols & Quantitative Data
In Vitro Receptor Binding Affinity of Flumexadol (Active Metabolite)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of flumexadol for the human 5-HT1A and 5-HT2C receptors.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human 5-HT1A or 5-HT2C receptors are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate cell membranes with a fixed concentration of a specific radioligand ([³H]-8-OH-DPAT for 5-HT1A; [³H]-Mesulergine for 5-HT2C) and varying concentrations of flumexadol.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity bound to the filters is measured using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Illustrative Quantitative Data:
| Receptor Subtype | Radioligand | Flumexadol Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | 15.5 |
| 5-HT2C | [³H]-Mesulergine | 8.2 |
In Vivo Behavioral Assessment: Forced Swim Test (FST) in Mice
This protocol describes the use of the FST to evaluate the antidepressant-like effects of this compound.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are group-housed and acclimated to the facility for at least one week before testing.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., saline with 0.5% Tween 80) and administered intraperitoneally (i.p.) 30 minutes before the test.
-
Forced Swim Test:
-
Mice are placed individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
An observer, blind to the treatment groups, records the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) |
| Vehicle | - | 150 ± 12 |
| This compound | 10 | 115 ± 10 |
| This compound | 20 | 85 ± 9 |
| Imipramine (Control) | 20 | 90 ± 11 |
Troubleshooting Guides
In Vitro Receptor Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand concentration too high- Inadequate blocking of non-specific sites- Poor quality of cell membranes | - Use a radioligand concentration at or below its Kd- Increase the concentration of the competing ligand for non-specific binding determination- Ensure thorough washing of membrane pellets during preparation |
| Low Specific Binding | - Degraded radioligand- Low receptor expression in cell membranes- Incorrect buffer composition or pH | - Aliquot and store radioligand properly; avoid repeated freeze-thaw cycles- Verify receptor expression levels via Western blot or other methods- Prepare fresh buffers and verify pH before each experiment |
| Poor Reproducibility | - Inconsistent pipetting- Temperature fluctuations during incubation- Variation in membrane preparation | - Use calibrated pipettes and consistent technique- Use a temperature-controlled incubator- Standardize the membrane preparation protocol and perform it consistently |
In Vivo Behavioral Studies (Forced Swim Test)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Animal Variability | - Genetic differences within the animal strain- Variations in animal handling and stress levels- Inconsistent drug administration | - Use a genetically homogeneous animal strain- Handle animals consistently and allow for proper acclimatization- Ensure accurate and consistent dosing and injection timing |
| Lack of Drug Effect | - Inappropriate dose range- Poor bioavailability of the compound- Insufficient time between drug administration and testing | - Conduct a dose-response study to identify the optimal dose- Verify the solubility and stability of the drug formulation- Optimize the pre-treatment time based on the drug's pharmacokinetics |
| "Floor" or "Ceiling" Effects | - Baseline immobility is too low or too high- Animal strain is not sensitive to the drug | - Adjust the pre-test conditions (e.g., water temperature) to achieve a moderate baseline immobility- Screen different rodent strains to find one that shows a robust response |
Visualizations
Caption: Metabolic activation of this compound and subsequent signaling.
Identifying and mitigating potential confounding factors in Oxaflozane experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors in experiments involving Oxaflozane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
General Inquiries
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychotropic medication that has been used as an antidepressant and anxiolytic. It is a prodrug that is metabolized into its active form, flumexadol (B1202076). Flumexadol acts as a serotonin (B10506) receptor agonist, specifically targeting the 5-HT1A and 5-HT2C receptors, and to a lesser extent, the 5-HT2A receptor.[1] It also functions as a norepinephrine (B1679862) reuptake inhibitor, which increases the levels of norepinephrine in the synaptic cleft.[2] This dual action on both the serotonergic and noradrenergic systems contributes to its therapeutic effects.[2]
Q2: What are the known off-target effects of this compound?
A2: At high doses, particularly in overdose situations, this compound may exhibit anticholinergic side effects.[1] Additionally, like many drugs that modulate serotonergic systems, there is a potential for a wide range of off-target effects that could influence experimental outcomes. Researchers should consider performing counter-screens or using more specific pharmacological tools to confirm that the observed effects are due to the intended mechanism of action.
In Vitro Experiments
Q3: I am not observing the expected effect of this compound in my cell-based assay. What are some potential reasons?
A3:
-
Metabolic Activation: this compound is a prodrug and requires metabolic conversion to its active metabolite, flumexadol.[1] Ensure your in vitro system has the necessary metabolic capacity (e.g., using liver microsomes or hepatocytes) to perform this conversion. If using a cell line with low metabolic activity, consider using flumexadol directly.
-
Receptor Expression: Confirm that your cell line expresses the target receptors (5-HT1A, 5-HT2C, 5-HT2A, and norepinephrine transporter) at sufficient levels to elicit a measurable response.
-
Concentration and Incubation Time: Optimize the concentration of this compound or flumexadol and the incubation time. Insufficient concentration or time may not produce a detectable effect. Conversely, excessively high concentrations could lead to off-target effects or cellular toxicity.
Q4: How can I control for potential confounding factors in my in vitro binding assays?
A4:
-
Non-specific Binding: Always include a condition with a high concentration of a competing, unlabeled ligand to determine the level of non-specific binding.
-
Vehicle Control: The vehicle used to dissolve this compound or flumexadol should be tested alone to ensure it does not interfere with the assay.
-
Assay Conditions: Maintain consistent pH, temperature, and ionic strength across all experimental conditions, as these can influence ligand binding.
In Vivo Experiments
Q5: My in vivo results with this compound are highly variable. What are potential confounding factors to consider?
A5:
-
Animal Strain and Gender: Different animal strains can exhibit variations in drug metabolism and behavioral responses. Gender can also be a significant factor, as hormonal differences can influence the HPA axis and neurotransmitter systems.[3]
-
Route of Administration and Pharmacokinetics: The route of administration will significantly impact the absorption, distribution, metabolism, and excretion (ADME) of this compound. Ensure the chosen route and dosing regimen are appropriate for achieving the desired exposure of the active metabolite, flumexadol, in the target tissue.
-
Stress and Environmental Factors: The animal's housing conditions, handling, and the novelty of the experimental procedures can induce stress, which can confound the results of behavioral and neurochemical studies by modulating the HPA axis.[4]
-
Diet and Gut Microbiota: The composition of the gut microbiota can influence drug metabolism and the host's neuro-inflammatory state, potentially impacting the outcomes of antidepressant studies.
Q6: How can I mitigate the influence of the HPA axis in my this compound experiments?
A6:
-
Acclimatization: Adequately acclimate animals to the experimental environment and handling procedures to minimize acute stress responses.
-
Control Groups: Include appropriate control groups, such as vehicle-treated and untreated animals, to account for the effects of handling and experimental procedures.
-
Baseline Measurements: Measure baseline levels of stress hormones (e.g., corticosterone (B1669441) in rodents) to assess the initial state of the HPA axis and to use as a covariate in statistical analyses if necessary.
Quantitative Data
The following table summarizes the reported binding affinities (pKi) of this compound's active metabolite, flumexadol, for various serotonin receptors. A higher pKi value indicates a higher binding affinity.
| Receptor | pKi Value |
| 5-HT1A | 7.1 |
| 5-HT2C | 7.5 |
| 5-HT2A | 6.0 |
| (Data sourced from Wikipedia)[1] |
Experimental Protocols
Below are generalized methodologies for key experiments relevant to the study of this compound. These should be adapted and optimized for specific experimental questions and conditions.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of flumexadol for serotonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2C, or 5-HT2A) or from specific brain regions of an animal model.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of unlabeled flumexadol.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of flumexadol that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of this compound.
Methodology:
-
Animal Acclimatization: Acclimate male mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each mouse individually in a cylinder filled with water (23-25°C) for a 15-minute pre-swim session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Compare the immobility times between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway of this compound's Active Metabolite (Flumexadol)
References
Technical Support Center: Oxaflozane Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxaflozane in cell-based assays. The information is designed to help optimize experimental design and resolve common issues encountered during dose-response curve generation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-tricyclic antidepressant and anxiolytic agent.[1] Its mechanism of action involves the modulation of neurotransmitter systems, primarily acting as a serotonin (B10506) receptor antagonist (specifically 5-HT2 receptors) and a norepinephrine (B1679862) reuptake inhibitor. This dual action helps to stabilize mood and reduce symptoms of anxiety and depression. Some research also suggests it may modulate the hypothalamic-pituitary-adrenal (HPA) axis and possess neuroprotective properties. This compound is a prodrug that is metabolized to its active form, flumexadol.[2]
Q2: Which cell lines are appropriate for studying the effects of this compound?
A2: Given this compound's mechanism of action, cell lines relevant to neuroscience and neuropharmacology are most appropriate. Consider using:
-
Neuronal cell lines: SH-SY5Y (human neuroblastoma), PC-12 (rat pheochromocytoma), or HEK293T cells engineered to express specific serotonin (e.g., 5-HT2A, 5-HT2C) or norepinephrine transporters.[2][3]
-
Primary neurons: For the most biologically relevant system, although they can be more challenging to culture.[4]
The choice of cell line should be guided by the specific research question and the expression of the target receptors and transporters.
Q3: What is a typical starting concentration range for this compound in a dose-response assay?
A3: For a novel compound in a new assay, a broad concentration range is recommended to determine the potency (EC50/IC50). A typical starting range might be from 1 nM to 100 µM, with 8-12 concentrations. It is crucial to perform a literature search for similar compounds or preliminary experiments to narrow this range.
Q4: How should I prepare my this compound stock solution?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store aliquots as recommended on the product datasheet, typically at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common problems encountered when generating dose-response curves for this compound.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true dose-dependent effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation (the "edge effect").[6] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[5] Do not allow cells to become over-confluent before seeding.[4] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment.[5] Ensure thorough mixing at each dilution step. Use a new pipette tip for each dilution to prevent carryover. |
| Evaporation | Use plates with lids, and consider adding sterile PBS or water to the empty outer wells to maintain humidity.[6] For long-term assays, a hydration chamber may be beneficial.[6] |
Issue 2: No Dose-Response Effect Observed
This can occur if the assay is not sensitive enough or if the experimental conditions are not optimal.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a wider range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range of this compound. |
| Inappropriate Cell Line | Verify that your chosen cell line expresses the target receptors (e.g., 5-HT2 receptors) or transporters at sufficient levels.[4] |
| Insufficient Incubation Time | The incubation time with this compound may be too short for a biological response to occur. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Degraded Compound | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cells (typically ≤ 0.5%).[5] |
Issue 3: Incomplete or Poorly Shaped Sigmoidal Curve
A well-defined sigmoidal curve is essential for accurate EC50/IC50 determination.[7]
| Potential Cause | Troubleshooting Step |
| Concentration Range Too Narrow | The tested concentrations do not cover the full range from no effect to maximal effect. Extend the concentration range in both directions to define the top and bottom plateaus of the curve.[8] |
| High Background Signal | High signal in the negative control wells can compress the dynamic range of the assay. Optimize blocking buffers, increase the number or stringency of wash steps, and use appropriate microplates (e.g., black plates for fluorescence assays to reduce crosstalk).[9][10] |
| Low Signal-to-Noise Ratio | The assay signal is too weak to distinguish from background. Optimize reagent concentrations, incubation times, and ensure the plate reader settings are appropriate for the assay.[10] |
| Assay Interference | This compound may interfere with the assay chemistry (e.g., autofluorescence). Run a control plate with the compound but without cells to check for interference.[9] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed your chosen neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series to generate 8-12 concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours.
-
Add solubilization buffer (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 9. selectscience.net [selectscience.net]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: Minimizing Animal Stress in Behavioral Studies with Oxaflozane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing animal stress during behavioral studies involving Oxaflozane. Adherence to ethical guidelines and rigorous experimental design is paramount for obtaining valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for minimizing animal stress before initiating a behavioral study with this compound?
A1: Before any experiment, it is crucial to establish a comprehensive strategy to mitigate animal stress. This involves adhering to the "Three Rs" principle: Replacement, Reduction, and Refinement. Key considerations include:
-
Acclimation: Allow animals a sufficient period (typically 1-2 weeks) to acclimate to the facility and housing conditions before any procedures begin.
-
Housing: House social animals in appropriate groups unless scientifically justified for isolation. Provide environmental enrichment (e.g., nesting material, shelters) to promote natural behaviors.
-
Handling: Handle animals frequently and gently to habituate them to the researcher, reducing fear and stress during procedures.
-
Experimental Design: Carefully design the study to use the minimum number of animals necessary to obtain statistically significant results.[1][2][3] Consider using within-subjects designs where appropriate.
-
Health Monitoring: Regularly monitor animals for any signs of distress, pain, or illness. Any animal showing severe distress should be removed from the study and provided with appropriate care.[1]
Q2: How might this compound's mechanism of action influence an animal's stress response during a behavioral study?
A2: this compound is known to act as a selective serotonin (B10506) receptor agonist (specifically 5-HT1A) and a norepinephrine (B1679862) reuptake inhibitor.[4][5] This dual action can have a calming and antidepressant-like effect.[5][6] Therefore, animals treated with this compound may exhibit reduced anxiety-like behaviors in stressful situations (e.g., open field test, elevated plus maze) compared to control groups. It is essential to consider that the drug's effects may mask subtle signs of environmental or procedural stress. Researchers should remain vigilant in monitoring both physiological and a wider range of behavioral indicators of welfare.
Q3: What are some common signs of stress in rodents that I should monitor during my this compound study?
A3: Recognizing signs of stress is critical for animal welfare and data validity. Common indicators in rodents include:
-
Physiological: Piloerection (hair standing on end), chromodacryorrhea (red tears in rats), increased heart rate and blood pressure, and altered corticosterone (B1669441) levels.
-
Behavioral: Increased grooming or self-soothing behaviors, freezing, vocalizations (in response to handling), aggression towards cage mates, decreased exploration in novel environments, and changes in food and water intake.
-
Physical: Weight loss, hunched posture, and unkempt fur.
Troubleshooting Guides
Scenario 1: Animals exhibit high levels of anxiety and stress during handling, even after an acclimation period.
-
Problem: Insufficient habituation or improper handling techniques.
-
Troubleshooting Steps:
-
Review Handling Technique: Ensure all personnel are trained in proper, gentle handling techniques (e.g., cupping vs. tail-base lifting for mice).
-
Increase Habituation Frequency: Implement short, frequent handling sessions in the days leading up to the experiment.
-
Positive Reinforcement: Associate handling with a positive stimulus, such as a small food treat (if appropriate for the study design).
-
Minimize Environmental Stressors: Reduce noise, bright lights, and strong odors in the animal facility and testing rooms.
-
Scenario 2: There is high variability in the behavioral data from the control group, suggesting inconsistent stress levels.
-
Problem: Uncontrolled environmental variables or inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures (e.g., time of day for testing, duration of handling, injection method) are strictly standardized across all animals and experimenters.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and humidity. Minimize disturbances in the animal room on testing days.
-
Blinding: Whenever possible, the experimenter conducting the behavioral test should be blind to the treatment groups to prevent unconscious bias in handling and scoring.
-
Scenario 3: Animals treated with this compound appear lethargic or sedated, confounding the behavioral results.
-
Problem: The dose of this compound may be too high, causing sedative side effects that interfere with the measurement of anxiety-like or depressive-like behaviors.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to identify the optimal dose of this compound that produces the desired anxiolytic effect without causing sedation.
-
Motor Activity Assessment: Include a baseline assessment of motor activity (e.g., open field test) to ensure that the observed behavioral changes are not simply due to decreased locomotion.
-
Pharmacokinetic Considerations: Review the pharmacokinetic profile of this compound to ensure that the timing of behavioral testing coincides with the peak therapeutic effect and not a period of maximum sedation.
-
Data Presentation
Table 1: Hypothetical Comparison of Stress Indicators with Different Habituation Protocols
| Habituation Protocol | Mean Corticosterone Level (ng/mL) | Mean Heart Rate (bpm) | % Time in Open Arms (Elevated Plus Maze) |
| Minimal Handling | 350 ± 45 | 550 ± 50 | 15 ± 5 |
| Standard Handling | 250 ± 30 | 480 ± 40 | 25 ± 7 |
| Gentle Handling + Enrichment | 180 ± 25 | 420 ± 35 | 35 ± 8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects of this compound
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: a. Administer this compound or vehicle control to the animals at the predetermined time before testing. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a 5-minute period. d. Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: Workflow for minimizing animal stress in behavioral studies.
References
- 1. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. forskningsetikk.no [forskningsetikk.no]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Measurement of Oxaflozane and Flumexadol in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Oxaflozane and its active metabolite, flumexadol (B1202076), in biological samples.
Understanding this compound and Flumexadol
This compound is a prodrug that is metabolized in the body to its active form, flumexadol.[1][2] Therefore, analytical methods often focus on the detection and quantification of flumexadol. This guide will provide information for both compounds, with the understanding that specific validated methods for this compound are less common in publicly available literature. For this compound, a proposed method based on similar compounds is provided as a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for measuring flumexadol in biological samples?
A1: The most common and effective techniques for quantifying flumexadol in biological matrices such as plasma and urine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for low-concentration samples.[3]
Q2: Why is enzymatic hydrolysis necessary for the analysis of total flumexadol?
A2: Early metabolic studies have shown that flumexadol is primarily excreted in urine as conjugated metabolites, such as glucuronides.[4][5] To measure the total concentration of flumexadol (both free and conjugated), an enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide group, converting the metabolites back to the parent flumexadol for detection.[3]
Q3: What are the key challenges in developing a robust bioanalytical method for these compounds?
A3: Common challenges include managing matrix effects from endogenous components in biological samples, ensuring efficient and reproducible extraction, preventing degradation of the analytes during sample preparation and storage, and achieving the required sensitivity and selectivity.[6][7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use a thorough extraction method like Solid-Phase Extraction (SPE) to remove interfering substances.[7]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes from co-eluting matrix components.
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[6][7]
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.
Q5: What are the recommended storage conditions for biological samples containing this compound and flumexadol?
A5: While specific stability data for this compound and flumexadol are not extensively published, general guidelines for drug stability in biological samples should be followed. Samples should be stored at -20°C or -80°C to minimize degradation.[8] It is crucial to perform stability studies under your specific storage conditions as part of method validation.[9][10]
Experimental Protocols
Proposed HPLC-UV Method for this compound in Human Plasma
Disclaimer: The following is a proposed method based on analytical techniques for structurally similar compounds like Oxaprozin (B1677843) and should be fully validated before use.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted to the range of 3-4) in a ratio suitable for optimal separation (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm, a common wavelength for aromatic compounds).[11]
-
Column Temperature: 30°C.
LC-MS/MS Method for Flumexadol in Human Urine
This method is adapted from proposed protocols and offers high sensitivity and selectivity.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature, vortex, and centrifuge to remove any particulates.
-
Dilute the samples 1:1 with deionized water.
-
To 200 µL of diluted urine, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled flumexadol).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution in an acetate (B1210297) buffer (pH 5.0).
-
Vortex and incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.[3]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B[3]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to flumexadol and its internal standard.
Quantitative Data Summary
Table 1: Proposed HPLC-UV Method Parameters for this compound (Hypothetical)
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~30 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Note: These are target values for method development and require experimental validation.
Table 2: LC-MS/MS Method Parameters for Flumexadol
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [11] |
| Limit of Quantification (LOQ) | 1 ng/mL | [11] |
| Intraday Precision (%RSD) | < 10% | [5] |
| Interday Precision (%RSD) | < 15% | [5] |
| Accuracy | 90 - 110% | [5] |
| Extraction Recovery | > 85% | [3] |
Troubleshooting Guide
Table 3: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | - Inefficient extraction.- Analyte degradation.- Instrument sensitivity issue. | - Optimize extraction pH and solvent.- Check sample storage and handling procedures; perform stability tests.- Tune the mass spectrometer and check for source contamination. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Incompatible sample solvent.- Presence of interfering substances. | - Replace the HPLC column.- Ensure the reconstitution solvent is similar in composition to the initial mobile phase.- Improve sample cleanup with a more rigorous extraction method. |
| High Variability in Results (%RSD > 15%) | - Inconsistent sample preparation.- Matrix effects.- Unstable instrument performance. | - Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard.- Perform system suitability tests before each run. |
| Signal Suppression or Enhancement in LC-MS/MS | - Co-eluting matrix components. | - Adjust the chromatographic gradient to better separate the analyte from interferences.- Evaluate different SPE sorbents for cleaner extracts.- Consider using a different ionization source (e.g., APCI).[6][7] |
| Carryover in Autosampler | - Insufficient needle wash. | - Optimize the autosampler wash sequence with a strong organic solvent. |
Visualizations
References
- 1. Flumexadol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on analytical methods for estimation of Oxaprozin | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H18F3NO | CID 432824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
Addressing potential off-target binding of Oxaflozane in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxaflozane in in vitro assays. Our goal is to help you address potential issues, including off-target binding, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that is metabolized to its active form, flumexadol (B1202076). Flumexadol acts as an agonist at serotonin (B10506) receptors, primarily targeting the 5-HT1A and 5-HT2C subtypes, and to a lesser extent, the 5-HT2A subtype. Some evidence also suggests that it may inhibit the reuptake of norepinephrine (B1679862).
Q2: What are the known binding affinities of this compound's active metabolite, flumexadol?
The binding affinities of flumexadol for its primary serotonergic targets have been determined through in vitro radioligand binding assays. The reported pKi and calculated Ki values are summarized below.
| Receptor | Enantiomer | pKi | Ki (nM) | Selectivity over 5-HT2A |
| 5-HT1A | Racemic | 7.1 | ~79.4 | - |
| 5-HT2C | (+)-enantiomer | 7.5 | 25 | 40-fold |
| 5-HT2A | Racemic | 6.0 | ~1000 | - |
| Data compiled from publicly available research.[1] |
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Q: I am observing high non-specific binding (NSB) in my radioligand binding assay with this compound/flumexadol, which is compromising my assay window. What are the potential causes and how can I mitigate this?
A: High non-specific binding can obscure the true specific binding signal. Here are some common causes and solutions:
Potential Causes & Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Radioligand Properties | If using a custom radiolabeled version of this compound or flumexadol, consider its hydrophobicity. Highly hydrophobic compounds can bind non-specifically to plasticware and membranes. If possible, use a radioligand with lower hydrophobicity. Ensure the radiochemical purity of your ligand is high. |
| Assay Buffer Composition | Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to block non-specific binding sites on assay tubes and filters. |
| Incubation Time and Temperature | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce NSB. However, you must ensure that the specific binding has reached equilibrium. |
| Washing Steps | Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter Pre-treatment | Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter material. |
| Receptor Concentration | Use the lowest concentration of your membrane preparation that provides a robust specific binding signal. High receptor concentrations can lead to ligand depletion and increased NSB. |
Issue 2: Low Specific Binding or Inconsistent Results in Neurotransmitter Transporter Uptake Assays
Q: My norepinephrine transporter (NET) uptake assay is showing low specific uptake or high variability when testing this compound. What could be the issue?
A: Low specific uptake or inconsistent results in transporter assays can be due to several factors related to cell health, assay conditions, and the properties of the test compound.
Troubleshooting Low Specificity in Transporter Assays
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy and not overgrown. Plate cells at an optimal density to achieve a confluent monolayer on the day of the assay. Inconsistent cell numbers will lead to variability. |
| Uptake Time and Temperature | Ensure the uptake incubation time is within the linear range. Perform a time-course experiment to determine the optimal uptake duration. Maintain a consistent temperature (typically 37°C) during the uptake period. |
| Buffer Composition | The ionic composition of the uptake buffer is critical for transporter function. Use a well-validated buffer formulation, such as Krebs-Ringer-HEPES. |
| Compound Solubility | Ensure this compound is fully dissolved in the assay buffer at the tested concentrations. Precipitation of the compound will lead to inaccurate results. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that could indirectly influence transporter function or cell viability. Consider testing a broader range of concentrations to identify a potential therapeutic window. |
Potential Off-Target Liabilities of this compound
While the primary targets of this compound's active metabolite are serotonin receptors, it is crucial to assess its potential for off-target binding, which can lead to unexpected experimental results or adverse effects in a clinical setting. A standard approach is to screen the compound against a panel of receptors, ion channels, and enzymes that are commonly associated with off-target effects of CNS-active drugs.
Below is a table of potential off-target classes and specific examples, based on a typical CNS safety screening panel, that should be considered for evaluation.
Representative CNS Off-Target Screening Panel
| Target Class | Representative Targets | Potential Physiological Relevance of Off-Target Binding |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1, D2), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ) | Sedation, cardiovascular effects, anticholinergic effects, motor side effects |
| Ion Channels | Ca2+ (L-type), K+ (hERG), Na+ (Site 2) | Cardiac arrhythmias, CNS excitability changes |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Altered neurotransmitter homeostasis, potential for drug-drug interactions |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase A (MAO-A) | Cholinergic side effects, risk of serotonin syndrome |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin 5-HT2C Receptor
This protocol describes a competition binding assay to determine the affinity of this compound (or its active metabolite, flumexadol) for the human 5-HT2C receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound or flumexadol.
-
Non-specific binding control: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mesulergine (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of Mianserin, 50 µL of [³H]-Mesulergine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound dilution, 50 µL of [³H]-Mesulergine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 and Ki values using non-linear regression analysis.
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
This protocol outlines a cell-based assay to measure the inhibition of norepinephrine uptake by this compound.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific uptake control: Desipramine (10 µM final concentration).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Poly-D-lysine coated 24-well plates.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Seed hNET-expressing cells in poly-D-lysine coated 24-well plates and grow to confluency.
-
On the day of the assay, wash the cells twice with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Initiate uptake by adding [³H]-Norepinephrine to each well (final concentration near the Km for NET).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Determine the percent inhibition of specific norepinephrine uptake for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: General workflow for in vitro binding assays.
Caption: Flumexadol-mediated 5-HT2C (Gq) signaling pathway.
Caption: Flumexadol-mediated 5-HT1A (Gi) signaling pathway.
References
Validation & Comparative
Comparative analysis of Oxaflozane versus SSRIs in preclinical models of anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxaflozane and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in the context of preclinical anxiety research. While direct comparative preclinical data is limited, this document synthesizes available information on their mechanisms of action and performance in established rodent models of anxiety-like behavior.
Mechanism of Action: A Tale of Two Serotonergic Modulators
SSRIs, the cornerstone of anxiety and depression treatment, function by selectively blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability.[1][2][3][4] This action leads to downstream signaling changes that are believed to mediate their anxiolytic effects.[1][2][3]
This compound, a non-tricyclic antidepressant and anxiolytic, presents a more complex mechanism.[5] It is a prodrug that is metabolized to its active form, flumexadol.[6] Flumexadol acts as an agonist at serotonin 5-HT1A and 5-HT2C receptors.[6] Additionally, this compound is reported to be a serotonin receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor, suggesting a multi-faceted approach to modulating neurotransmitter systems implicated in anxiety.[7]
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of SSRIs.
Figure 2: Simplified signaling pathway of this compound's active metabolite.
Preclinical Models of Anxiety: A Comparative Overview
Several behavioral paradigms are routinely used to assess anxiolytic-like effects of novel compounds in rodents. These models leverage the innate conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior.[8][9] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety.[11][12] The apparatus is a large, open arena.[13] Anxious rodents tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.[12][14]
Light-Dark Box Test
This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[15][16] The apparatus consists of a dark, enclosed compartment and a brightly illuminated compartment.[15] Anxiolytic drugs are expected to increase the time spent in the light compartment.[15]
Quantitative Data Summary
Table 1: Representative Effects of SSRIs in the Elevated Plus-Maze (EPM)
| Compound (Dose) | Animal Model | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Locomotor Activity |
| Fluoxetine (B1211875) (10 mg/kg) | Mouse | Increased | Increased | No significant change |
| Sertraline (B1200038) (5 mg/kg) | Rat | Increased | Increased | No significant change |
| Escitalopram (1 mg/kg) | Mouse | Increased | Increased | No significant change |
| This compound | - | No data available | No data available | No data available |
Table 2: Representative Effects of SSRIs in the Open Field Test (OFT)
| Compound (Dose) | Animal Model | Time in Center (s) (vs. Vehicle) | Total Distance Traveled (m) |
| Fluoxetine (10 mg/kg) | Rat | Increased | No significant change |
| Paroxetine (5 mg/kg) | Mouse | Increased | Decreased |
| Citalopram (10 mg/kg) | Rat | Increased | No significant change |
| This compound | - | No data available | No data available |
Table 3: Representative Effects of SSRIs in the Light-Dark Box Test
| Compound (Dose) | Animal Model | Time in Light Compartment (s) (vs. Vehicle) | Number of Transitions |
| Fluoxetine (10 mg/kg) | Mouse | Increased | Increased |
| Sertraline (10 mg/kg) | Rat | Increased | Increased |
| Escitalopram (1 mg/kg) | Mouse | Increased | Increased |
| This compound | - | No data available | No data available |
Note: The data presented for SSRIs are representative and can vary based on the specific experimental conditions, including animal strain, sex, and exact protocol.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are standardized protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor. It consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm).[10]
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[10]
-
Procedure: Each animal is placed in the center of the maze, facing an open arm.[9] Behavior is recorded for a 5-minute session, typically using a video-tracking system.[9]
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls to prevent escape.[13] The floor is often divided into a grid for manual scoring or tracked by a video system.
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test.[17]
-
Procedure: Each animal is placed in the center of the open field and allowed to explore freely for a set period (typically 5-10 minutes).[11]
-
Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment.[15][16] An opening connects the two compartments.[16]
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to testing.[16]
-
Procedure: Each animal is placed in the center of the light compartment, facing away from the opening.[18] The animal's behavior is recorded for a 5-10 minute period.[18]
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Experimental Workflow Diagram
Figure 3: General experimental workflow for preclinical anxiety studies.
Conclusion
SSRIs have a well-defined mechanism of action and consistently demonstrate anxiolytic-like effects in standard preclinical models of anxiety. This compound, with its distinct and more complex pharmacological profile, represents an interesting alternative. However, the lack of publicly available, direct comparative preclinical data in established anxiety models makes a robust, evidence-based comparison challenging. Future preclinical studies directly comparing this compound with various SSRIs in models such as the EPM, OFT, and light-dark box are warranted to fully elucidate their relative anxiolytic potential and behavioral profiles. Such studies would be invaluable for guiding further drug development and translational research in the field of anxiety disorders.
References
- 1. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Preliminary clinical results of a new non tricyclic antidepressive drug: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of fluoxetine and nicotine exposure on exploratory behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 6. neuroscigroup.us [neuroscigroup.us]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Flumazenil blockade of anxiety following ethanol withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flumazenil has an anxiolytic effect in simulated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flumazenil provocation of panic attacks. Evidence for altered benzodiazepine receptor sensitivity in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of chronic anxiety and "fearlessness" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Evaluation of Anxiolytic Agents: An Overview | Journal of Pharmaceutical Research and Opinion [innovativejournal.in]
- 16. Clinical pharmacology of anxiolytics | Auctores [auctoresonline.org]
- 17. scielo.br [scielo.br]
- 18. Anxiolytic-like effects of escitalopram, citalopram, and R-citalopram in maternally separated mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anxiolytic Effects of Oxaflozane Against Placebo Control in Rodents: A Comparative Guide
This guide provides a comprehensive comparison of the potential anxiolytic effects of Oxaflozane against a placebo control in rodent models. Designed for researchers, scientists, and drug development professionals, this document outlines standard experimental protocols, presents illustrative data, and visualizes key pathways to facilitate the design and interpretation of preclinical anxiety studies.
Experimental Protocols
Two of the most widely used and validated behavioral assays for assessing anxiety-like behavior in rodents are the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests are based on the natural conflict between the exploratory drive of rodents and their innate aversion to open, brightly lit spaces.
Elevated Plus Maze (EPM)
The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.[1][2] This design leverages the rodent's natural fear of open and elevated spaces to assess anxiety-like behavior.[1][2]
Procedure:
-
Apparatus: The maze typically consists of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire apparatus is elevated (e.g., 50-70 cm) above the floor.
-
Acclimation: Rodents are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[3]
-
Testing: Each animal is placed on the central platform facing an open arm and is allowed to explore the maze for a single 5-minute session.[1][2]
-
Data Collection: The session is recorded by an overhead video camera, and tracking software is used to score various behavioral parameters. The maze is cleaned thoroughly between each trial to eliminate olfactory cues.[3]
-
Key Parameters:
-
Time spent in the open arms: Anxiolytic compounds are expected to increase the time spent in the open arms.
-
Number of entries into the open arms: An increase in this parameter suggests a reduction in anxiety.
-
Time spent in the closed arms: Anxiogenic compounds or placebo may lead to more time spent in the closed arms.
-
Total arm entries: This can be used as a measure of general locomotor activity.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and locomotor activity by placing a rodent in a novel, open arena.[4] The test is based on the principle that rodents, when anxious, tend to stay close to the walls (thigmotaxis) and avoid the exposed center of the field.[4][5]
Procedure:
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Acclimation: Similar to the EPM, animals are allowed to acclimate to the testing room before the trial.[5]
-
Testing: The animal is placed in the center of the open field, and its behavior is recorded for a set period, usually 5-10 minutes.[6]
-
Data Collection: An automated video tracking system records and analyzes movement patterns. The arena is cleaned between animals.[6]
-
Key Parameters:
-
Time spent in the center zone: Anxiolytics are expected to increase the time spent in the center.
-
Distance traveled in the center zone: An increase indicates reduced anxiety.
-
Total distance traveled: A measure of overall locomotor activity.
-
Rearing frequency: Can be an indicator of exploratory behavior versus anxiety.
-
Data Presentation
The following tables present illustrative quantitative data representing expected outcomes in the EPM and OFT for a typical anxiolytic agent compared to a placebo control.
Table 1: Illustrative Data from the Elevated Plus Maze (EPM)
| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Time in Closed Arms (seconds) | Total Arm Entries |
| Placebo | 35 ± 5 | 8 ± 2 | 265 ± 5 | 20 ± 3 |
| This compound (Hypothetical) | 75 ± 8 | 15 ± 3 | 225 ± 8 | 22 ± 4 |
Data are presented as mean ± SEM. Bold values indicate a hypothetical significant anxiolytic effect.
Table 2: Illustrative Data from the Open Field Test (OFT)
| Treatment Group | Time in Center (seconds) | Distance in Center (cm) | Total Distance Traveled (cm) | Rearing Frequency |
| Placebo | 20 ± 4 | 150 ± 30 | 1800 ± 200 | 12 ± 3 |
| This compound (Hypothetical) | 50 ± 6 | 400 ± 50 | 1900 ± 220 | 15 ± 4 |
Data are presented as mean ± SEM. Bold values indicate a hypothetical significant anxiolytic effect.
Mandatory Visualization
Caption: Experimental workflow for assessing anxiolytic drug effects.
This compound's Proposed Signaling Pathway
This compound's anxiolytic and antidepressant properties are believed to stem from its interaction with serotonergic and noradrenergic systems. It acts as a serotonin (B10506) receptor antagonist, particularly at 5-HT2 receptors, and a norepinephrine (B1679862) reuptake inhibitor.[7] This dual action is thought to contribute to its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral studies with anxiolytic drugs. VI. Effects on punished responding of drugs interacting with serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Oxaflozane versus tricyclic antidepressants: a comparative study of their neurochemical profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurochemical profiles of the non-tricyclic antidepressant Oxaflozane and the classic tricyclic antidepressants (TCAs). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound, a non-tricyclic agent, and tricyclic antidepressants (TCAs) represent two distinct classes of drugs historically used in the management of depression and anxiety-related disorders. While both aim to modulate neurotransmitter systems in the central nervous system, their mechanisms of action and receptor interaction profiles differ significantly. Understanding these differences is crucial for predicting therapeutic efficacy, side-effect profiles, and for the development of novel psychotropic agents. This compound is a prodrug that is metabolized to its active form, flumexadol (B1202076).[1] TCAs are characterized by their three-ring chemical structure and are known for their broad spectrum of pharmacological activity.[2]
Mechanism of Action and Signaling Pathways
This compound (via its active metabolite, Flumexadol)
Flumexadol primarily exerts its effects through the modulation of serotonin (B10506) receptors. It acts as an agonist at 5-HT1A and 5-HT2C receptors, with a lower affinity for the 5-HT2A receptor.[1] Agonism at these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that are believed to contribute to its antidepressant and anxiolytic effects. The activation of 5-HT1A receptors is associated with a decrease in the firing rate of serotonin neurons, while 5-HT2C receptor agonism can influence the release of other neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862).
Tricyclic Antidepressants (TCAs)
The primary mechanism of action for TCAs is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission. However, TCAs are also known for their "off-target" effects, acting as antagonists at several other receptors, including muscarinic acetylcholine (B1216132) receptors (mAChRs), histamine (B1213489) H1 receptors, and α1- and α2-adrenergic receptors.[2] These interactions are largely responsible for the characteristic side effects of TCAs, such as dry mouth, sedation, and orthostatic hypotension.[2]
Quantitative Neurochemical Profiles
The following tables summarize the binding affinities (Ki, in nM) of this compound's active metabolite, flumexadol, and representative tricyclic antidepressants for key molecular targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Flumexadol for Serotonin Receptors
| Compound | 5-HT1A | 5-HT2C | 5-HT2A |
| Flumexadol | ~79.4 | 25[1] | ~1000 |
*Calculated from pKi values of 7.1 for 5-HT1A and 6.0 for 5-HT2A.[1]
Table 2: Binding Affinity (Ki, nM) of Tricyclic Antidepressants for Monoamine Transporters and Other Receptors
| Compound | SERT | NET | mAChR | H1 | α1-Adrenergic |
| Amitriptyline | 20 | 50 | Low nM | Low nM | Low nM |
| Imipramine | Low nM | Low-Mid nM | Low nM | Low nM | Low nM |
| Desipramine | 22-180 | 0.3-8.6 | Mid nM | Mid nM | Mid nM |
| Nortriptyline | 161 | 3.4 | Mid nM | Mid nM | Mid nM |
| Clomipramine | 0.14 | 54 | Low nM | Low nM | Low nM |
Data compiled from various sources.[3][4] "Low nM" indicates high affinity (typically <100 nM), while "Mid nM" indicates moderate affinity.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assay (for Receptor and Transporter Affinity)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or brain tissue homogenates.[5]
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., flumexadol or a TCA).[6]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into cells or synaptosomes.
Methodology:
-
Cell/Synaptosome Preparation: Cultured cells stably expressing the target transporter (e.g., SERT or NET) or synaptosomes (isolated nerve terminals) are prepared.[8]
-
Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.[9]
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine) is added to initiate the uptake process.[9]
-
Incubation: The mixture is incubated for a short period to allow for neurotransmitter uptake.[9]
-
Termination of Uptake: The uptake is stopped rapidly, often by washing with ice-cold buffer or by rapid filtration.[9]
-
Quantification: The amount of radioactivity inside the cells or synaptosomes is measured to determine the amount of neurotransmitter taken up.[9]
-
Data Analysis: The data are used to determine the IC50 value of the test compound for inhibiting neurotransmitter uptake.
Comparative Summary and Conclusion
This compound, through its active metabolite flumexadol, exhibits a more selective neurochemical profile compared to the broad-spectrum action of tricyclic antidepressants. Flumexadol's primary action as a 5-HT1A and 5-HT2C receptor agonist suggests a mechanism focused on the direct modulation of serotonergic signaling pathways. In contrast, TCAs act as potent inhibitors of both serotonin and norepinephrine reuptake, leading to a widespread increase in the synaptic availability of these monoamines.
The significant difference lies in the "off-target" interactions. TCAs' antagonism of muscarinic, histaminic, and adrenergic receptors contributes substantially to their side-effect profile, a characteristic less pronounced with more selective agents like this compound. This comparative analysis highlights the evolution of antidepressant pharmacology from broad-spectrum agents to more targeted therapeutics. The detailed neurochemical profiles and experimental methodologies provided herein serve as a valuable resource for researchers and drug developers in the ongoing quest for safer and more effective treatments for neuropsychiatric disorders.
References
- 1. Flumexadol - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
In Vitro Mechanistic Insights into Antidepressants: A Comparative Template
A comparative analysis of in vitro findings on the mechanism of action of antidepressants is currently hampered by the limited availability of detailed, contemporary data for older compounds like Oxaflozane. Early studies on this compound, primarily from the 1970s, provide a basic pharmacological profile but lack the in-depth mechanistic data required for a comprehensive cross-validation and comparison with modern alternatives.[1][2]
To address the need for a structured comparison of in vitro antidepressant mechanisms, this guide presents a template using the well-characterized selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine, as an exemplar. This framework is designed for researchers, scientists, and drug development professionals to facilitate objective comparisons of antidepressant performance based on experimental data.
Comparative Analysis of In Vitro Activity
The primary mechanism of action for many antidepressants involves the inhibition of neurotransmitter reuptake transporters. The in vitro potency of these drugs can be quantified and compared using various metrics, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Fluoxetine | SERT | Radioligand Binding | HEK293 | 0.8 ± 0.1 | - | Tatsumi et al., 1997 |
| SERT | [3H]5-HT Uptake | HEK293 | - | 3.9 ± 0.5 | Tatsumi et al., 1997 | |
| NET | Radioligand Binding | HEK293 | 130 ± 20 | - | Tatsumi et al., 1997 | |
| NET | [3H]NE Uptake | HEK293 | - | 230 ± 30 | Tatsumi et al., 1997 | |
| DAT | Radioligand Binding | HEK293 | 940 ± 100 | - | Tatsumi et al., 1997 | |
| DAT | [3H]DA Uptake | HEK293 | - | 1300 ± 200 | Tatsumi et al., 1997 | |
| Sertraline | SERT | Radioligand Binding | HEK293 | 0.29 ± 0.04 | - | Tatsumi et al., 1997 |
| SERT | [3H]5-HT Uptake | HEK293 | - | 1.4 ± 0.2 | Tatsumi et al., 1997 | |
| DAT | Radioligand Binding | HEK293 | 25 ± 3 | - | Tatsumi et al., 1997 | |
| DAT | [3H]DA Uptake | HEK293 | - | 280 ± 40 | Tatsumi et al., 1997 | |
| Paroxetine | SERT | Radioligand Binding | HEK293 | 0.13 ± 0.02 | - | Tatsumi et al., 1997 |
| SERT | [3H]5-HT Uptake | HEK293 | - | 0.6 ± 0.1 | Tatsumi et al., 1997 | |
| NET | Radioligand Binding | HEK293 | 40 ± 5 | - | Tatsumi et al., 1997 | |
| NET | [3H]NE Uptake | HEK293 | - | 68 ± 9 | Tatsumi et al., 1997 |
SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter. Data from Tatsumi, M., et al. (1997). European Journal of Pharmacology, 340(2-3), 249-258.
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
SSRIs, such as Fluoxetine, exert their therapeutic effect by blocking the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of in vitro findings. Below is a representative protocol for a serotonin reuptake inhibition assay.
Objective: To determine the in vitro potency of a test compound (e.g., Fluoxetine) to inhibit the human serotonin transporter (SERT).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT.
-
[3H]Serotonin (radioligand).
-
Test compound (Fluoxetine) and reference compounds (e.g., other SSRIs).
-
Cell culture medium and reagents.
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: HEK293-hSERT cells are cultured to confluence in appropriate medium.
-
Assay Preparation: On the day of the experiment, cells are harvested and washed.
-
Incubation: Cells are incubated with varying concentrations of the test compound and a fixed concentration of [3H]Serotonin for a specified time at a controlled temperature.
-
Termination: The uptake reaction is terminated by rapid filtration, washing the cells to remove unbound radioligand.
-
Quantification: The amount of [3H]Serotonin taken up by the cells is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]Serotonin uptake (IC50) is calculated.
Experimental Workflow: Serotonin Reuptake Assay
The following diagram illustrates the key steps in a typical in vitro serotonin reuptake assay.
This templated guide provides the necessary structure for a comprehensive comparison of in vitro findings on the mechanisms of action of antidepressants. As more detailed data for a wider range of compounds, including older drugs like this compound, becomes available through modern research techniques, this framework can be populated to offer a clearer, data-driven comparison for the scientific community.
References
A Comparative In Vivo Analysis of Oxaflozane and its Active Metabolite Flumexadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and metabolic profiles of the psychoactive compound Oxaflozane and its primary active metabolite, flumexadol (B1202076). While both compounds are intrinsically linked, their differing pharmacokinetic profiles following administration can influence their therapeutic effects. This document synthesizes available data to facilitate a deeper understanding for research and development purposes.
Executive Summary
This compound functions as a prodrug, undergoing in vivo biotransformation to its active form, flumexadol. The therapeutic effects observed after the administration of this compound are therefore attributable to the systemic exposure to flumexadol. Direct administration of flumexadol results in a more immediate onset of action, whereas this compound provides a modified release profile due to the time required for its metabolic conversion. This guide will delve into the metabolic pathways, pharmacokinetic parameters, and a qualitative comparison of their in vivo effects.
Data Presentation
Metabolite Profiles
The in vivo metabolism of both this compound and flumexadol has been qualitatively characterized. This compound is primarily metabolized to flumexadol, which then undergoes further biotransformation. The following tables summarize the identified metabolites. It is important to note that quantitative distribution data is not extensively available in the public domain.
Table 1: In Vivo Metabolite Profile of this compound
| Metabolite Class | Metabolite Name/Structure | Species Detected In | Notes |
| Active Metabolite | Flumexadol (N-dealkylated this compound) | Human, Dog, Rat | Primary active compound formed in vivo. |
| Further Metabolites | Metabolites of Flumexadol (as listed in Table 2) | Human, Dog, Rat | This compound is metabolized to Flumexadol, which then undergoes further biotransformation. |
Table 2: In Vivo Metabolite Profile of Flumexadol
| Metabolite Class | Metabolite Name/Structure | Species Detected In | Notes |
| Parent Drug | Flumexadol | Rat, Dog | Unchanged drug found in urine. |
| Phase II (Conjugation) | Flumexadol-glucuronide | Rat, Dog | A major route of elimination. |
| Phase I (Oxidation) | 3-Trifluoromethylbenzoic acid | Rat, Dog | Major acidic metabolite. |
| 3-Trifluoromethylhippuric acid | Rat | Glycine conjugate of 3-trifluoromethylbenzoic acid. |
Pharmacokinetic Parameters of Flumexadol
Quantitative pharmacokinetic data for this compound is limited. However, the pharmacokinetic profile of its active metabolite, flumexadol (also known as flumazenil), has been studied. The following table summarizes key pharmacokinetic parameters of flumexadol following intravenous administration.
Table 3: Pharmacokinetic Parameters of Flumexadol (Flumazenil) in Humans (Intravenous Administration)
| Parameter | Value | Unit |
| Half-life (t½) | 0.7 - 1.3 | hours |
| Volume of Distribution (Vd) | 0.9 - 1.1 | L/kg |
| Clearance (CL) | 0.8 - 1.0 | L/hr/kg |
| Protein Binding | ~50 | % |
Experimental Protocols
Detailed experimental protocols for the in vivo metabolism studies of this compound and flumexadol are not extensively reported in publicly available literature. However, a general methodology for conducting such studies is outlined below, based on standard practices in drug metabolism research.
General In Vivo Metabolism Study Protocol
-
Animal Models and Dosing:
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used to assess inter-species differences in metabolism.
-
Dosing: The test compound (this compound or flumexadol) is typically administered orally (via gavage) and intravenously to evaluate both first-pass and systemic metabolism. Radiolabeling (e.g., with ¹⁴C) is often employed to track all drug-related material.
-
-
Sample Collection:
-
Urine and Feces: Samples are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) using metabolism cages to allow for separate collection.
-
Blood/Plasma: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) to determine the pharmacokinetic profiles of the parent drug and its metabolites.
-
-
Sample Analysis:
-
Quantification: Total radioactivity in urine, feces, and plasma is determined by liquid scintillation counting.
-
Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate the parent drug from its metabolites.
-
Metabolite Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structures of the detected metabolites.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of this compound to its active metabolite flumexadol in vivo.
Caption: Experimental workflow for comparing the in vivo efficacy of this compound and flumexadol.
The Challenge of Replicating Historical Oxaflozane Studies: A Guide for Researchers
A critical examination of the reproducibility and replicability of foundational research on the discontinued (B1498344) antidepressant, Oxaflozane, reveals significant challenges due to the limited accessibility of primary data from historical studies. This guide provides a comprehensive overview of the available information, highlights the existing gaps in the scientific record, and proposes a modern framework for re-evaluating the compound's pharmacological profile.
This compound, a non-tricyclic antidepressant and anxiolytic, was introduced in the 1970s but has since been discontinued. Historical studies, primarily published in French, laid the groundwork for its initial clinical use. However, for modern researchers, scientists, and drug development professionals, assessing the validity and reproducibility of these early findings is a considerable hurdle. The lack of readily available, detailed experimental protocols and raw data from these seminal papers makes direct replication a near-impossible task. This situation underscores the broader issue of the "replication crisis" in science, where older but potentially valuable research can be difficult to build upon due to incomplete documentation.[1][2][3]
Pharmacological Profile and Mechanism of Action
This compound acts as a prodrug, being metabolized to its active form, Flumexadol (CERM-1841).[4] Flumexadol is understood to exert its antidepressant and anxiolytic effects primarily through its activity as a serotonin (B10506) receptor agonist.[4] Specifically, it has been reported to be an agonist at the 5-HT1A and 5-HT2C serotonin receptors, and to a lesser extent at the 5-HT2A receptor.[4] This mechanism of action, targeting the serotonergic system, is a common feature of many antidepressant medications.
Acknowledged Historical Findings
The foundational research on this compound described its pharmacological profile in both animal models and human subjects. Key findings from these early studies include:
-
Antidepressant and Anxiolytic Effects: Clinical studies reported this compound to be effective in treating depression and anxiety.[5]
-
Pharmacological Profile in Animals: Preclinical studies in animal models, such as mice and rats, were used to characterize the drug's effects on the central nervous system. These studies likely involved behavioral assays to assess antidepressant and anxiolytic activity.[6]
-
Metabolism: Research was conducted to understand the metabolic fate of this compound in different species, including humans, dogs, and rats, leading to the identification of Flumexadol as the primary active metabolite.
The following table summarizes the key characteristics of this compound based on available information. Due to the inaccessibility of the full historical data, a direct comparison with alternatives based on original experimental data is not feasible.
| Feature | Description |
| Drug Name | This compound |
| Brand Name | Conflictan (discontinued) |
| Drug Class | Non-tricyclic antidepressant, anxiolytic |
| Mechanism of Action | Prodrug of Flumexadol, a serotonin 5-HT1A and 5-HT2C receptor agonist.[4] |
| Primary Indications | Depression, Anxiety |
| Key Historical Studies | Rascol et al. (1974), Hache et al. (1974), Constantin & Pognat (1979) |
| Reported Effects | Antidepressant and anxiolytic activity. |
| Challenges to a Modern Assessment | Limited access to full-text historical articles, lack of detailed experimental protocols and raw data, and absence of modern replication studies. |
The Path to Reproducibility: A Proposed Modern Workflow
Given the limitations of the historical record, a modern re-evaluation of this compound would be necessary to definitively establish its pharmacological properties and potential therapeutic value. The following experimental workflow, presented as a Graphviz diagram, outlines a potential approach for a contemporary research program aimed at replicating and extending the original findings.
Caption: Proposed workflow for a modern re-evaluation of this compound.
Detailed Methodologies for Key Experiments
To facilitate a modern replication effort, the following are detailed, standardized protocols for key experiments that would have likely been central to the original characterization of this compound's anxiolytic and antidepressant properties.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity of Flumexadol (the active metabolite of this compound) for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A competition binding assay is performed. A constant concentration of a specific radioligand for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Flumexadol.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of Flumexadol for each receptor subtype.
-
2. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms of equal size, extending from a central platform, elevated above the floor.
-
Animals: Male mice or rats are used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: Animals are administered this compound or a vehicle control intraperitoneally or orally at a predetermined time before testing (e.g., 30 minutes).
-
Testing: Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a set period (e.g., 5 minutes). The session is recorded by a video camera.
-
Data Collection and Analysis: The time spent in the open arms and the number of entries into the open and closed arms are scored. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
3. Forced Swim Test (FST) for Antidepressant Activity
-
Objective: To evaluate the antidepressant-like effects of this compound in rodents.
-
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Animals: Male mice or rats are used.
-
Drug Administration: Animals are treated with this compound or a vehicle control according to a specific dosing regimen (e.g., for several days prior to the test).
-
Testing: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded during the final 4 minutes of the test.
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
-
References
- 1. psmag.com [psmag.com]
- 2. Replication crisis - Wikipedia [en.wikipedia.org]
- 3. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Preliminary clinical results of a new non tricyclic antidepressive drug: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxaflozane and Buspirone on 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaflozane and buspirone (B1668070) are two pharmacologically significant compounds that exert their effects through modulation of the serotonin (B10506) system, with a particular focus on the 5-HT1A receptor. This receptor is a well-established target for the development of anxiolytic and antidepressant medications. This compound functions as a prodrug, being metabolized into its active form, flumexadol (B1202076), which demonstrates agonistic activity at both 5-HT1A and 5-HT2C receptors.[1] Buspirone is a widely prescribed anxiolytic agent, recognized for its partial agonist activity at 5-HT1A receptors.[2][3] This guide presents a comparative analysis of the 5-HT1A receptor agonism of these two compounds, drawing upon available experimental data.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional activity of flumexadol (the active metabolite of this compound) and buspirone at the 5-HT1A receptor. It is important to note that comprehensive functional data for flumexadol, particularly its potency (EC50) and efficacy (Emax) in functional assays, are not widely available in the public domain, which limits a direct quantitative comparison.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | pKi | Ki (nM) | Radioligand | Tissue/Cell Line |
| Flumexadol | 7.1 | ~79.4 | Not Specified | Not Specified |
| Buspirone | 7.50 | ~31.6 | [³H]8-OH-DPAT | Human Recombinant |
| Buspirone | - | 7.13 | [³H]8-OH-DPAT | Human Recombinant |
Note: Ki values can vary depending on the experimental conditions.
Table 2: 5-HT1A Receptor Functional Activity
| Compound | pEC50 | EC50 (µM) | Emax (%) | Assay Type | Tissue/Cell Line |
| Flumexadol | N/A | N/A | N/A | N/A | N/A |
| Buspirone | - | 48.4 | Full agonist activity | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes[4] |
| Buspirone | - | 0.015 - 0.186 | Partial Agonist | Not Specified | Not Specified |
N/A: Not Available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of these compounds with the 5-HT1A receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Principle: This is a competitive assay that measures the ability of an unlabeled compound to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT) that has a known high affinity for the 5-HT1A receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes isolated from tissues with high 5-HT1A receptor expression (e.g., rat hippocampus) or from cell lines recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT.
-
Test Compounds: Flumexadol, Buspirone.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like 4 mM CaCl2 and an antioxidant such as 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Ancillary Equipment: Glass fiber filters, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in fresh assay buffer.
-
Assay Incubation: The membrane suspension is incubated in a 96-well plate with a fixed concentration of the radioligand and a range of concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter after the addition of a scintillation cocktail.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional potency (EC50) and efficacy (Emax) of a compound as a 5-HT1A receptor agonist.
Principle: The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Agonist binding triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G-protein, leading to its activation. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the extent of G-protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Reagents: [³⁵S]GTPγS, Guanosine diphosphate (GDP).
-
Test Compounds: Flumexadol, Buspirone.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.
-
Ancillary Equipment: Glass fiber filters, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Cell membranes are prepared as described in the radioligand binding assay protocol.
-
Assay Incubation: The membranes are pre-incubated in a 96-well plate with GDP and varying concentrations of the test compound.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist) are determined from the resulting dose-response curve.
cAMP Accumulation Assay
Objective: To measure the functional activity of a compound by its ability to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Principle: The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This assay quantifies this reduction.
Materials:
-
Cell Line: A whole-cell system, such as CHO or HEK293 cells, stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin, a direct activator of adenylyl cyclase, is used to elevate basal cAMP levels.
-
Test Compounds: Flumexadol, Buspirone.
-
Reagents: Cell lysis buffer, a commercial cAMP detection kit (e.g., based on ELISA or HTRF technology).
Procedure:
-
Cell Culture: Cells are cultured to an optimal density in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: Forskolin is added to the wells to stimulate the production of cAMP.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable detection kit.
-
Data Analysis: The percentage of inhibition of the forskolin-stimulated cAMP production is plotted against the log concentration of the test compound to determine the IC50 and Emax.
Signaling Pathways and Experimental Workflows
Caption: Simplified 5-HT1A Receptor Signaling Cascade.
Caption: General Experimental Workflow for Comparison.
Head-to-Head Comparison Summary
-
Binding Affinity: The available data indicates that both flumexadol and buspirone are high-affinity ligands for the 5-HT1A receptor. Some studies suggest that buspirone may have a slightly higher affinity than flumexadol.
-
Functional Agonism: Buspirone is extensively documented as a partial agonist at postsynaptic 5-HT1A receptors, while exhibiting full agonism at presynaptic 5-HT1A autoreceptors.[2][3] This distinctive profile is believed to be central to its anxiolytic properties. The functional data for buspirone shows a range of potencies depending on the specific assay employed. For example, one study reported full agonist activity in a tyrosine hydroxylase inhibition assay with an EC50 of 48.4 µM.[4]
In contrast, while flumexadol is classified as a 5-HT1A agonist, there is a notable absence of specific quantitative data regarding its functional potency (EC50) and efficacy (Emax) in the public scientific literature. This lack of data precludes a direct and detailed quantitative comparison of its agonist activity with that of buspirone.
Conclusion
References
- 1. Flumexadol - Wikipedia [en.wikipedia.org]
- 2. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Serotonin Receptor Selectivity of Oxaflozane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serotonin (B10506) receptor subtype selectivity of Oxaflozane, an antidepressant and anxiolytic agent. To offer a clear perspective on its pharmacological profile, this compound is compared with other serotonergic agents: Buspirone, a 5-HT1A partial agonist; Trazodone, a serotonin antagonist and reuptake inhibitor; and Vilazodone, a serotonin partial agonist and reuptake inhibitor. This analysis is supported by a compilation of in vitro binding affinity data and detailed experimental methodologies.
Executive Summary
This compound functions as a prodrug, being metabolized to its active form, flumexadol (B1202076). Flumexadol exhibits its primary activity as an agonist at the 5-HT1A and 5-HT2C serotonin receptor subtypes, with a lesser affinity for the 5-HT2A receptor. This profile suggests a targeted mechanism of action that differs from broader-acting serotonergic agents. The following sections delve into the quantitative binding data, the experimental methods used to determine this selectivity, and the signaling pathways involved.
Comparative Analysis of Serotonin Receptor Subtype Selectivity
The binding affinities of flumexadol (the active metabolite of this compound), Buspirone, Trazodone, and Vilazodone for various serotonin (5-HT) receptor subtypes are summarized in the table below. The data are presented as Ki (nM) values, which represent the dissociation constant for inhibitor binding; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Flumexadol (this compound Metabolite) (Ki, nM) | Buspirone (Ki, nM) | Trazodone (Ki, nM) | Vilazodone (Ki, nM) |
| 5-HT1A | ~79.4 (pKi=7.1) | 24 | 23.6 | 0.1 |
| 5-HT1B | Data not available | >10000 | 830 | Data not available |
| 5-HT1D | Data not available | Data not available | Data not available | Data not available |
| 5-HT2A | ~1000 (pKi=6.0) | >10000 | 14 | Data not available |
| 5-HT2B | Data not available | Data not available | 311 | Data not available |
| 5-HT2C | ~31.6 (pKi=7.5) | >10000 | Data not available | Data not available |
| 5-HT6 | Data not available | Data not available | Data not available | Data not available |
| 5-HT7 | Data not available | Data not available | Data not available | Data not available |
| SERT | Data not available | Data not available | Moderate Affinity | 0.1 |
Note: pKi values for flumexadol were converted to approximate Ki values for comparison. Data for some receptor subtypes were not publicly available at the time of this guide's compilation.
Experimental Protocols
The determination of serotonin receptor subtype selectivity relies on robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human serotonin receptor subtype.
-
Radioligand specific for the receptor subtype of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (e.g., Flumexadol, Buspirone, Trazodone, Vilazodone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following the binding of a compound to its receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (agonist or antagonist) of a test compound at G-protein coupled serotonin receptors (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound.
-
Assay buffer.
Procedure:
-
Incubation: Incubate the cell membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
Filtration and Quantification: The amount of bound [³⁵S]GTPγS is measured, which is proportional to the degree of G-protein activation.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound are determined from dose-response curves. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Signaling Pathways
The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular events known as a signaling pathway. The primary signaling pathways for the 5-HT1A and 5-HT2A/2C receptors are depicted below.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.
5-HT2A/2C Receptor Signaling Pathway
The 5-HT2A and 5-HT2C receptors are GPCRs that couple to the Gq/11 protein.
Conclusion
This compound, through its active metabolite flumexadol, demonstrates a notable selectivity for the 5-HT1A and 5-HT2C receptor subtypes, where it acts as an agonist. Its lower affinity for the 5-HT2A receptor and the lack of comprehensive data for other serotonin receptor subtypes highlight the need for further research to fully characterize its pharmacological profile. In comparison to broader-acting agents like Trazodone and Vilazodone, this compound's more targeted receptor interaction profile may offer a different therapeutic window and side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the study of serotonergic drugs.
Benchmarking Antidepressant-Like Effects: A Comparative Analysis of Oxaflozane and Sertraline in Preclinical Animal Models
For Immediate Release
This guide provides a comparative overview of the preclinical antidepressant-like effects of Oxaflozane and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an evidence-based understanding of their respective pharmacological profiles in established animal models of depression.
Introduction
Depressive disorders represent a significant global health challenge, necessitating the continued development of novel and effective therapeutic agents. Preclinical animal models are indispensable tools for the initial screening and characterization of potential antidepressants. This guide focuses on the comparative preclinical data for this compound, a compound with a distinct pharmacological profile, against sertraline, a benchmark SSRI. While direct head-to-head comparative studies are limited, this document synthesizes available data from common animal models of depression to provide an objective comparison.
Mechanisms of Action
The antidepressant effects of this compound and sertraline are rooted in their distinct interactions with neurotransmitter systems in the central nervous system.
This compound is a psychotropic agent with a multi-faceted mechanism of action. It primarily functions as a serotonin 5-HT2 receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor . Additionally, this compound is a prodrug that is metabolized to its active form, flumexadol . Flumexadol exhibits agonist activity at serotonin 5-HT1A and 5-HT2C receptors . This combined action on both the serotonergic and noradrenergic systems contributes to its antidepressant and anxiolytic properties.
Sertraline , a member of the SSRI class of antidepressants, exerts its primary therapeutic effect by selectively inhibiting the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors. Beyond its primary action as an SSRI, sertraline has been shown to influence neuroplasticity and neurogenesis, in part through the modulation of brain-derived neurotrophic factor (BDNF) and signaling through the glucocorticoid receptor.[1][2]
Comparative Efficacy in Animal Models of Depression
The antidepressant-like effects of both compounds have been evaluated in various animal models that mimic aspects of depressive-like states in humans. The most common of these are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.
Data Presentation
The following tables summarize the available quantitative data for this compound and sertraline in these key preclinical models. It is important to note the absence of direct comparative studies necessitates an indirect comparison based on data from separate experiments.
| Forced Swim Test (FST) | This compound | Sertraline |
| Primary Endpoint | Reduction in Immobility Time | Reduction in Immobility Time |
| Observed Effect | Antidepressant-like effects have been reported, but specific quantitative data on the percentage reduction in immobility time are not readily available in the reviewed literature. | Significant reduction in immobility time. At doses of 10 mg/kg and 40 mg/kg, sertraline has been shown to decrease immobility and increase swimming behavior in rats. |
| References | General pharmacology literature | [3][4] |
| Tail Suspension Test (TST) | This compound | Sertraline |
| Primary Endpoint | Reduction in Immobility Time | Reduction in Immobility Time |
| Observed Effect | Expected to produce a dose-dependent decrease in immobility time, consistent with its antidepressant mechanism. However, specific quantitative data were not found in the available literature. | Chronic administration has been shown to reduce immobility time in mice. |
| References | Inferred from mechanism of action |
| Chronic Mild Stress (CMS) Model | This compound | Sertraline |
| Primary Endpoint | Reversal of Anhedonia (e.g., increased sucrose (B13894) preference) | Reversal of Anhedonia (e.g., increased sucrose preference) |
| Observed Effect | Expected to reverse stress-induced anhedonia due to its impact on monoamine systems. Specific quantitative data on sucrose preference are not available in the reviewed literature. | Chronic treatment has been shown to reverse the reduction in sucrose preference induced by chronic mild stress in rats. |
| References | Inferred from mechanism of action |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are generalized protocols for the key experiments cited.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (approximately 40 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed individually into the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility in a subsequent test.
-
Drug Administration: Following the pre-test, animals are treated with the test compound (this compound or sertraline) or vehicle at specified doses and time points (e.g., 24, 5, and 1 hour before the test session).
-
Test Session (Day 2): Rats are placed back into the swim cylinder for a 5-minute session. The session is recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5]
Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used for screening antidepressant compounds.
-
Apparatus: A horizontal bar elevated approximately 50-60 cm from the floor.
-
Procedure:
-
Acclimation: Mice are brought to the testing room at least one hour before the experiment.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the free end of the tape is secured to the horizontal bar, suspending the mouse.
-
Observation: The mouse is suspended for a period of 6 minutes, and the entire session is videotaped.
-
-
Data Analysis: The total duration of immobility (the time the mouse hangs passively without any movement) is measured. A reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[6][7]
Chronic Unpredictable Mild Stress (CMS) in Rodents
The CMS model is a more etiologically relevant model of depression, inducing anhedonia, a core symptom of depression.
-
Procedure:
-
Stress Induction: For a period of several weeks (typically 3-8 weeks), rodents are subjected to a series of mild, unpredictable stressors. These stressors may include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (with 100 ml of water in the bedding)
-
Reversal of the light/dark cycle
-
Food or water deprivation
-
Social isolation or overcrowding
-
-
Drug Administration: During the stress period, animals are chronically treated with the test compound or vehicle.
-
-
Sucrose Preference Test (Anhedonia Measurement):
-
Animals are habituated to consuming a 1% sucrose solution in their home cages.
-
Following a period of food and water deprivation, animals are presented with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing plain water.
-
After a set period (e.g., 1 hour), the bottles are re-weighed to determine the consumption of each liquid.
-
-
Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A significant increase in sucrose preference in the stressed, drug-treated group compared to the stressed, vehicle-treated group indicates a reversal of anhedonia and an antidepressant-like effect.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and sertraline, as well as a typical experimental workflow for preclinical antidepressant screening.
Caption: General workflow for preclinical screening of antidepressant-like effects.
Caption: Proposed signaling pathway for this compound's antidepressant effects.
Caption: Sertraline's signaling pathway leading to antidepressant effects.
Conclusion
Both this compound and sertraline demonstrate antidepressant-like properties in preclinical models, albeit through different primary mechanisms of action. Sertraline, as an established SSRI, reliably reduces depressive-like behaviors in the FST, TST, and CMS models, with its effects linked to enhanced serotonergic neurotransmission and downstream effects on neurogenesis.
This compound's unique profile as a 5-HT2 receptor antagonist and norepinephrine reuptake inhibitor, coupled with the serotonergic agonist properties of its active metabolite, suggests a broader spectrum of action that may offer therapeutic advantages. However, a notable gap exists in the publicly available, quantitative preclinical data for this compound in standardized behavioral despair models. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and potency of this compound against benchmark antidepressants like sertraline. Such studies will be crucial in guiding the future clinical development of this compound.
References
- 1. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. cris.openu.ac.il [cris.openu.ac.il]
- 9. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the reported pharmacological properties of Oxaflozane
An Independent Review of the Pharmacological Properties of Oxaflozane: A Comparative Guide for Researchers
Introduction
This compound is a non-tricyclic antidepressant and anxiolytic agent that was first introduced in the 1970s.[1][2] Despite its initial clinical use, it has since been discontinued (B1498344), and comprehensive, independent verification of its pharmacological properties is limited in contemporary scientific literature. This guide provides an objective comparison of the reported pharmacological properties of this compound with other classes of antidepressants, supported by available data and detailed experimental protocols for key assays. Given the limited recent independent research on this compound, this guide synthesizes information from early studies and compares its proposed mechanisms to those of well-established antidepressant classes.
Reported Pharmacological Properties of this compound
This compound is reported to exert its effects through modulation of serotonergic and noradrenergic systems.[3][4][5] It is considered a prodrug, with its primary active metabolite being flumexadol.[2] The key reported pharmacological actions include:
-
Serotonin (B10506) Receptor Modulation : this compound's active metabolite, flumexadol, is reported to act as an agonist at the serotonin 5-HT1A and 5-HT2C receptors.[2]
-
Norepinephrine (B1679862) Reuptake Inhibition : Some sources suggest that this compound or its metabolite inhibits the reuptake of norepinephrine, which would increase its synaptic availability.[4][5]
Comparison with Other Antidepressants
To provide context for this compound's reported properties, the following table compares its proposed mechanism of action and other features with those of major classes of antidepressant drugs.
| Pharmacological Class | Examples | Primary Mechanism of Action | Reported Efficacy (Compared to Placebo) | General Tolerability |
| This compound | Conflictan | 5-HT1A and 5-HT2C receptor agonist; potential norepinephrine reuptake inhibitor.[2][4][5] | Efficacy in depression and anxiety reported in early studies.[4][7] | Specific comparative data is limited. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Citalopram | Selective inhibition of serotonin reuptake.[8] | All antidepressants are more effective than placebo.[9] Sertraline has shown a slight efficacy advantage over fluoxetine.[10] | Generally better tolerated than TCAs.[10] Agomelatine, citalopram, escitalopram, fluoxetine, sertraline, and vortioxetine (B1682262) were more tolerable than other antidepressants.[9] |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine, Nortriptyline | Inhibition of serotonin and norepinephrine reuptake; also act on other receptors (e.g., histamine, acetylcholine).[8] | Amitriptyline is among the more effective antidepressants.[9] | Generally associated with more side effects and higher dropout rates compared to SSRIs due to action on multiple receptors.[9][10] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Inhibition of both serotonin and norepinephrine reuptake. | Venlafaxine is among the more effective antidepressants.[9] | Tolerability is generally considered intermediate between SSRIs and TCAs. Venlafaxine has a higher dropout rate than some other antidepressants.[9] |
| Atypical Antidepressants | Mirtazapine, Bupropion | Various mechanisms, e.g., Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA); Bupropion is a norepinephrine-dopamine reuptake inhibitor. | Mirtazapine is among the more effective antidepressants.[9] | Varies by agent; Mirtazapine is associated with sedation and weight gain. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the reported pharmacological properties of this compound are provided below. These are generalized protocols as specific independent studies on this compound are scarce.
Norepinephrine Reuptake Inhibition Assay (Radioligand Uptake Assay)
This assay is used to determine the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET).
1. Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radioligand: [³H]Norepinephrine.
-
Test compound (this compound) and reference inhibitors (e.g., Desipramine).
-
Scintillation fluid and counter.
2. Procedure:
-
Cell Culture: Culture hNET-expressing HEK293 cells to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Incubation: Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Radioligand Addition: Add [³H]Norepinephrine to initiate the uptake reaction and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Norepinephrine uptake (IC50 value).
Serotonin 5-HT2A Receptor Binding Assay (Radioligand Binding Assay)
This assay measures the affinity of a compound for the 5-HT2A receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Test compound (this compound's active metabolite, flumexadol) and a reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes from the 5-HT2A expressing cell line.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, [³H]Ketanserin, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specifically bound [³H]Ketanserin (IC50 value), and from this, calculate the binding affinity (Ki value).
Visualizations
Proposed Signaling Pathway of this compound's Active Metabolite (Flumexadol)
The following diagram illustrates the proposed signaling pathway for flumexadol, the active metabolite of this compound, based on its reported agonism at 5-HT1A and 5-HT2C receptors.
Caption: Proposed signaling pathway of flumexadol.
Experimental Workflow for Norepinephrine Reuptake Inhibition Assay
This diagram outlines the key steps in an in vitro assay to determine the norepinephrine reuptake inhibitory activity of a test compound.
Caption: Workflow for norepinephrine reuptake assay.
Conclusion
This compound is a discontinued antidepressant with a pharmacological profile that appears to involve modulation of both the serotonin and norepinephrine systems, primarily through its active metabolite, flumexadol. Its reported agonism at 5-HT1A and 5-HT2C receptors, combined with potential norepinephrine reuptake inhibition, suggests a multifaceted mechanism of action. However, a definitive, independent verification of these properties with modern pharmacological techniques is lacking in the current scientific literature. The provided comparative data and experimental protocols offer a framework for researchers to understand this compound's reported pharmacology in the context of other antidepressant classes and to potentially reinvestigate its properties. Any future research on this compound should aim to provide quantitative data on its receptor binding profile and functional activity using validated, contemporary assays.
References
- 1. benchchem.com [benchchem.com]
- 2. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. [Preliminary clinical results of a new non tricyclic antidepressive drug: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological modulation of HPA axis in depression - new avenues for potential therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mind.org.uk [mind.org.uk]
- 9. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Oxaflozane in Comparison to Other Anxiolytics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of Oxaflozane against other prominent anxiolytic drug classes: benzodiazepines, selective serotonin (B10506) reuptake inhibitors (SSRIs), and the non-benzodiazepine anxiolytic, buspirone. This document summarizes key preclinical data, outlines experimental methodologies for determining therapeutic indices, and visualizes the primary signaling pathways involved.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety. In preclinical studies, the TI is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). This guide synthesizes available preclinical data from rodent models to facilitate an objective comparison.
Comparative Therapeutic Index Data
The following table summarizes the available oral LD50 and ED50 data for this compound and selected comparator anxiolytics in rodent models. It is important to note that these values can vary based on the specific experimental conditions, animal strain, and the behavioral paradigm used to assess anxiolytic efficacy. A definitive ED50 for the anxiolytic effect of this compound was not available in the public domain at the time of this review, which is a significant limitation in calculating its precise therapeutic index.
| Drug Class | Drug | Animal Model | Oral LD50 (mg/kg) | Anxiolytic Oral ED50 (mg/kg) | Estimated Therapeutic Index (LD50/ED50) |
| Benzopyrano-benzodiazepine | This compound | Mouse | 365 - 420 | Not Available | Not Calculable |
| Benzodiazepine | Diazepam | Mouse | ~49-51 | ~0.1 - 2.0 | ~25 - 510 |
| Benzodiazepine | Alprazolam | Rat | 331 - 2171 | ~0.5 | ~662 - 4342 |
| SSRI | Sertraline | Mouse/Rat | >2000 (Maximum Tolerated Dose) | ~5 - 20 (effective dose range) | >100 - 400 |
| SSRI | Escitalopram | Mouse | Not Available | ~0.05 - 2.5 | Not Calculable |
| Azapirone | Buspirone | Rat/Mouse | 196 - 656 | ~0.1 - 10 | ~20 - 6560 |
Note: The data presented is a synthesis of findings from multiple preclinical studies. The therapeutic index is an estimation based on the available LD50 and ED50 values, which may not have been determined in the same study or under identical conditions.
Experimental Protocols
The determination of LD50 and ED50 values is fundamental to calculating the therapeutic index. Below are generalized methodologies for these key preclinical experiments.
Determination of Median Lethal Dose (LD50)
The acute oral LD50 is typically determined in rodent models, such as mice or rats.
Workflow for LD50 Determination
-
Animal Selection and Acclimatization: Healthy, adult rodents of a specific strain are selected and allowed to acclimatize to the laboratory environment for at least one week.
-
Fasting: Animals are typically fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.
-
Dose Administration: The test substance is administered orally, often via gavage, in a range of graded doses to different groups of animals. A control group receives the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of up to 14 days.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the observed mortality at each dose level.
Determination of Median Effective Dose (ED50) for Anxiolytic Activity
The ED50 for anxiolytic effects is determined using behavioral models that assess anxiety-like behaviors in rodents. The Elevated Plus Maze (EPM) is a widely used and validated model.
Workflow for Anxiolytic ED50 Determination (Elevated Plus Maze)
-
Apparatus: The Elevated Plus Maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: Different groups of animals are administered various doses of the test compound or a vehicle control prior to testing.
-
Anxiolytic Effect: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
ED50 Calculation: A dose-response curve is generated by plotting the anxiolytic effect against the drug dose, and the ED50 is calculated as the dose that produces 50% of the maximum observed effect.
Signaling Pathways
The anxiolytic effects of these drugs are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential side effects and drug interactions.
This compound Signaling Pathway
This compound is a prodrug of flumexadol, which acts as a serotonin 5-HT1A and 5-HT2C receptor agonist and a norepinephrine (B1679862) reuptake inhibitor.[1]
Benzodiazepine Signaling Pathway
Benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.
SSRI Signaling Pathway
SSRIs selectively inhibit the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
Buspirone Signaling Pathway
Buspirone's anxiolytic effects are primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors.
References
A Comparative Preclinical Review of Oxaflozane and Alternative Antidepressants
A systematic review and meta-analysis of preclinical studies on Oxaflozane could not be retrieved. This guide synthesizes available preclinical data for this compound and compares it with established antidepressant agents: the tricyclic antidepressant (TCA) Imipramine (B1671792), the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine (B1211875), and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. The information on this compound is limited due to the scarcity of recent and accessible preclinical studies.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the preclinical pharmacological profiles of these agents. The data presented is collated from various preclinical studies and should be interpreted within the context of the specific experimental conditions.
Pharmacological Profiles and Mechanisms of Action
The following table summarizes the pharmacological class and primary mechanism of action for this compound and its comparators.
| Drug | Pharmacological Class | Primary Mechanism of Action |
| This compound | Dibenzoxazepine | Prodrug of Flumexadol, a serotonin 5-HT1A and 5-HT2C receptor agonist. |
| Imipramine | Tricyclic Antidepressant (TCA) | Blocks the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE). It also has affinity for muscarinic, histaminic, and alpha-adrenergic receptors.[1] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Selectively inhibits the reuptake of serotonin (5-HT).[2] |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE).[3] |
Preclinical Efficacy in Models of Depression and Anxiety
For the comparator drugs, extensive preclinical data are available from widely used and validated animal models of depression and anxiety, such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM).
Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant efficacy. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
| Drug | Animal Model | Dosage | Route of Administration | Key Findings |
| Imipramine | Male Wistar Rats | 2.5 and 5.0 mg/kg | Not Specified | Dose-dependently reduced immobility time in both physically and emotionally stressed rats.[6] |
| Fluoxetine | Male ICR Mice | 20 mg/kg | Intraperitoneal (i.p.) | Significantly decreased immobility time.[7] |
| Venlafaxine | Male Rats | 25, 50, 75, and 100 mg/kg | Not Specified | Attenuated methylphenidate-induced depression in a dose-dependent manner.[8] |
Elevated Plus Maze (EPM)
The EPM is a widely used model to evaluate anxiolytic or anxiogenic effects of drugs. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Drug | Animal Model | Dosage | Route of Administration | Key Findings |
| Imipramine | Male Wistar Rats | 5, 10, and 15 mg/kg | Intraperitoneal (i.p.) | Chronic administration exerted anxiolytic-like effects.[9] |
| Fluoxetine | Male Wistar Rats | 5.0 mg/kg | Not Specified | Acute and chronic administration resulted in an anxiogenic-like effect (reduced time in open arms).[10] |
| Venlafaxine | Male Rats | 25, 50, 75, and 100 mg/kg | Not Specified | Attenuated methylphenidate-induced anxiety in a dose-dependent manner.[8] |
Experimental Protocols
Forced Swim Test (FST)
The FST protocol involves placing a rodent in a cylinder filled with water from which it cannot escape. After an initial period of struggling, the animal adopts a characteristic immobile posture. The duration of immobility during a set period is measured.
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (e.g., to a depth of 10 cm) maintained at a temperature of 23-25°C.[11]
-
Procedure: Animals are individually placed in the cylinder for a 6-minute session. The initial 2 minutes are considered an acclimatization period, and the duration of immobility is recorded during the final 4 minutes.[11] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Drug Administration: Test compounds are typically administered at a specified time before the test (e.g., 30 minutes prior for intraperitoneal injection).
Elevated Plus Maze (EPM)
The EPM consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: The maze is typically made of wood or plastic and consists of two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) arranged in a plus shape. The entire maze is elevated (e.g., 50 cm) from the floor.
-
Procedure: An animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The number of entries into and the time spent in each type of arm are recorded.
-
Drug Administration: Test compounds are administered prior to the test session, with the pre-treatment time varying depending on the drug and route of administration.
Signaling Pathways
The therapeutic effects of these antidepressants are mediated through complex signaling cascades that are initiated by their primary molecular targets.
Conclusion
While this compound was developed as a non-tricyclic antidepressant, its clinical use has been discontinued, and recent preclinical data are scarce. Its mechanism as a prodrug for a 5-HT1A and 5-HT2C receptor agonist differentiates it from the classic monoamine reuptake inhibitors. In contrast, Imipramine, Fluoxetine, and Venlafaxine have well-characterized preclinical profiles, demonstrating efficacy in standard behavioral models of depression and anxiety, albeit with some conflicting results depending on the specific model and experimental parameters. This guide highlights the need for further research to fully elucidate the preclinical pharmacological profile of this compound and to enable a more direct and quantitative comparison with currently prescribed antidepressant medications. Researchers are encouraged to consult the primary literature for detailed experimental conditions and a comprehensive understanding of the data presented.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Oxaflozane and Classic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the atypical antidepressant Oxaflozane and classic antidepressant drug classes: Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). Due to the discontinuation of this compound in many regions and the limited availability of recent clinical trial data, this comparison relies on historical data and descriptive information for this compound, contrasted with more extensive quantitative data from meta-analyses for classic antidepressants.
Executive Summary
This compound, a psychotropic agent developed in the 1960s and 1970s, exhibits a unique pharmacological profile by targeting both serotonergic and noradrenergic systems.[1] Its side effect profile, while not extensively documented in recent comparative trials, is generally characterized by CNS and gastrointestinal effects. Classic antidepressants, on the other hand, have well-established and distinct side effect profiles directly related to their mechanisms of action. SSRIs are generally better tolerated than TCAs and MAOIs, which are associated with more significant anticholinergic, cardiovascular, and dietary-interaction-related adverse events, respectively. This guide synthesizes available data to facilitate a comparative understanding for research and drug development purposes.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the known and reported side effects of this compound compared with the established side effect profiles of SSRIs, TCAs, and MAOIs. The incidence of side effects for classic antidepressants is derived from various clinical trials and meta-analyses and can vary depending on the specific drug within the class, dosage, and patient population.
| Side Effect Category | This compound | SSRIs | TCAs | MAOIs |
| Gastrointestinal | Nausea, Constipation, Dry Mouth | Nausea, Diarrhea, Constipation, Dry Mouth (Common)[2][3] | Dry Mouth (Very Common), Constipation (Common)[4] | Dry Mouth, Nausea, Constipation, Diarrhea (Common)[5][6] |
| Central Nervous System | Dizziness, Drowsiness, Tremors, Seizures (rare) | Headache, Insomnia, Drowsiness, Dizziness, Anxiety (Common)[2][5] | Drowsiness, Dizziness, Blurred Vision, Confusion (Especially in Elderly) (Common)[4][7] | Insomnia, Dizziness, Drowsiness, Headache (Common)[5][6] |
| Cardiovascular | Changes in Heart Rate or Blood Pressure (Less Common) | Minimal direct effects; potential for minor changes in heart rate. | Orthostatic Hypotension, Tachycardia, Arrhythmias (Significant Concern)[8] | Orthostatic Hypotension (Common); Hypertensive Crisis (with tyramine)[6][9] |
| Sexual Dysfunction | Not well-documented | Decreased Libido, Ejaculatory Delay, Anorgasmia (Common)[7] | Decreased Libido, Erectile Dysfunction (Common)[10] | Decreased Libido, Anorgasmia (Common)[5] |
| Weight Changes | Not well-documented | Weight Gain (long-term use) or initial Weight Loss (Variable)[7] | Weight Gain (Common)[10][7] | Weight Gain (Common)[5] |
| Anticholinergic Effects | Possible at high doses[11] | Minimal | Dry Mouth, Blurred Vision, Constipation, Urinary Retention (Common and often pronounced)[10][8] | Minimal |
| Other Notable Effects | - | Serotonin Syndrome (risk with other serotonergic agents)[1] | High risk of toxicity in overdose[8] | Dietary (Tyramine) Restrictions, Serotonin Syndrome[6][9] |
Pharmacological Mechanisms and Associated Side Effects
The side effect profiles of these antidepressants are intrinsically linked to their mechanisms of action and receptor affinity profiles.
This compound
This compound is a prodrug of flumexadol.[11] Its mechanism is complex, primarily acting as a serotonin 5-HT1A receptor agonist and a norepinephrine (B1679862) reuptake inhibitor.[1] It also has some activity at 5-HT2A and 5-HT2C receptors.[11] This dual action on both serotonin and norepinephrine pathways contributes to its antidepressant and anxiolytic effects.[1] The serotonergic activity is likely responsible for side effects such as nausea and dizziness, while its impact on norepinephrine may contribute to cardiovascular effects like changes in heart rate and blood pressure.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects associated with selective serotonin reuptake inhibitors and tricyclic antidepressants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. clinician.com [clinician.com]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cochrane.org [cochrane.org]
- 9. SAFETY AND EFFICACY OF MONOAMINE OXIDASE INHIBITORS IN THE TREATMENT OF ANXIETY DISORDERS: A SYSTEMATIC REVIEW AND META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Norepinephrine Reuptake Inhibition in the Effects of Oxaflozane: A Comparative Analysis
A comprehensive review of available data indicates that while Oxaflozane has been described as a norepinephrine (B1679862) reuptake inhibitor, the primary evidence points towards a mechanism of action mediated by serotonin (B10506) receptor agonism. This guide provides a comparative analysis of this compound against established norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), highlighting the disparity in experimental data and questioning the role of norepinephrine reuptake inhibition in the therapeutic effects of this compound.
Executive Summary
This compound, a discontinued (B1498344) antidepressant and anxiolytic, is often anecdotally referenced for its potential action as a norepinephrine reuptake inhibitor. However, a thorough review of the scientific literature reveals a significant lack of direct experimental evidence to support this claim. The primary mechanism of action for this compound appears to be through its active metabolite, flumexadol, which is an agonist at serotonin 5-HT1A and 5-HT2C receptors.[1] In stark contrast, established antidepressants such as the selective norepinephrine reuptake inhibitor (NRI) Reboxetine, the NRI Atomoxetine, and the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine have well-documented and quantified inhibitory effects on the norepinephrine transporter (NET).
This guide presents a side-by-side comparison of the available pharmacological data for these compounds. The absence of binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound at the norepinephrine transporter is a critical finding. This lack of data prevents a direct quantitative comparison with other agents and suggests that norepinephrine reuptake inhibition is likely not a primary or clinically relevant mechanism for this compound.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its comparators, starkly illustrating the gap in evidence for this compound's effect on norepinephrine reuptake.
| Compound | Drug Class | Norepinephrine Transporter (NET) Affinity (Ki) | Serotonin Transporter (SERT) Affinity (Ki) | Primary Mechanism of Action |
| This compound | Serotonin Receptor Agonist (as Flumexadol) | No Data Available | No Direct Action | Agonist at 5-HT1A and 5-HT2C receptors[1] |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | High Affinity (specific Ki values not consistently reported in reviewed literature, but described as potent and selective)[2][3] | Low Affinity | Selective inhibition of norepinephrine reuptake[2][3] |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | ~5 nM[4] | Low Affinity | Selective inhibition of norepinephrine reuptake[5] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 7.5 nM[6] | 0.8 nM[6] | Inhibition of both serotonin and norepinephrine reuptake[7] |
Experimental Protocols
To validate the role of norepinephrine reuptake inhibition for any compound, specific experimental assays are required. The absence of published studies employing these methods for this compound is noteworthy.
Norepinephrine Transporter Binding Assay
This in vitro assay determines the affinity of a drug for the norepinephrine transporter.
-
Objective: To measure the binding affinity (Ki) of a test compound to the human norepinephrine transporter (hNET).
-
Methodology:
-
Preparation of Cell Membranes: Membranes are prepared from cells stably expressing hNET.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to NET (e.g., [³H]-nisoxetine).
-
Competition: Increasing concentrations of the test compound (e.g., this compound, Reboxetine) are added to compete with the radioligand for binding to NET.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the drug that inhibits 50% of radioligand binding), which is then converted to the Ki value.
-
In Vivo Microdialysis
This in vivo technique measures the levels of neurotransmitters in the extracellular fluid of the brain in freely moving animals.
-
Objective: To determine the effect of a drug on extracellular norepinephrine levels in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex) of a laboratory animal.[8][9]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.[8]
-
Sample Collection: The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.[9]
-
Drug Administration: The test compound is administered systemically or locally through the probe.
-
Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]
-
Data Analysis: Changes in norepinephrine levels from baseline after drug administration are analyzed to determine the effect of the drug on norepinephrine reuptake.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Oxaflozane in a Research Environment
Essential guidance for the safe and compliant disposal of Oxaflozane, a non-tricyclic antidepressant, within a laboratory setting. This document outlines the necessary steps for waste characterization and the procedural workflows for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Waste Characterization and Regulatory Considerations
The primary step in the proper disposal of any chemical is to determine its regulatory status. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the main federal bodies governing pharmaceutical waste.
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, classifies certain pharmaceuticals as hazardous waste. A drug may be considered hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] There is no indication from available data that this compound is a P- or U-listed waste. However, a formal hazardous waste determination should be conducted by a qualified individual, such as a member of your institution's EHS department.
-
Controlled Substances Act (CSA): The DEA regulates the handling and disposal of controlled substances, which are categorized into five schedules based on their potential for abuse.[3][4] There is currently no evidence to suggest that this compound is a DEA-scheduled controlled substance in the United States.
Given the lack of specific classification, this compound should be treated as a potentially hazardous chemical waste until a formal determination is made.
Standard Operating Procedure for this compound Disposal
The following protocol provides a step-by-step guide for the disposal of this compound from a research laboratory. This procedure is based on established best practices for the management of laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.[5] Pharmaceuticals disposed of in this manner can have adverse effects on aquatic ecosystems.[5]
-
Segregate Waste: Keep this compound waste separate from other waste streams, including regular trash, biohazardous waste, and radioactive waste.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid. For liquid waste, ensure the container is stored in secondary containment to prevent spills.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name ("this compound") and any other components in the waste mixture. Your institution's EHS department will provide specific labeling requirements.
Step 3: Accumulation and Storage
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Follow Accumulation Limits: Adhere to the volume and time limits for hazardous waste accumulation as specified by your institution and regulatory agencies.
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the this compound waste, which is typically accomplished through incineration at a permitted facility.[6]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, and contaminated labware, should also be disposed of as hazardous waste. These items should be collected in a designated, labeled container.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, the following table summarizes general characteristics of hazardous waste as defined by the EPA. This information is crucial for the hazardous waste determination process.
| Characteristic | Regulatory Citation (40 CFR) | Description |
| Ignitability | §261.21 | Liquids with a flash point less than 60°C (140°F), certain solids, and oxidizers. |
| Corrosivity | §261.22 | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. |
| Reactivity | §261.23 | Unstable substances that can undergo violent change, react violently with water, or generate toxic gases. |
| Toxicity | §261.24 | Wastes that contain certain contaminants at or above specified concentrations. |
Table 1. EPA Characteristics of Hazardous Waste.[1][2]
By adhering to these guidelines and maintaining open communication with your institution's EHS department, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Oxaflozane
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling Oxaflozane. The following table summarizes the recommended PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown (solid front, long sleeves, tight-fitting cuffs) - Safety Goggles or Face Shield - N95 or higher-rated Respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown - Safety Goggles or Face Shield |
| Administration (In Vitro/In Vivo) | - Nitrile or Neoprene Gloves - Lab Coat or Disposable Gown - Safety Glasses with side shields |
| Spill Cleanup | - Nitrile or Neoprene Gloves (double-gloving) - Disposable Gown - Safety Goggles and Face Shield - N95 or higher-rated Respirator - Shoe Covers |
| Waste Disposal | - Nitrile or Neoprene Gloves - Lab Coat or Disposable Gown - Safety Goggles |
Experimental Protocols: Safe Handling and Disposal
2.1. Engineering Controls and General Handling:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3][4] Avoid eating, drinking, or applying cosmetics in the designated handling area.[2][3][4]
2.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing solid this compound, use a ventilated balance enclosure or a chemical fume hood to prevent the aerosolization of powder.[1] Use anti-static weigh boats.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. If sonication is required, ensure the container is properly sealed.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2.3. Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, contain the material using a spill kit with absorbent pads. Do not use water on a solid spill.
-
Clean: For liquid spills, cover with an appropriate absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Clean the spill area with a detergent solution followed by a rinse with water.[5] For equipment, follow the manufacturer's cleaning instructions.[6]
-
Dispose: All materials used for spill cleanup should be placed in a sealed bag and disposed of as hazardous waste.
2.4. Disposal Plan:
-
Unused/Expired this compound: Unused or expired this compound should be treated as hazardous chemical waste.[7][8] It must be disposed of through a licensed hazardous waste disposal service.[7][8] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pozescaf.com [pozescaf.com]
- 5. Guidelines for Cleaning Up Former Methamphetamine Labs [dph.illinois.gov]
- 6. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
